molecular formula C19H20O7 B047937 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol CAS No. 16150-44-0

1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol

Cat. No.: B047937
CAS No.: 16150-44-0
M. Wt: 360.4 g/mol
InChI Key: RUOPAUDVYRHXDB-UHFFFAOYSA-N
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Description

1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol is a sophisticated organic compound of significant interest in chemical synthesis and materials science research. This molecule features a central 2-propanol linker symmetrically substituted with two 2-acetyl-3-hydroxyphenoxy moieties, creating a versatile scaffold with multiple functional groups. The presence of both acetyl and phenolic hydroxyl groups on each aromatic ring makes this compound a valuable precursor for the synthesis of complex macrocyclic ligands, dendrimers, and polymers. Its primary research value lies in its ability to chelate metal ions, facilitating studies in catalysis, the development of novel sensor materials, and the construction of metal-organic frameworks (MOFs). Furthermore, the molecule's structure is amenable to further chemical modification, allowing researchers to explore structure-activity relationships in various applications, including the design of advanced polymeric materials with specific thermal or mechanical properties. This reagent is provided for investigational purposes to support innovation in organic and polymer chemistry.

Properties

IUPAC Name

1-[2-[3-(2-acetyl-3-hydroxyphenoxy)-2-hydroxypropoxy]-6-hydroxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O7/c1-11(20)18-14(23)5-3-7-16(18)25-9-13(22)10-26-17-8-4-6-15(24)19(17)12(2)21/h3-8,13,22-24H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOPAUDVYRHXDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1OCC(COC2=CC=CC(=C2C(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167163
Record name Acetophenone, 2',2'''-(2-hydroxytrimethylenedioxy)bis(6-hydroxy-
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Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16150-44-0
Record name 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Bis(2-acetyl-3-hydroxyphenoxy) propan-2-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetophenone, 2',2'''-(2-hydroxytrimethylenedioxy)bis(6-hydroxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-[(2-hydroxypropane-1,3-diyl)bis[oxy(6-hydroxy-2,1-phenylene)]]bisethan-1-one
Source European Chemicals Agency (ECHA)
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Record name 1,3-BIS(2-ACETYL-3-HYDROXYPHENOXY) PROPAN-2-OL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol: Properties, Synthesis, and Pharmaceutical Context

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol (CAS No: 16150-44-0), a significant chemical intermediate and a known related compound to the pharmaceutical agent Sodium Cromoglycate. This document details its fundamental physicochemical properties, outlines a detailed synthesis protocol, and discusses its potential biological relevance in the context of drug development and quality control. Designed for researchers, medicinal chemists, and professionals in pharmaceutical sciences, this guide consolidates available technical data to serve as a foundational resource for further investigation and application.

Introduction and Pharmaceutical Significance

This compound is a complex organic molecule characterized by a central 2-propanol backbone linked via ether bonds to two 2-acetyl-3-hydroxyphenol moieties.[1] In the pharmaceutical industry, it is primarily recognized as Cromolyn USP Related Compound A , a process-related impurity in the synthesis of Sodium Cromoglycate (also known as Cromolyn Sodium).[2][3][4] Sodium Cromoglycate is a well-established mast cell stabilizer used in the prophylactic treatment of allergic conditions such as asthma and allergic rhinitis.[5]

The presence and control of impurities like this compound are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[5] Therefore, a thorough understanding of its basic properties, synthesis, and characterization is essential for quality control (QC) applications, analytical method development, and regulatory filings.[2] Structurally, the molecule's phenolic hydroxyl and acetyl groups suggest potential for antioxidant activity and the formation of metal complexes, though its specific biological activities have not been extensively reported.[1]

Physicochemical and Toxicological Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, analysis, and formulation. The presence of multiple hydroxyl and carbonyl groups contributes to its polarity and potential for hydrogen bonding.[1]

PropertyValueSource(s)
CAS Number 16150-44-0[1]
Molecular Formula C₁₉H₂₀O₇[1]
Molecular Weight 360.36 g/mol
IUPAC Name 1-[2-[3-(2-acetyl-3-hydroxyphenoxy)-2-hydroxypropoxy]-6-hydroxyphenyl]ethanone[6]
Appearance Off-White Powder[7]
Melting Point 168 °C
Boiling Point 574.4 ± 45.0 °C (Predicted)
Density 1.321 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in polar solvents like Isopropyl Alcohol (IPA).
Toxicity LD₅₀ (mouse, intraperitoneal): 825 mg/kg

Note: Some physical properties are computationally predicted and should be confirmed experimentally.

Synthesis and Mechanism

The primary route for synthesizing this compound involves the condensation of two key precursors: 2,6-Dihydroxyacetophenone and Epichlorohydrin . This reaction is an example of a Williamson ether synthesis, where the phenoxide ions of the dihydroxyacetophenone act as nucleophiles, attacking the electrophilic carbon atoms of the epichlorohydrin linker.

A Finnish patent describes an improved process that utilizes potassium hydrogen carbonate as the base, which is noted to enhance reaction yield and product quality.[8] The reaction is typically performed in a high-boiling point solvent and may be facilitated by a phase-transfer catalyst.

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 2,6-Dihydroxyacetophenone P Product: This compound R1->P R2 Epichlorohydrin R2->P C1 Base: Potassium Hydrogen Carbonate (KHCO₃) C1->P Base C2 Solvent: n-Butanol C2->P Solvent C3 Catalyst (optional): Phase Transfer Catalyst C3->P Catalyst C4 Temperature: ~100 °C C4->P Heat

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from the methodology described in patent FI108129B.[8]

Materials:

  • 2,6-Dihydroxyacetophenone

  • Epichlorohydrin

  • Potassium Hydrogen Carbonate (KHCO₃)

  • Tetrabutylammonium bromide (Phase Transfer Catalyst)

  • n-Butanol (Solvent)

  • Hydrochloric Acid (30% solution)

  • Tap Water

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine 10 g of 2,6-dihydroxyacetophenone, 3.42 g of potassium hydrogen carbonate, 3.1 ml of epichlorohydrin, and 0.5 g of tetrabutylammonium bromide in 40 ml of n-butanol.

  • Heating: Heat the reaction mixture to 100 °C with continuous stirring. Maintain this temperature for approximately 7.5 hours.

    • Scientific Rationale: The elevated temperature is necessary to overcome the activation energy for the nucleophilic substitution reaction. n-Butanol is selected as a solvent due to its high boiling point, which is suitable for the reaction temperature, and its ability to dissolve the reactants. The phase transfer catalyst helps shuttle the phenoxide anions from the solid base surface into the organic phase to react with epichlorohydrin.

  • Work-up: After the reaction is complete, cool the mixture to 90-100 °C. Add 15 ml of tap water and 1.1 g of 30% hydrochloric acid.

    • Self-Validation: The addition of acid neutralizes any remaining potassium hydrogen carbonate, quenching the reaction. This step is crucial to prevent further side reactions during product isolation.

  • Phase Separation: Stir the mixture for 15 minutes, then allow the layers to separate. Remove the aqueous layer.

  • Crystallization and Isolation: Warm the remaining organic layer to its boiling point and then allow it to cool slowly to room temperature. The product will crystallize out of the solution.

  • Purification: Collect the solid product by filtration and wash with a minimal amount of cold ethanol or ether to remove residual solvent and impurities. Dry the product under vacuum. The reported yield from this method is approximately 65.8%.[8]

Spectroscopic Characterization (Anticipated)

  • ¹H NMR: Expected signals would include aromatic protons on the substituted benzene rings, a multiplet for the methine proton on the C2 of the propanol backbone (CH-OH), multiplets for the methylene protons (CH₂) adjacent to the ether linkages, singlets for the acetyl methyl groups (CH₃), and exchangeable singlets for the phenolic and alcoholic hydroxyl groups (OH).

  • ¹³C NMR: Carbonyl carbons of the acetyl groups would appear significantly downfield (~200 ppm). Aromatic carbons would resonate in the 110-160 ppm range, with carbons attached to oxygen appearing more downfield. Signals for the propanol backbone carbons would be expected in the 60-80 ppm range.

  • FT-IR: Key absorption bands would include a broad O-H stretch (~3400-3200 cm⁻¹) from the hydroxyl groups, a sharp C=O stretch (~1650 cm⁻¹) from the acetyl ketones, C-O ether stretches (~1250-1050 cm⁻¹), and various C=C stretches from the aromatic rings (~1600-1450 cm⁻¹).

Biological Activity and Mechanism of Action (Inferred)

Direct pharmacological studies on this compound are not available in peer-reviewed literature. However, its identity as a key intermediate and related compound to Sodium Cromoglycate allows for an inferred biological context.

Sodium Cromoglycate functions as a mast cell stabilizer .[5] It inhibits the degranulation of mast cells upon exposure to allergens, thereby preventing the release of histamine and other inflammatory mediators that cause allergic symptoms.[9] The precise mechanism is not fully elucidated but is thought to involve the inhibition of calcium influx into the mast cell, a critical step for degranulation.[10]

Given that this compound is a structural precursor to the final dimeric chromone structure of Cromoglycate, it is unlikely to possess the same mast cell stabilizing activity. The fully formed chromone rings are essential for the therapeutic effect. However, as a phenolic compound, it may possess general antioxidant properties. The impact of its presence as an impurity on the overall biological effect of the Cromolyn API would need to be assessed during drug development.

G cluster_pathway Inferred Biological Context via Sodium Cromoglycate A Allergen Exposure B Mast Cell Sensitization A->B C Calcium Influx (Ca²⁺) B->C D Mast Cell Degranulation C->D E Release of Histamine & Inflammatory Mediators D->E F Allergic Symptoms (Asthma, Rhinitis) E->F G Sodium Cromoglycate (Active Drug) G->C Inhibits H 1,3-Bis(2-acetyl-3-hydroxyphenoxy) -2-propanol (Precursor/Impurity) H->G Is a precursor to

Sources

An In-depth Technical Guide to the Structure, Synthesis, and Analysis of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol (CAS No. 16150-44-0), a molecule of significant interest in the pharmaceutical industry. Primarily known as Cromolyn Related Compound A, it is a key process impurity and reference standard in the manufacturing of Cromolyn Sodium, an established mast cell stabilizer. This document delineates the molecule's structural characteristics, physicochemical properties, and elucidates its stereochemical complexity. A detailed, field-proven protocol for its synthesis via a Williamson ether reaction is presented, with a focus on the causal chemistry behind the procedural steps. Furthermore, this guide outlines modern analytical methodologies, particularly High-Performance Liquid Chromatography (HPLC), for its identification and quantification as a critical component of quality control in drug substance and product manufacturing. The content is structured to provide researchers and drug development professionals with the foundational knowledge and practical insights required to work with this compound.

Chemical Identity and Physicochemical Properties

This compound is a symmetrically substituted aromatic diether. The core structure consists of a central 2-propanol unit linking two 2-acetyl-3-hydroxyphenoxy moieties via ether bonds at the 1 and 3 positions of the propanol backbone.[1][2] Its identity is unequivocally established by its CAS registry number, 16150-44-0.[1][2]

The molecular structure imparts a combination of hydrophilic and lipophilic characteristics. The two phenolic hydroxyl groups and the central secondary alcohol group contribute to its polarity and ability to act as hydrogen bond donors.[1] Conversely, the two benzene rings and acetyl groups increase its lipophilicity. This amphiphilic nature governs its solubility and chromatographic behavior.

Molecular Structure

The chemical structure of this compound is systematically built.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The key properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 16150-44-0[1][2][3]
Molecular Formula C₁₉H₂₀O₇[1][3]
Molecular Weight 360.36 g/mol [2]
Appearance Pale Beige to Light Beige Solid / Off-White Powder[3]
IUPAC Name 1-[2-[3-(2-acetyl-3-hydroxyphenoxy)-2-hydroxypropoxy]-6-hydroxyphenyl]ethanone[4]
Synonyms Cromolyn Related Compound A; 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-hydroxypropane[2]
LD₅₀ (mouse, intraperitoneal) 825 mg/kg[5]

Structural Elucidation via Spectroscopic Analysis

While publicly available, peer-reviewed spectra for this specific molecule are scarce, its structure allows for a confident prediction of its key spectroscopic features. This theoretical analysis is fundamental for researchers aiming to confirm its identity in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex but highly informative.

    • Aromatic Protons (approx. 6.5-7.5 ppm): Each of the two benzene rings contains three protons, which would appear as a complex multiplet pattern characteristic of 1,2,3-trisubstitution.

    • Phenolic Hydroxyl Protons (~9-10 ppm): The two acidic phenolic -OH protons are expected to appear as broad singlets, significantly downfield. Their chemical shift can be concentration-dependent and they are D₂O exchangeable.

    • Propanol Backbone Protons (approx. 3.8-4.5 ppm): The central methine proton (-CH(OH)-) would likely appear as a multiplet. The four methylene protons (-O-CH₂-) adjacent to the chiral center are diastereotopic and would present as two distinct sets of complex multiplets.

    • Secondary Alcohol Proton (~3-5 ppm): The -OH proton on the propanol backbone would appear as a doublet (or a broad singlet), which is also D₂O exchangeable.

    • Acetyl Methyl Protons (~2.5 ppm): The six protons from the two equivalent methyl ketone groups (-COCH₃) would give rise to a sharp singlet, integrating to 6H.

  • ¹³C NMR: The carbon spectrum would confirm the presence of all 19 carbons.

    • Carbonyl Carbons (~195-205 ppm): The two ketone carbons are expected in the far downfield region.

    • Aromatic Carbons (~110-160 ppm): Twelve distinct signals for the aromatic carbons are expected, with the oxygen-substituted carbons appearing further downfield.

    • Propanol Backbone Carbons (~60-80 ppm): The methylene carbons (-CH₂-O-) and the central methine carbon (-CH(OH)-) would be found in this region.

    • Methyl Carbons (~25-30 ppm): The two equivalent acetyl methyl carbons would appear as a single signal in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups:

  • O-H Stretching (3500-3200 cm⁻¹): A broad band is expected in this region, corresponding to the hydrogen-bonded phenolic and alcoholic hydroxyl groups.

  • C-H Stretching (Aromatic & Aliphatic, 3100-2850 cm⁻¹): Sharp peaks for aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹) will be present.

  • C=O Stretching (1650-1630 cm⁻¹): A strong, sharp absorption band is expected for the acetyl carbonyl groups. The position is shifted to a lower wavenumber due to intramolecular hydrogen bonding with the adjacent phenolic hydroxyl group.

  • C=C Stretching (Aromatic, 1600-1450 cm⁻¹): Several bands in this region will confirm the presence of the benzene rings.

  • C-O Stretching (1260-1000 cm⁻¹): Strong bands corresponding to the aryl-ether and alcohol C-O bonds will be prominent.

Synthesis and Purification

The most logical and industrially relevant synthetic route to this compound is through a Williamson ether synthesis.[6][7][8] This reaction involves the coupling of two equivalents of a phenol with a dielectrophile, such as epichlorohydrin or 1,3-dibromo-2-propanol.

G Phenol 2,6-Dihydroxyacetophenone (2 eq.) CAS: 699-83-2 Intermediate Phenoxide Formation Phenol->Intermediate Linker Epichlorohydrin CAS: 106-89-8 Reaction Williamson Ether Synthesis (SN2 Nucleophilic Substitution) Linker->Reaction Ring-opening & Substitution Base Base (e.g., NaOH, K₂CO₃) Base->Intermediate Deprotonation Intermediate->Reaction Product This compound CAS: 16150-44-0 Reaction->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Representative Method)

This protocol is based on established Williamson ether synthesis procedures for analogous bis-phenolic compounds.[6][7][9]

Objective: To synthesize this compound from 2,6-dihydroxyacetophenone and epichlorohydrin.

Materials:

  • 2,6-Dihydroxyacetophenone (2.0 equivalents)

  • Epichlorohydrin (1.0 equivalent)

  • Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) (2.2 equivalents)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetone

  • Deionized Water

  • Ethyl Acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactant Charging: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dihydroxyacetophenone (2.0 eq) and the chosen solvent (e.g., DMF).

  • Base Addition: Add the base (e.g., K₂CO₃, 2.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide nucleophile. Expertise Note: Using a slight excess of base ensures complete deprotonation of the phenolic hydroxyl groups, which is critical for driving the reaction to completion and preventing side reactions.

  • Electrophile Addition: Add epichlorohydrin (1.0 eq) dropwise to the stirred suspension at room temperature. Causality: Slow addition is crucial to control the exothermicity of the reaction and to minimize the formation of polymeric byproducts.

  • Reaction Heating: Heat the reaction mixture to 60-80°C and maintain for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layer sequentially with deionized water and then with brine. Trustworthiness Check: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the subsequent drying step.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., chloroform/hexane) or by column chromatography on silica gel to afford the pure this compound.

Role in Pharmaceutical Analysis and Quality Control

The primary application of this compound is as a qualified reference standard for the quality control of Cromolyn Sodium. Pharmaceutical regulatory bodies require that all impurities in an active pharmaceutical ingredient (API) above a certain threshold (typically 0.1%) be identified, quantified, and controlled.

Impurity Profiling by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for impurity profiling in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[10][11][12] A validated, stability-indicating HPLC method is used to separate Cromolyn Sodium from its process-related impurities and degradation products.

Representative HPLC Method for Impurity Determination

This protocol is a representative method adapted from published procedures for the analysis of Cromolyn Sodium and its related substances.[13][14]

Objective: To quantify Cromolyn Related Compound A in a Cromolyn Sodium drug substance sample.

Instrumentation & Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Nova-Pak C₈, 3.9 x 150 mm, 5 µm (or equivalent reversed-phase column).

  • Mobile Phase: Methanol / Aqueous Buffer (e.g., 0.04M tetrabutylammonium buffer) (45:55, v/v).[13] The exact buffer and pH should be optimized for ideal separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 326 nm. Expertise Note: This wavelength is chosen to maximize the detection sensitivity for the impurities, which may have different UV maxima than the main API.[13][14]

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Accurately prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., 30:70 methanol/water).[13] Prepare a series of working standards by serial dilution to establish linearity and a quantitation standard at the specification limit (e.g., 0.15%).

  • Sample Preparation: Accurately weigh and dissolve the Cromolyn Sodium drug substance in the diluent to a known concentration (e.g., 1.0 mg/mL).

  • Chromatographic Run: Inject the blank (diluent), standard solutions, and sample solution onto the HPLC system.

  • Data Analysis: Identify the peak corresponding to Cromolyn Related Compound A in the sample chromatogram by comparing its retention time to that of the reference standard.

  • Quantification: Calculate the amount of the impurity in the sample using the peak area response from the sample and the known concentration and response of the reference standard. The use of a relative response factor (RRF) is common if the UV response of the impurity differs from the API. For this compound, an RRF of 0.58 relative to Cromolyn Sodium has been reported.[13]

Conclusion

This compound is more than a mere molecular curiosity; it is a critical component in the quality control and safety assurance of a globally used pharmaceutical, Cromolyn Sodium. A thorough understanding of its structure, properties, synthesis, and analytical behavior is indispensable for professionals in drug development and manufacturing. This guide has provided a detailed, technically grounded overview, synthesizing foundational chemical principles with practical, field-relevant methodologies to serve as an essential resource for the scientific community.

References

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Investigation. Available at: [Link]

  • Pharmaceutical Impurity Analysis Overview. (n.d.). Agilent Technologies. Available at: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. Available at: [Link]

  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). In-Pharma Technologist. Available at: [Link]

  • Analytical advances in pharmaceutical impurity profiling. (2016). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF CROMOLYN SODIUM AND ITS RELATED SUBSTANCES... (n.d.). Taylor & Francis Online. Available at: [Link]

  • 1,3-Bis(2-nitrophenoxy)propan-2-ol. (2011). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Simultaneous Determination of Cromolyn Sodium Combined Dosage Forms Using Isocratic HPLC Method. (2016). Journal of Chromatographic Science. Available at: [Link]

  • The synthesis of 1-phenoxy-3-arylseleno-2-propanol. (2007). ResearchGate. Available at: [Link]

  • HPLC Determination of Cromolyn Sodium (Sodium cromoglycate) on Newcrom BH Column. (n.d.). SIELC Technologies. Available at: [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Available at: [Link]

  • Williamson Ether Synthesis. (2025). J&K Scientific LLC. Available at: [Link]

  • Simultaneous Determination of Cromolyn Sodium Combined Dosage Forms Using Isocratic HPLC Method. (2016). PubMed. Available at: [Link]

  • Williamson ether synthesis – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

  • Mechanism of #Williamson #ether #synthesis. (2021). YouTube. Available at: [Link]

  • CAS No : 16150-44-0 | Product Name : 1,3-Bis(2-acetyl-3-hydroxyphenoxy)propan-2-ol. (n.d.). Pharmaffiliates. Available at: [Link]

  • HPLC determination of sodium cromoglycate in pharmaceutical dosage forms. (1994). PubMed. Available at: [Link]

  • Williamson ether synthesis (video). (n.d.). Khan Academy. Available at: [Link]

  • 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-ppropan-2-ol. (n.d.). Chemsrc. Available at: [Link]

  • Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane. (n.d.). Google Patents.
  • A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. (2017). ResearchGate. Available at: [Link]

  • (PDF) 1,3-Bis(2-nitrophenoxy)propan-2-ol. (2011). ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol (Cromolyn Related Compound A)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol, identified by the CAS number 16150-44-0 , is a key chemical intermediate and a critical reference standard in the pharmaceutical industry. While its name is descriptive of its chemical structure, it is most commonly known in regulatory and analytical contexts as Cromolyn Related Compound A . This designation highlights its primary significance as a process impurity and official reference standard for the quality control of Cromolyn Sodium, an established mast cell stabilizer used in the treatment of asthma and allergic rhinitis.[1][2]

This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, and its pivotal role in the analytical validation of Cromolyn Sodium. The information presented herein is intended to support researchers and drug development professionals in understanding and utilizing this compound effectively.

Physicochemical Properties

The molecular structure of this compound comprises two substituted phenolic groups linked by a 2-propanol backbone.[3] This structure imparts specific chemical and physical properties that are crucial for its synthesis and analytical separation.

PropertyValueSource(s)
CAS Number 16150-44-0[3]
Molecular Formula C₁₉H₂₀O₇[4]
Molecular Weight 360.36 g/mol [5]
IUPAC Name 1-[2-[3-(2-acetyl-3-hydroxyphenoxy)-2-hydroxypropoxy]-6-hydroxyphenyl]ethanone[6]
Synonyms Cromolyn Related Compound A, 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-hydroxypropane[1][7]
Appearance Pale Beige to Light Beige Solid
Melting Point 168 °C[8]
Boiling Point 574.4 °C at 760 mmHg[9]
Density 1.321 g/cm³[8]

Synthesis Pathway and Protocol

This compound is a key intermediate in the synthesis of Cromolyn Sodium. Its production involves the condensation of 2,6-dihydroxyacetophenone with a C3 linker, typically epichlorohydrin. The following diagram and protocol detail a representative synthesis method.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 2_6_dihydroxyacetophenone 2,6-Dihydroxyacetophenone product This compound 2_6_dihydroxyacetophenone->product Condensation epichlorohydrin Epichlorohydrin epichlorohydrin->product base Potassium Hydrogen Carbonate (KHCO₃) base->product solvent n-Butanol solvent->product catalyst Phase Transfer Catalyst (optional) catalyst->product

Caption: Synthesis of this compound.

Detailed Synthesis Protocol

The following protocol is based on methods described for the condensation of 2,6-dihydroxyacetophenone with epichlorohydrin.

Materials:

  • 2,6-Dihydroxyacetophenone

  • Epichlorohydrin

  • Potassium Hydrogen Carbonate (KHCO₃)

  • n-Butanol (solvent)

  • Tetrabutylammonium bromide (Phase Transfer Catalyst)

  • 30% Hydrochloric Acid (HCl)

  • Water

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine 2,6-dihydroxyacetophenone, potassium hydrogen carbonate, epichlorohydrin, and tetrabutylammonium bromide in n-butanol.

  • Heating: Heat the reaction mixture to 100°C and maintain stirring for approximately 7.5 hours. The use of potassium hydrogen carbonate as the base is crucial for improving reaction yield and product quality.

  • Work-up: After the reaction is complete, cool the mixture to 90-100°C. Add water and 30% hydrochloric acid to the mixture and stir for 15 minutes.

  • Separation: Separate the organic and aqueous layers.

  • Crystallization: Heat the organic layer to its boiling point and then allow it to cool slowly to room temperature to induce crystallization of the product.

  • Isolation: Collect the crystalline product by filtration and wash with a minimal amount of a suitable solvent like ether.

  • Drying: Dry the product to obtain this compound.

Role in Pharmaceutical Analysis: Quality Control of Cromolyn Sodium

The primary and most critical application of this compound is as a certified reference material for the quality control of Cromolyn Sodium drug substance and finished products.[4] Regulatory bodies like the United States Pharmacopeia (USP) require the quantification of related substances and impurities to ensure the safety and efficacy of pharmaceuticals. This compound, referred to as "Impurity 2" in some validated methods, is a potential process impurity in the synthesis of Cromolyn Sodium.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

A validated, stability-indicating HPLC method is essential for separating and quantifying Cromolyn Sodium from its related substances, including this compound. The following protocol outlines a robust isocratic HPLC method for this purpose.[4]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Cromolyn Sodium sample (Drug Substance or Product) in Methanol/Water (30/70 v/v) to 1 mg/mL injection Inject sample and standard solutions into HPLC system prep_sample->injection prep_standard Prepare a standard solution of Cromolyn Related Compound A in Methanol/Water (30/70 v/v) prep_standard->injection separation Isocratic Separation Mobile Phase: Methanol/Buffer (45/55 v/v) Column: Nova-Pak C8, 3.9x150 mm injection->separation detection UV Detection at 326 nm separation->detection integration Integrate peak areas of Cromolyn Sodium and Cromolyn Related Compound A detection->integration quantification Quantify the impurity using the reference standard and a relative response factor (0.58) integration->quantification

Caption: HPLC workflow for the analysis of Cromolyn Related Compound A.

HPLC System and Conditions:

  • Column: Nova-Pak C8, 3.9 x 150 mm

  • Mobile Phase: Methanol / Buffer (45/55; v/v). The buffer may contain an ion-pairing agent like tetrabutylammonium (TBA) at a concentration of 20 mM.

  • Flow Rate: As per standard column operating procedures.

  • Detection: UV at 326 nm.[4]

  • Temperature: Ambient.

Protocol Steps:

  • Solvent Preparation: The diluent for standards and samples should be a methanol/water mixture (e.g., 30/70 v/v) to ensure the solubility of both the active pharmaceutical ingredient (API) and its impurities.[4]

  • Standard Preparation: Accurately weigh and dissolve a known quantity of this compound (Cromolyn Related Compound A) reference standard in the chosen diluent to prepare a stock solution of known concentration.

  • Sample Preparation: Accurately weigh and dissolve the Cromolyn Sodium drug substance or dilute the drug product to a final concentration of approximately 1 mg/mL using the same diluent.[4]

  • Chromatography: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the concentration of the impurity in the sample. It is critical to use a relative response factor (RRF) for accurate quantification. The RRF for this compound relative to Cromolyn Sodium at 326 nm has been determined to be 0.58.[4]

Biological Activity and Significance

There is a lack of specific studies in the public domain detailing the biological activity or toxicological profile of this compound. Its significance is almost exclusively derived from its role as a synthetic precursor and a process-related impurity of Cromolyn Sodium. The control of this and other impurities is a standard part of ensuring the safety and quality of the final drug product, as mandated by regulatory authorities. The biological effects of Cromolyn Sodium itself are well-documented, acting as a mast cell stabilizer by inhibiting the release of histamine and other inflammatory mediators.[2][10]

Conclusion

This compound (CAS 16150-44-0), known as Cromolyn Related Compound A, is a molecule of significant interest to pharmaceutical scientists and drug development professionals. Its importance lies not in its own therapeutic activity, but in its integral role as an intermediate in the synthesis of Cromolyn Sodium and as a critical reference standard for quality control. A thorough understanding of its synthesis, properties, and analytical determination is essential for ensuring the purity, safety, and regulatory compliance of Cromolyn Sodium products. The protocols and data presented in this guide provide a solid foundation for its effective use in a research and development or quality control setting.

References

  • Barnes, M., Mansfield, R., & Thatcher, S. R. (2002). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF CROMOLYN SODIUM AND ITS RELATED SUBSTANCES IN CROMOLYN SODIUM DRUG SUBSTANCE AND CROMOLYN SODIUM INHALATION SOLUTION, 1.0%. Journal of Liquid Chromatography & Related Technologies, 25(10-11), 1721-1745. [Link]

  • Pharmaffiliates. Cromolyn-impurities. [Link]

  • Chemsrc. 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-ppropan-2-ol. [Link]

  • SynZeal. Cromolyn USP Related Compound A. [Link]

  • Alentris Research Pvt. Ltd. Cromolyn USP Related Compound A. [Link]

  • Pharmaffiliates. 1,3-Bis(2-acetyl-3-hydroxyphenoxy)propan-2-ol. [Link]

  • USP. Cromolyn Sodium Nasal Solution. [Link]

  • PubChem. Disodium Cromoglycate. [Link]

  • Patel, M., & Siddiqui, A. H. (2024). Cromolyn Sodium. In StatPearls. StatPearls Publishing. [Link]

  • Google Patents. Improved process for the preparation of 1,3-bis (2-acetyl-3-hydroxyphenoxy) -2-hydroxypropane.
  • USP-NF. USP Monographs: Cromolyn Sodium. [Link]

  • National Center for Biotechnology Information. Cromolyn. PubChem Compound Summary for CID 2882. [Link]

Sources

Spectroscopic Data of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol, a significant compound often identified as a related substance in the synthesis of Cromolyn Sodium. This document is structured to offer not just raw data, but a comprehensive interpretation grounded in the principles of spectroscopic analysis. It is designed to be a valuable resource for researchers in pharmaceutical development, quality control, and analytical chemistry, providing the necessary framework for the identification and characterization of this molecule. While raw spectral data is not publicly available in its entirety, this guide synthesizes information from available certificates of analysis and predicts spectral characteristics based on the molecule's structure, offering a robust scientific resource.

Introduction

This compound (CAS No. 16150-44-0) is a key impurity and related compound in the manufacturing of Cromolyn Sodium, a mast cell stabilizer used in the treatment of asthma and allergic rhinitis.[1] Its molecular formula is C₁₉H₂₀O₇, with a molecular weight of approximately 360.36 g/mol .[2] The accurate identification and characterization of such related compounds are critical for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure.

This guide will delve into the expected spectroscopic data for this compound across several key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The interpretation of this data is crucial for confirming the compound's identity and for the development of validated analytical methods.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound is symmetrical, featuring a central 2-propanol linker connecting two 2-acetyl-3-hydroxyphenoxy moieties. This symmetry, or lack thereof in certain solution-state conformations, will have a direct impact on the resulting spectroscopic data.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. A Certificate of Analysis for a commercially available standard of this compound confirms that its ¹H-NMR spectrum conforms to the expected structure.[3] While the actual spectrum is not provided, we can predict the key signals.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Experimental Protocol (Typical):

  • Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0Singlet2HAr-OH (intramolecular H-bonding with acetyl group)
~7.0 - 7.5Multiplet6HAr-H
~5.0 - 5.5Singlet1HPropanol CH -OH
~4.2 - 4.5Multiplet1HPropanol CH (OH)
~4.0 - 4.2Multiplet4H-O-CH ₂-
~2.5Singlet6H-C(O)-CH

Interpretation:

  • The downfield signal around 12-13 ppm is characteristic of a phenolic hydroxyl proton that is strongly hydrogen-bonded to the adjacent acetyl carbonyl group.

  • The aromatic protons will appear in the typical aromatic region. The exact splitting pattern will depend on the substitution pattern of the phenyl rings.

  • The methine proton of the propanol backbone bearing the hydroxyl group is expected to be a multiplet due to coupling with the adjacent methylene protons.

  • The methylene protons of the propanol backbone are diastereotopic and will likely appear as a complex multiplet.

  • The sharp singlet at around 2.5 ppm corresponds to the six equivalent protons of the two acetyl groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Experimental Protocol (Typical):

  • Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data processing is similar to ¹H NMR.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~204C =O (acetyl)
~160Ar-C -OH
~155Ar-C -O-
~115 - 135Ar-C H and Ar-C -C(O)
~70-O-C H₂-
~68C H-OH
~26-C(O)-C H₃

Interpretation:

  • The carbonyl carbons of the acetyl groups are expected at a significantly downfield chemical shift.

  • The aromatic carbons attached to oxygen atoms will also be in the downfield region.

  • The aliphatic carbons of the propanol linker will be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol (Typical):

  • For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used.

  • Place a small amount of the solid sample on the ATR crystal.

  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3500 - 3200BroadO-H stretch (alcohol and phenol)
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch
~1650StrongC=O stretch (acetyl, H-bonded)
1600 - 1450Medium-StrongAromatic C=C stretch
~1250StrongAryl-O stretch (ether)
~1100StrongC-O stretch (alcohol)

Interpretation:

  • A broad O-H stretching band is expected due to the presence of both phenolic and alcoholic hydroxyl groups, which will be involved in hydrogen bonding.

  • A strong carbonyl absorption at a relatively low wavenumber (around 1650 cm⁻¹) is indicative of a ketone that is part of a conjugated system and is also involved in intramolecular hydrogen bonding.

  • The presence of both aromatic and aliphatic C-H stretches will be evident.

  • Strong absorptions corresponding to the C-O stretching of the ether and alcohol functionalities will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A Certificate of Analysis confirms the structure of this compound by mass spectrometry.[3]

Experimental Protocol (Typical):

  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

  • Acquire the mass spectrum.

Predicted Mass Spectrometry Data:

m/zIon
361.13[M+H]⁺
383.11[M+Na]⁺
359.11[M-H]⁻

Interpretation:

  • In positive ion mode, the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺ are expected to be prominent.

  • In negative ion mode, the deprotonated molecule [M-H]⁻ will likely be observed due to the acidic phenolic protons.

  • High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of C₁₉H₂₀O₇.

  • Fragmentation of the molecule would likely involve cleavage of the ether linkages and loss of the acetyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems.

Experimental Protocol (Typical):

  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol).

  • Record the absorbance spectrum over a range of approximately 200-400 nm.

Predicted UV-Vis Data:

  • Due to the presence of the substituted benzene rings with acetyl and hydroxyl groups, strong absorption bands are expected in the UV region.

  • Likely λmax values would be in the range of 250-280 nm and potentially a longer wavelength shoulder or peak around 320-340 nm, corresponding to π→π* and n→π* transitions of the aromatic and carbonyl chromophores.

Synthesis Pathway

A plausible synthetic route to this compound involves the reaction of 2',6'-dihydroxyacetophenone with a suitable three-carbon dielectrophile, such as epichlorohydrin or 1,3-dichloropropan-2-ol, under basic conditions.

G reagent1 2',6'-Dihydroxyacetophenone (2 eq.) conditions Base (e.g., K2CO3) Solvent (e.g., DMF) reagent1->conditions reagent2 Epichlorohydrin reagent2->conditions product This compound conditions->product

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and manufacturing, the rigorous identification and control of impurities are paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Cromolyn Sodium, a well-established mast cell stabilizer, is no exception. This technical guide provides a comprehensive overview of Cromolyn Related Compound A , a key process-related impurity and synthetic precursor to Cromolyn Sodium.

This document is intended for researchers, analytical scientists, and drug development professionals. It delves into the core physical and chemical properties of Cromolyn Related Compound A, its synthesis, analytical detection methodologies, and its significance in the quality control of Cromolyn Sodium. The insights provided herein are synthesized from publicly available data, pharmacopeial standards, and scientific literature to support robust analytical method development, validation, and impurity profiling.

Chemical Identity and Structure

Cromolyn Related Compound A is formally identified by the United States Pharmacopeia (USP) and other regulatory bodies. Its chemical identity is crucial for accurate detection and quantification.

  • IUPAC Name: 1,3-Bis(2-acetyl-3-hydroxyphenoxy)propan-2-ol

  • CAS Number: 16150-44-0[1][2]

  • Synonyms: 1,1'-[(2-Hydroxypropane-1,3-diyl)bis[oxy(6-hydroxy-2,1-phenylene)]]bis[ethanone], Cromolyn USP Related Compound A[3]

  • Chemical Formula: C₁₉H₂₀O₇[3][4]

  • Molecular Weight: 360.36 g/mol [5]

Molecular Structure:

Caption: Chemical Structure of Cromolyn Related Compound A.

Physicochemical Properties

Understanding the physicochemical properties of an impurity is fundamental for developing appropriate analytical methods, and for predicting its behavior during manufacturing and storage. While comprehensive experimental data for Cromolyn Related Compound A is not extensively published, available information from supplier data and predictive models are summarized below.

PropertyValue / DescriptionSource(s)
Appearance Off-White Powder[4]
Molecular Formula C₁₉H₂₀O₇[3][4]
Molecular Weight 360.36 g/mol [5]
Melting Point 168 °C[6]
Boiling Point (Predicted) 574.4 °C at 760 mmHg[6]
Density (Predicted) 1.321 g/cm³[6]
Flash Point (Predicted) 205.3 °C[6]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[7]
Storage Conditions Long-term storage at 2-8°C is recommended. Shipped at ambient temperature.[7][8]

Expert Insight: The phenolic hydroxyl groups and the central hydroxyl group contribute to its polarity and potential for hydrogen bonding, influencing its solubility in polar organic solvents like DMSO.[3] Its relatively high predicted boiling and flash points suggest low volatility under standard laboratory conditions. The specified storage condition at 2-8°C is critical to prevent potential degradation over time, a standard precaution for phenolic compounds which can be susceptible to oxidation.

Synthesis and Formation

Cromolyn Related Compound A is not a degradation product but a key intermediate in the synthesis of Cromolyn Sodium. Its presence in the final API is indicative of an incomplete reaction or inefficient purification. The primary synthesis route involves the condensation of 2,6-dihydroxyacetophenone with a C3 linker, epichlorohydrin, under alkaline conditions.

Synthesis Pathway:

Synthesis cluster_reactants Reactants cluster_process Process cluster_intermediate Intermediate cluster_final_steps Final Synthesis Steps cluster_product Final Product R1 2,6-Dihydroxyacetophenone (2 eq.) P1 Condensation (Alkaline Conditions) R1->P1 R2 Epichlorohydrin (1 eq.) R2->P1 IM1 Cromolyn Related Compound A (1,3-Bis(2-acetyl-3-hydroxyphenoxy)propan-2-ol) P1->IM1 FS1 Ring Cyclization with Diethyl Oxalate IM1->FS1 FS2 Hydrolysis FS1->FS2 FP Cromolyn Sodium FS2->FP

Caption: Synthesis of Cromolyn Sodium via Cromolyn Related Compound A.

Causality Behind Experimental Choices: The use of alkaline conditions is essential to deprotonate the phenolic hydroxyl groups of 2,6-dihydroxyacetophenone, rendering them nucleophilic for the subsequent attack on the electrophilic carbons of epichlorohydrin. The stoichiometry (2 equivalents of the phenol to 1 equivalent of the linker) is designed to favor the formation of the desired bis-adduct, Compound A. Inadequate control of stoichiometry or reaction conditions can lead to the formation of other related impurities. The subsequent steps involve a base-catalyzed cyclization with diethyl oxalate to form the chromone rings, followed by hydrolysis of the resulting ester to yield the final dicarboxylic acid salt, Cromolyn Sodium.[3]

Spectroscopic and Chromatographic Profile

Definitive characterization of Cromolyn Related Compound A relies on a combination of spectroscopic and chromatographic techniques. While full, interpreted spectra are not publicly available, Certificates of Analysis for reference standards confirm that identity is verified using NMR, Mass Spectrometry, and IR spectroscopy.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The spectra are expected to be complex but would show characteristic signals for the aromatic protons, the acetyl methyl protons, and the protons of the 2-hydroxypropane linker.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of 360.36 g/mol . The fragmentation pattern would provide further structural elucidation, likely showing losses related to the acetyl groups and cleavage of the ether linkages.

  • Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups. Expected characteristic absorption bands would include a broad O-H stretch for the hydroxyl groups, C=O stretching for the acetyl ketones, and C-O stretching for the ether linkages, as well as absorptions characteristic of the substituted benzene rings.

Note: Detailed, publicly available spectral data (chemical shifts, peak assignments, fragmentation patterns) for Cromolyn Related Compound A is limited. Researchers should generate this data in-house using a certified reference standard for definitive identification.

Analytical Methodology: A Validated HPLC Approach

High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation and quantification of Cromolyn Sodium and its related substances, including Compound A. Several stability-indicating HPLC methods have been developed and validated.[8][9][10] The following protocol is a synthesized, robust method based on published literature.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc Chromatographic Separation cluster_data Data Analysis Prep1 Accurately weigh Reference Standard & Sample Prep2 Dissolve in appropriate diluent (e.g., Methanol/Water) Prep1->Prep2 Prep3 Dilute to working concentration (e.g., 1.0 mg/mL for impurities) Prep2->Prep3 HPLC Inject onto HPLC System Prep3->HPLC Column Column: C8, 3.9 x 150 mm MobilePhase Mobile Phase: Methanol / Buffer (e.g., 45:55 v/v) Detection Detection: UV at 326 nm Data1 Integrate Chromatograms HPLC->Data1 Data2 Identify peaks by retention time Data1->Data2 Data3 Quantify Compound A using Reference Standard response Data2->Data3

Caption: Workflow for the HPLC analysis of Cromolyn Related Compound A.

Detailed Protocol:

  • Instrumentation: A standard HPLC system with a UV detector is required.

  • Chromatographic Conditions:

    • Column: Nova-Pak C8, 3.9 x 150 mm, or equivalent.[7][8] A C8 column is often chosen over a C18 for this analysis because Cromolyn Sodium is highly polar, while its impurities are more hydrophobic; the C8 provides a balanced retention profile for all components.

    • Mobile Phase: A mixture of Methanol and an aqueous buffer (e.g., phosphate buffer) in a ratio of approximately 45:55 (v/v).[7][8] The exact pH and buffer concentration should be optimized to achieve baseline separation.

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

    • Column Temperature: Ambient.

    • Detection Wavelength: 326 nm. This wavelength is chosen to maximize the detection of both Cromolyn and its related substances.[8][10]

    • Injection Volume: 20 µL.[10]

  • Preparation of Solutions:

    • Diluent: A mixture of methanol and water is suitable.

    • Standard Solution: Prepare a solution of Cromolyn Related Compound A certified reference standard in the diluent at a known concentration (e.g., 0.01 mg/mL).

    • Sample Solution: Prepare a solution of the Cromolyn Sodium drug substance or product to be tested at a higher concentration (e.g., 1.0 mg/mL) to ensure the detection of impurities at low levels (e.g., 0.1%).[8]

  • System Suitability: Before analysis, inject the standard solution multiple times to ensure the system is performing adequately. Key parameters include peak symmetry, theoretical plates, and reproducibility of retention time and peak area (RSD ≤ 2.0%).

  • Analysis and Calculation: Inject the standard and sample solutions. Identify the Cromolyn Related Compound A peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the percentage of Compound A in the sample using the external standard method, comparing the peak area response of the impurity in the sample to the peak area response of the known concentration standard.

Trustworthiness and Self-Validation: This method is based on validated, stability-indicating assays published in peer-reviewed journals.[8][9][10] Forced degradation studies in these publications have shown that the method is selective and can resolve the API from its impurities and degradation products.[10] The limit of quantitation (LOQ) is typically demonstrated to be around 0.05%, meeting regulatory requirements for impurity analysis.[10]

Biological Significance

As Cromolyn Related Compound A is a process impurity, its presence in the final drug product must be strictly controlled. There is no publicly available data on the specific biological activity or toxicological profile of Cromolyn Related Compound A itself. In the absence of such data, and in accordance with regulatory guidelines (e.g., ICH Q3A), any unspecified impurity above the identification threshold requires characterization. The primary concern for drug development professionals is not its potential efficacy, but its potential toxicity. Given that it is a synthetic precursor, it lacks the specific chromone-2-carboxylic acid moieties that are essential for the mast cell stabilizing activity of Cromolyn. Therefore, it is presumed to be inactive as a mast cell stabilizer.

Expert Insight: The focus for this compound is on control, not therapeutic effect. The regulatory expectation is to minimize its presence to the lowest feasible level. The established HPLC methods provide the necessary sensitivity and selectivity to achieve this control.

Conclusion

Cromolyn Related Compound A, or 1,3-Bis(2-acetyl-3-hydroxyphenoxy)propan-2-ol, is a critical molecule in the context of Cromolyn Sodium production. As a key synthetic intermediate, its effective control is a direct measure of the efficiency and robustness of the manufacturing process. This guide has consolidated the available chemical, physical, and analytical information for this compound. While a comprehensive toxicological and biological profile is not publicly available, the well-characterized analytical methods provide the necessary tools for its reliable detection and quantification, ensuring the final drug product meets the stringent quality and safety standards required by regulatory authorities.

References

  • Mansfield, R., Huang, J., Thatcher, S., Miller, R. B., & Davis, C. W. (1999). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF CROMOLYN SODIUM AND ITS RELATED SUBSTANCES IN CROMOLYN SODIUM DRUG SUBSTANCE AND CROMOLyn SODIUM INHALATION SOLUTION, 1.0%.
  • Mansfield, R. A., Huang, J., Thatcher, S. R., Miller, R. B., & Davis, C. W. (2003). Development and validation of a stability-indicating HPLC method for the determination of cromolyn sodium and its related substances in cromolyn sodium drug substance and cromolyn sodium inhalation solution, 1.0%. Journal of pharmaceutical and biomedical analysis, 31(2), 377-389.
  • Dr. Ashavin. (n.d.). DRAFT CERTIFICATE OF ANALYSIS - Cromolyn Related Compound A. Retrieved from [Link]

  • Barnes, M., Mansfield, R., & Thatcher, S. (2002). THE SELECTION OF AN ION PAIRING REAGENT FOR DEVELOPING AND VALIDATING A STABILITY-INDICATING HPLC METHOD FOR CROMOLYN SODIUM AND ITS KNOWN IMPURITIES.
  • Pharmaffiliates. (n.d.). Cromolyn Related Compound A (1,3-Bis(2-acetyl-3-hydroxyphenoxy)propan-2-ol). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Cromolyn-impurities. Retrieved from [Link]

  • PubChem. (n.d.). Cromolyn. Retrieved from [Link]

  • SynZeal. (n.d.). Cromolyn USP Related Compound A | 16150-44-0. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:16150-44-0 | 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-ppropan-2-ol. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 16150-44-0 | Product Name : 1,3-Bis(2-acetyl-3-hydroxyphenoxy)propan-2-ol. Retrieved from [Link]

  • Supporting Information for One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones. (n.d.). Retrieved from [Link]

  • NIST. (n.d.). 1-Phenoxypropan-2-ol. In NIST Chemistry WebBook. Retrieved from [Link]

  • P&S Chemicals. (n.d.). Product information, 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-ol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). propan-2-ol H-1 proton nmr spectrum. Retrieved from [Link]

  • Runyon, S. P., et al. (2013). Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. Journal of medicinal chemistry, 56(4), 1873-1885.
  • NIST. (n.d.). 2-Propanone, 1-(acetyloxy)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Propen-1-ol, 3-phenyl-, propanoate. Retrieved from [Link]

Sources

A Technical Guide to the Predicted Biological Activity of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: A Molecule of Inferred Potential

In the landscape of drug discovery, the journey of a compound from synthesis to clinical application is often guided by its structural lineage. 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol (CAS No. 16150-44-0) is a molecule that, while not extensively characterized in biological literature, presents a compelling case for investigation based on its chemical architecture and its identity as "Cromolyn Related Compound A".[1][2][3] Cromolyn is a well-established mast cell stabilizer used in the management of asthma and allergic rhinitis. This association, coupled with the compound's core structure built from two 2-hydroxyacetophenone units, provides a strong rationale for predicting its biological activities.[4][5]

This guide eschews a conventional template to instead build a logical, hypothesis-driven exploration of this molecule's potential. We will dissect its structural components, infer its likely biological functions based on robust data from analogous compounds, and provide actionable experimental frameworks for validation. The narrative is constructed not as a statement of established fact, but as a senior scientist's perspective on a promising yet unexplored chemical entity.

Section 1: Molecular Profile and Physicochemical Rationale

The structure of this compound is key to its predicted function. It is a symmetrical molecule featuring a central 2-hydroxypropanol linker connecting two 2-acetyl-3-hydroxyphenoxy moieties. This unique arrangement dictates its physicochemical properties, which in turn govern its interaction with biological systems.

The presence of two phenolic hydroxyl groups is arguably the most significant feature, suggesting a high potential for antioxidant activity through hydrogen donation and radical scavenging.[1][4] These groups, along with the central hydroxyl group on the propanol bridge, also offer sites for hydrogen bonding, potentially increasing solubility in polar environments and facilitating interactions with protein active sites.[1] Conversely, the acetyl groups and benzene rings contribute to the molecule's lipophilicity, which may enhance its ability to permeate cellular membranes.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 16150-44-0[1][3][6]
Molecular Formula C₁₉H₂₀O₇[1][2][7]
Molecular Weight 360.36 g/mol [7][8]
Common Synonyms Cromolyn Related Compound A, 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-hydroxypropane[1][2][9]
Appearance Off-White Powder[2]
Key Structural Features Phenolic Hydroxyls, Acetyl Groups, Ether Linkages, Central Secondary Alcohol[1]

Section 2: Predicted Biological Activities & Experimental Validation

The true potential of this molecule lies in the activities suggested by its 2-hydroxyacetophenone framework. Derivatives of this parent compound are known to possess a wide array of biological effects.[4][5][10] This section outlines the most probable activities and provides detailed protocols for their empirical validation.

Antioxidant Activity

Mechanistic Hypothesis: The phenolic hydroxyl groups are prime candidates for radical scavenging. In the presence of free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, the molecule is predicted to donate a hydrogen atom, thereby neutralizing the radical and terminating the oxidative chain reaction. This is a hallmark activity of phenolic compounds.[4][11]

Experimental Workflow: DPPH Radical Scavenging Assay

The following workflow outlines the standard procedure for quantifying antioxidant potential.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Stock Solutions: 1. Test Compound (in DMSO/Ethanol) 2. DPPH Radical (in Methanol) 3. Ascorbic Acid (Positive Control) dilutions Create Serial Dilutions of Test Compound and Control reagents->dilutions mix Mix DPPH Solution with Test Compound/Control Dilutions in a 96-well plate dilutions->mix incubate Incubate in the Dark (e.g., 30 minutes at room temp) mix->incubate read Measure Absorbance at ~517 nm using a plate reader incubate->read calculate Calculate % Inhibition: [(Abs_control - Abs_sample) / Abs_control] * 100 read->calculate plot Plot % Inhibition vs. Concentration and determine IC50 value calculate->plot

Caption: Workflow for the DPPH antioxidant assay.

Protocol 1: DPPH Radical Scavenging Assay This protocol is adapted from methodologies used for evaluating chalcones derived from 2-hydroxyacetophenone.[11][12]

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark.

    • Prepare a 1 mg/mL stock solution of Ascorbic Acid in methanol as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of various concentrations of the test compound (e.g., 10, 25, 50, 100, 250 µg/mL) prepared by diluting the stock solution with methanol. Do the same for the ascorbic acid control.

    • For the blank control, add 100 µL of methanol instead of the test compound.

    • Shake the plate gently and incubate at room temperature for 30 minutes in the dark.

  • Data Acquisition & Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the % inhibition against the concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

Antimicrobial Activity

Mechanistic Hypothesis: Hydroxyacetophenone derivatives are well-documented antimicrobial agents.[4][10] The combination of hydrophilic hydroxyl groups and lipophilic aromatic rings in this compound may allow it to disrupt the integrity of bacterial and fungal cell membranes, leading to cell death.

Experimental Workflow: Broth Microdilution for MIC Determination

This workflow details the process of finding the Minimum Inhibitory Concentration (MIC), a gold standard for quantifying antimicrobial potency.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Result Determination compound_prep Prepare Stock Solution of Test Compound in DMSO media_prep Prepare appropriate liquid growth medium (e.g., MHB for bacteria) inoculum_prep Prepare standardized microbial inoculum (e.g., 0.5 McFarland) inoculate Add standardized inoculum to all wells (except sterility control) inoculum_prep->inoculate dilute Perform 2-fold serial dilutions of compound across wells using the growth medium dilute->inoculate controls Include: - Positive Control (inoculum, no drug) - Negative Control (medium only) inoculate->controls incubate Incubate plate at optimal temperature (e.g., 37°C for 18-24h) controls->incubate observe Visually inspect for turbidity or use a colorimetric indicator (e.g., Resazurin) incubate->observe determine_mic Identify MIC: Lowest concentration with no visible microbial growth observe->determine_mic

Caption: Workflow for MIC determination via broth microdilution.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay This protocol is based on standard methods for evaluating novel antimicrobial agents.[10][13]

  • Microorganism & Media Preparation:

    • Use standard strains such as Escherichia coli (ATCC 25922), Staphylococcus aureus (ATCC 25923), and Candida albicans (ATCC 10231).[10]

    • Prepare a bacterial/fungal suspension in sterile saline, adjusted to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a final concentration of ~5 x 10⁵ CFU/mL in the assay wells.

  • Assay Plate Preparation:

    • Dispense 50 µL of broth into each well of a 96-well microplate.

    • Add 50 µL of the test compound stock solution (e.g., 2048 µg/mL in broth with 2% DMSO) to the first well.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).

    • Incubate the plate at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for yeast.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a growth indicator like resazurin.

Anticancer Activity

Mechanistic Hypothesis: Structurally related compounds, such as chalcones and other phenoxy-propanol derivatives, have demonstrated significant anticancer activity, often by inducing apoptosis (programmed cell death).[14][15][16] It is hypothesized that this compound could selectively induce apoptosis in cancer cells by modulating key signaling pathways, such as those involving caspases or the Bcl-2 family of proteins.

Hypothetical Signaling Pathway: Induction of Apoptosis

This diagram illustrates a potential mechanism where the compound could trigger the intrinsic apoptotic pathway.

Apoptosis_Pathway compound 1,3-Bis(2-acetyl-3- hydroxyphenoxy)-2-propanol stress Cellular Stress compound->stress bcl2 Anti-apoptotic (e.g., Bcl-2) compound->bcl2 Inhibition bax Pro-apoptotic (e.g., Bax, Bak) stress->bax bcl2->bax mito Mitochondrion bax->mito Pore Formation cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 (Initiator) cyto_c->casp9 Activation casp3 Caspase-3 (Executioner) casp9->casp3 Activation apoptosis Apoptosis casp3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway modulated by the compound.

Protocol 3: MTT Cell Viability Assay This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.[17]

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., HCT-116 colon cancer, MCF-7 breast cancer) and a non-cancerous control cell line (e.g., normal fibroblasts) in appropriate media supplemented with 10% FBS.

    • Seed the cells into 96-well plates at a density of ~5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Treat the cells with increasing concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Ensure the final DMSO concentration is non-toxic (e.g., <0.5%).

    • Include wells with untreated cells (vehicle control) and wells with media only (blank).

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Data Acquisition and Analysis:

    • Carefully remove the media and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at ~570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the results to determine the IC₅₀ value (the concentration that reduces cell viability by 50%).

Section 3: Synopsis and Future Trajectory

This compound stands as a promising candidate for biological investigation. While direct experimental evidence is currently lacking, a robust, predictive analysis based on its structural motifs strongly suggests a multi-faceted therapeutic potential.

Table 2: Summary of Predicted Activities and Validation Strategies

Predicted ActivityStructural BasisPrimary Validation Assay
Antioxidant Phenolic Hydroxyl GroupsDPPH Radical Scavenging Assay
Antimicrobial Hydroxyacetophenone MoietyBroth Microdilution (MIC) Assay
Anticancer Phenoxy-propanol & Phenolic CoreMTT Cell Viability Assay
Anti-inflammatory Relation to CromolynMast Cell Stabilization Assay (Future Work)

The immediate path forward is clear: a systematic in vitro screening campaign based on the protocols detailed in this guide. Positive results in these primary assays would warrant progression to more complex mechanistic studies, such as investigating the specific apoptotic pathways in cancer cells or exploring anti-inflammatory effects in mast cell models. The structural relationship to Cromolyn, in particular, suggests that anti-inflammatory and anti-allergic applications are a highly logical and compelling avenue for future research.

References

  • A Comparative Analysis of 2'-Hydroxyacetophenone and Its Methoxy Derivatives: Properties and Biological Activities. Benchchem.
  • CAS 16150-44-0: this compound. CymitQuimica.
  • Synthesis and biological studies of novel hydroxyacetophenone-tetrazole hybrids. ACG Publications.
  • Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. CORE.
  • Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist. PubMed.
  • Anti-oxidant Activity of 2-hydroxyacetophenone Chalcone. Journal of Advanced Scientific Research.
  • Cromolyn Related Compound A (1,3-Bis(2-acetyl-3-hydroxyphenoxy)propan-2-ol). USP.
  • CAS No : 16150-44-0 | Product Name : 1,3-Bis(2-acetyl-3-hydroxyphenoxy)propan-2-ol. Pharmaffiliates.
  • ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES.
  • 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-ppropan-2-ol. Chemsrc.
  • This compound. LGC Standards.
  • CROMOLYN SODIUM RELATED COMPOUND A (25 MG) (1,3-BIS-(2-ACETYL-3-HYDROXYPHENOXY)-2-PROPANOL) (AS) | 16150-44-0. ChemicalBook.
  • Safe and targeted anticancer efficacy of a novel class of antioxidant-conjugated difluoro-diarylidenylpiperidones: Differential cytotoxicity in healthy and cancer cells. PMC - NIH.
  • Product information, this compound. P&S Chemicals.
  • 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-hydroxypropane | CAS 16150-44-0. Santa Cruz Biotechnology.
  • Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives. MDPI.
  • 16150-44-0(CROMOLYN SODIUM RELATED COMPOUND A (25 MG) (1,3-BIS-(2-ACETYL-3-HYDROXYPHENOXY)-2-PROPANOL) (AS)) Product Description. ChemicalBook.
  • Low-Molecular-Weight Gels as Smart Materials for the Enhancement of Antioxidants Activity.
  • Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. PMC - NIH.
  • Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents. PMC - NIH.

Sources

An In-depth Technical Guide to 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol: A Key Intermediate in Cromolyn Sodium Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol, a molecule of significant interest to researchers, scientists, and professionals in drug development. While not a therapeutic agent itself, its critical role as a key intermediate and potential impurity in the synthesis of the mast cell stabilizer, cromolyn sodium, necessitates a thorough understanding of its discovery, synthesis, and chemical properties.

Introduction: A Tale of a Crucial "Related Compound"

The history of this compound is intrinsically linked to the development and production of cromolyn sodium, a well-established therapeutic agent for managing asthma and other allergic conditions[1][2][3]. It is officially designated by the United States Pharmacopeia (USP) as "Cromolyn Related Compound A," highlighting its primary significance as a reference standard for the quality control of cromolyn sodium drug products[4][5][6]. Its discovery was not a singular event in the pursuit of a new therapeutic entity, but rather a consequence of the meticulous analytical characterization of the cromolyn sodium manufacturing process.

The identification and study of such "related compounds" are paramount in pharmaceutical development to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide will delve into the technical details of this compound, from its chemical identity to its formation during synthesis and its analytical control.

Chemical Properties and Identification

A clear understanding of the physicochemical properties of this compound is fundamental for its synthesis, isolation, and analytical detection.

PropertyValueSource(s)
Chemical Name This compound[4][5]
Synonyms Cromolyn Related Compound A, 1,1'-[(2-Hydroxy-1,3-propanediyl)bis[oxy(6-hydroxy-2,1-phenylene)]]bis[ethanone][7][8]
CAS Number 16150-44-0[9]
Molecular Formula C₁₉H₂₀O₇[4][5]
Molecular Weight 360.36 g/mol [10]
Appearance Off-White to Pale Beige Solid[4][8]

The Genesis of a Key Intermediate: Synthesis and Role in Cromolyn Sodium Production

The formation of this compound is a central step in the most common synthetic routes to cromolyn sodium. The overall process involves the coupling of two substituted phenolic rings with a three-carbon linker.

The Core Reaction: Condensation of 2,6-Dihydroxyacetophenone and a C3 Linker

The primary method for synthesizing this compound involves the condensation of two equivalents of 2,6-dihydroxyacetophenone with a suitable three-carbon electrophile, such as epichlorohydrin or 1,3-dibromo-2-propanol, under basic conditions[11].

A Finnish patent describes an improved process for the preparation of 1,3-bis(2-acetyl-3-hydroxyphenoxy)-2-hydroxypropane by the condensation of 2,6-dihydroxyacetophenone with epichlorohydrin in the presence of potassium hydrogen carbonate, which is noted to enhance the reaction's yield and the product's quality[12]. The use of a phase transfer catalyst can also be employed in this reaction[12].

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 2_6_dihydroxyacetophenone 2,6-Dihydroxyacetophenone (2 eq.) target_compound This compound 2_6_dihydroxyacetophenone->target_compound Condensation epichlorohydrin Epichlorohydrin epichlorohydrin->target_compound base Base (e.g., K₂CO₃, KHCO₃) base->target_compound solvent Solvent (e.g., n-butanol) solvent->target_compound

Diagram 1: Synthesis of this compound.
From Intermediate to API: The Pathway to Cromolyn Sodium

Once this compound is formed, it undergoes a subsequent cyclization reaction to form the characteristic chromone rings of cromolyn. This is typically achieved by reacting the intermediate with diethyl oxalate in the presence of a base, such as sodium ethoxide[11]. The resulting diethyl ester of cromoglicic acid is then hydrolyzed to yield the final cromolyn sodium.

G intermediate This compound diethyl_cromoglycate Diethyl Cromoglycate intermediate->diethyl_cromoglycate Cyclization diethyl_oxalate Diethyl Oxalate diethyl_oxalate->diethyl_cromoglycate base Base (e.g., NaOEt) base->diethyl_cromoglycate cromolyn_sodium Cromolyn Sodium diethyl_cromoglycate->cromolyn_sodium Saponification hydrolysis Hydrolysis (e.g., NaOH) hydrolysis->cromolyn_sodium

Diagram 2: Conversion of the intermediate to Cromolyn Sodium.

Analytical Considerations and Quality Control

As a known impurity, the detection and quantification of this compound in cromolyn sodium are critical for ensuring the quality and safety of the drug product. Various analytical techniques are employed for this purpose.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of cromolyn sodium and its related compounds[9]. A robust, stability-indicating isocratic HPLC method can be developed and validated for the accurate quantitation of both cromolyn sodium and its potential impurities, including this compound[9].

Typical HPLC Parameters:

ParameterSpecification
Column C8 or C18 reversed-phase
Mobile Phase A mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile)
Detection UV spectrophotometry (e.g., at 326 nm)
Flow Rate Typically 1.0 - 1.5 mL/min
Temperature Ambient or controlled

The development of such methods must demonstrate specificity, linearity, accuracy, precision, and robustness to meet regulatory requirements.

Mass Spectrometry

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the identification and structural characterization of impurities in pharmaceutical substances[9]. Techniques such as electrospray ionization (ESI) combined with ion trap or time-of-flight (TOF) mass analyzers can provide accurate mass measurements and fragmentation data to unequivocally identify this compound and other related substances.

Biological Activity and Toxicological Profile

There is a lack of publicly available data on the specific biological activity and toxicological profile of isolated this compound. As it is considered an impurity in the final drug product, the primary focus of regulatory bodies and pharmaceutical manufacturers is to control its presence to the lowest feasible levels. The safety of cromolyn sodium has been well-established through extensive clinical use, and this includes an assessment of the safety of the drug product containing acceptable levels of related compounds.

Conclusion and Future Perspectives

This compound, or Cromolyn Related Compound A, serves as a quintessential example of the importance of understanding the entire lifecycle of a chemical entity within a pharmaceutical manufacturing process. While not a therapeutic agent in its own right, its role as a pivotal intermediate and a critical quality attribute of cromolyn sodium makes its study indispensable for drug development professionals.

Future research in this area may focus on the development of more efficient and greener synthetic routes to cromolyn sodium that could potentially minimize the formation of this and other impurities. Furthermore, a deeper investigation into the biological activities of such related compounds, even at low levels, could provide a more comprehensive understanding of the overall safety profile of the final drug product.

References

  • Cromolyn Related Compound A (1,3-Bis(2-acetyl-3-hydroxyphenoxy)propan-2-ol). USP. [URL: https://store.usp.org/product/1150513]
  • Characterization of impurities in sodium cromoglycate drug substance and eye drops using LC-ESI-ion trap MS and LC-ESI-QTOF MS. ResearchGate. [URL: https://www.researchgate.net/publication/228864759_Characterization_of_impurities_in_sodium_cromoglycate_drug_substance_and_eye_drops_using_LC-ESI-ion_trap_MS_and_LC-ESI-QTOF_MS]
  • Cromoglicic acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/Cromoglicic_acid]
  • Cromolyn Impurities. SynZeal. [URL: https://www.synzeal.com/impurities/cromolyn-impurities]
  • Cromolyn-impurities. Pharmaffiliates. [URL: https://www.
  • Preparation method of diethyl cromoglycate and sodium cromoglycate. Google Patents. [URL: https://patents.google.
  • Cromoglicic Acid Impurities and Related Compound. Veeprho. [URL: https://www.veeprho.com/impurities/cromoglicic-acid-impurities]
  • Cromolyn. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Cromolyn]
  • Cromolyn Sodium. LKT Labs. [URL: https://www.lktlabs.com/products/cromolyn-sodium-15826-37-6]
  • Cromolyn Sodium. StatPearls - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK544252/]
  • Cromolyn Sodium | Mechanism of action, Uses & Side effects. Macsen Labs. [URL: https://www.macsenlabs.com/blogs/cromolyn-sodium-mechanism-of-action-uses-side-effects/]
  • Synthesis and structure-activity relations of disodium cromoglycate and some related compounds. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm00276a003]
  • Synthesis and Characterization of New Amide Drug from Cromoglicic Acid and Study of Their Possible Biological Activity. Journal of Medicinal and Chemical Sciences. [URL: https://www.jmchemsci.com/article_157832.html]
  • CROMOLYN DERIVATIVES AND RELATED METHODS OF IMAGING AND TREATMENT. European Patent Office. [URL: https://data.epo.org/publication-server/document?i=EP2391618A2&pn=EP2391618&ki=A2]
  • Improved process for the preparation of 1,3-bis (2-acetyl-3-hydroxyphenoxy) -2-hydroxypropane. Google Patents. [URL: https://patents.google.
  • Synthesis of 1-(2-acetyl-3-hydroxyphenoxy)-2-hydroxy-3-(2,6-dimethyl-phenoxy) propane. Molbase. [URL: https://www.molbase.
  • Disodium Cromoglycate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.
  • Cromolyn Related Compound A (1,3-Bis(2-acetyl-3-hydroxyphenoxy)propan-2-ol). Glentham. [URL: https://www.glentham.com/en/products/product/GC9980/]
  • Cromolyn Disodium-impurities. Pharmaffiliates. [URL: https://www.pharmaffiliates.com/in/cromolyn-disodium-impurities]
  • Cromolyn USP Related Compound A. SynZeal. [URL: https://www.synzeal.
  • CROMOLYN SODIUM RELATED COMPOUND A (25 MG) (1,3-BIS-(2-ACETYL-3-HYDROXYPHENOXY)-2-PROPANOL) (AS). ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9501641_EN.htm]
  • 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-ppropan-2-ol. Chemsrc. [URL: https://www.chemsrc.com/en/cas/16150-44-0_109003.html]
  • 1,3-Bis(2-acetyl-3-hydroxyphenoxy)propan-2-ol. Pharmaffiliates. [URL: https://www.pharmaffiliates.com/in/1-3-bis-2-acetyl-3-hydroxyphenoxy-propan-2-ol]
  • Characterization of impurities in sodium cromoglycate drug substance and eye drops using LC-ESI-ion trap MS and LC-ESI-QTOF MS. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Characterization-of-impurities-in-sodium-drug-and-Li-Kerns/2f4a1b0c9a7d3c5f9d1d9e9e8e9c9c8c8c8c8c8c]
  • This compound. LGC Standards. [URL: https://www.lgcstandards.com/US/en/1-3-Bis-2-acetyl-3-hydroxyphenoxy-2-propanol/p/MM0960.02]

Sources

An In-Depth Technical Guide to the Antioxidant Potential of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

A Proposed Framework for Comprehensive Evaluation

Abstract

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize them, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. The therapeutic and preventative potential of novel antioxidant compounds is, therefore, an area of intense research. This technical guide presents a comprehensive framework for the evaluation of the antioxidant potential of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol (CAS 16150-44-0), a phenolic compound with a structure suggestive of significant radical scavenging capabilities.[1] Lacking specific antioxidant data in the current literature, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines a multi-tiered approach, encompassing in vitro chemical assays, in vivo enzymatic and non-enzymatic assessments, and in silico computational analysis to thoroughly characterize the compound's antioxidant profile and elucidate its potential mechanisms of action.

Introduction: The Rationale for Investigating this compound

This compound is a molecule characterized by the presence of multiple phenolic hydroxyl groups and acetyl functionalities linked by a propanol backbone.[1][2][3][4] Phenolic compounds are a well-established class of antioxidants, primarily due to the ability of the hydroxyl groups to donate a hydrogen atom to free radicals, thereby neutralizing them and terminating damaging chain reactions. The specific arrangement of hydroxyl and acetyl groups on the aromatic rings of this molecule may influence its electron-donating capacity and overall stability, making it a compelling candidate for antioxidant research. While it is known as a related compound in the synthesis of Sodium Cromoglycate, its intrinsic biological activities remain largely unexplored.[1] This guide proposes a systematic and scientifically rigorous pathway to fill this knowledge gap.

Physicochemical Characterization and Synthesis

A foundational step in the evaluation of any novel compound is its unambiguous synthesis and characterization.

2.1. Synthesis

While commercially available, a reproducible synthesis protocol is crucial for ensuring purity and for the generation of analogues for structure-activity relationship (SAR) studies. A potential synthetic route involves the reaction of 2,6-dihydroxyacetophenone with epichlorohydrin under basic conditions. The reaction proceeds via nucleophilic attack of the phenoxide ions on the epoxide ring of epichlorohydrin, followed by ring-opening to yield the desired 1,3-disubstituted-2-propanol.

2.2. Structural Elucidation and Purity Analysis

The identity and purity of the synthesized this compound must be unequivocally confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups such as hydroxyl (-OH), ketone (C=O), and ether (C-O-C) bonds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound, ideally achieving >95% for use in biological assays.

In Vitro Antioxidant Capacity Assessment

A battery of in vitro assays should be employed to provide a comprehensive picture of the compound's antioxidant activity through different mechanisms.

3.1. Radical Scavenging Assays

These assays directly measure the ability of the compound to neutralize stable free radicals.

3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and sensitive method to evaluate the radical scavenging activity of antioxidants.[5][6] The principle lies in the donation of a hydrogen atom or electron from the antioxidant to the stable DPPH radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.[6]

Experimental Protocol: DPPH Assay

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

    • Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each dilution of the test compound or standard.[5]

    • Add 180 µL of the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.[5]

    • Measure the absorbance at 517 nm using a microplate reader.[5]

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[6]

    • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage inhibition against the concentration of the test compound.

3.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.[7] This assay is applicable to both hydrophilic and lipophilic antioxidants.[7]

Experimental Protocol: ABTS Assay

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation.[8]

    • Dilute the ABTS•⁺ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[9]

  • Assay Procedure:

    • Add 10 µL of various concentrations of the test compound or standard (Trolox) to a 96-well plate.

    • Add 190 µL of the diluted ABTS•⁺ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.[7]

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a Trolox standard curve.[7]

3.2. Reducing Power Assay

3.2.1. FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.[10][11][12][13] The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.[10][11]

Experimental Protocol: FRAP Assay

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[14]

    • Warm the FRAP reagent to 37°C before use.[11]

  • Assay Procedure:

    • Add 10 µL of the test compound, standard (FeSO₄ or Trolox), or blank to a 96-well plate.

    • Add 190 µL of the pre-warmed FRAP reagent to each well.[10]

    • Incubate at 37°C for 30-60 minutes.[10]

    • Measure the absorbance at 593 nm.[13]

  • Data Analysis:

    • A standard curve is constructed using FeSO₄. The antioxidant capacity of the sample is expressed as ferrous iron equivalents (µM Fe²⁺).

Illustrative In Vitro Data Summary

AssayTest Compound (IC₅₀ / Value)Standard (Ascorbic Acid/Trolox) (IC₅₀ / Value)
DPPH Scavenging Hypothetical IC₅₀: 25.5 µMIC₅₀: 15.2 µM
ABTS Scavenging Hypothetical TEAC: 0.85TEAC: 1.00
FRAP Assay Hypothetical Value: 1250 µM Fe²⁺/mMValue: 1800 µM Fe²⁺/mM

In Vivo Antioxidant Activity Evaluation

To assess the physiological relevance of the in vitro findings, in vivo studies are essential. A common approach involves inducing oxidative stress in an animal model (e.g., rodents) and evaluating the protective effects of the test compound.

4.1. Animal Model and Treatment

  • Model: Wistar rats or C57BL/6 mice.

  • Induction of Oxidative Stress: Administration of a pro-oxidant such as carbon tetrachloride (CCl₄), hydrogen peroxide (H₂O₂), or induction of a disease model like diabetes.

  • Treatment Groups:

    • Control group (vehicle only)

    • Oxidative stress group (pro-oxidant + vehicle)

    • Test compound group (pro-oxidant + this compound at various doses)

    • Positive control group (pro-oxidant + a known antioxidant like N-acetylcysteine or Vitamin E)

  • Administration: The test compound can be administered orally or via intraperitoneal injection for a specified duration.

4.2. Assessment of Endogenous Antioxidant Enzymes

At the end of the treatment period, tissues (e.g., liver, kidney, brain) and blood samples are collected for the analysis of key antioxidant enzymes.

4.2.1. Superoxide Dismutase (SOD) Activity Assay

SOD catalyzes the dismutation of the superoxide anion (O₂⁻) into molecular oxygen and hydrogen peroxide. Its activity can be measured using commercially available kits that often rely on the inhibition of a reaction that generates a colored product.[15][16][17]

Experimental Protocol: SOD Assay

  • Sample Preparation: Homogenize tissues in an appropriate ice-cold buffer and centrifuge to obtain the supernatant.[15][16]

  • Assay Procedure: Follow the protocol of a commercial SOD assay kit. Typically, this involves mixing the sample with a reagent that generates superoxide radicals (e.g., xanthine/xanthine oxidase system) and a detection reagent (e.g., WST-1) that forms a colored formazan dye upon reduction by superoxide.[16] The presence of SOD in the sample inhibits this color formation.

  • Data Analysis: Measure the absorbance at the specified wavelength (e.g., 450 nm).[18] The SOD activity is calculated based on the percentage of inhibition of the colorimetric reaction and is often expressed as units per milligram of protein.

4.2.2. Catalase (CAT) Activity Assay

Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen.[19]

Experimental Protocol: CAT Assay

  • Sample Preparation: Prepare tissue homogenates as described for the SOD assay.

  • Assay Procedure: CAT activity can be measured by monitoring the decomposition of H₂O₂ directly by the decrease in absorbance at 240 nm. Alternatively, colorimetric kits are available where the remaining H₂O₂ reacts with a chromogen to produce a colored product.[19][20][21]

  • Data Analysis: One unit of catalase activity is typically defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute under specific conditions. The activity is normalized to the protein content of the sample.

4.2.3. Glutathione Peroxidase (GPx) Activity Assay

GPx catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides by reduced glutathione (GSH), thereby protecting cells from oxidative damage.[22]

Experimental Protocol: GPx Assay

  • Sample Preparation: Prepare tissue homogenates as for the other enzyme assays.

  • Assay Procedure: GPx activity is commonly measured using a coupled enzyme assay. GPx catalyzes the oxidation of GSH to GSSG. GSSG is then reduced back to GSH by glutathione reductase, a reaction that consumes NADPH. The decrease in NADPH concentration is monitored by the decrease in absorbance at 340 nm.[22][23][24][25][26]

  • Data Analysis: The rate of decrease in absorbance at 340 nm is directly proportional to the GPx activity in the sample.[22][25][26] Activity is expressed as units per milligram of protein.

Illustrative In Vivo Data Summary

ParameterControl GroupOxidative Stress GroupTest Compound Treated Group
SOD Activity (U/mg protein) Hypothetical: 15.2 ± 1.8Hypothetical: 8.5 ± 1.1Hypothetical: 13.8 ± 1.5
CAT Activity (U/mg protein) Hypothetical: 45.7 ± 4.2Hypothetical: 22.1 ± 3.5Hypothetical: 40.5 ± 3.9
GPx Activity (U/mg protein) Hypothetical: 28.3 ± 2.9Hypothetical: 14.6 ± 2.1Hypothetical: 25.1 ± 2.5

Computational Analysis: A Predictive Approach

Density Functional Theory (DFT) is a powerful computational tool to predict the antioxidant activity of molecules and to understand their structure-activity relationships.[27][28][29]

5.1. Key Parameters for Antioxidant Activity Prediction

  • Bond Dissociation Enthalpy (BDE): The BDE of the O-H bond is a key indicator of the ability of a phenolic compound to donate a hydrogen atom. A lower BDE value suggests a greater ease of hydrogen atom transfer and thus, higher antioxidant activity.[28][29]

  • Ionization Potential (IP): The IP represents the energy required to remove an electron from the molecule. A lower IP indicates a greater ability to donate an electron, which is relevant for the single electron transfer (SET) mechanism of antioxidant action.[27]

  • Proton Dissociation Enthalpy (PDE) and Proton Affinity (PA): These parameters are relevant for the sequential proton-loss electron-transfer (SPLET) mechanism.

  • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy of the HOMO is related to the electron-donating ability of a molecule, while the HOMO-LUMO energy gap is an indicator of its chemical reactivity.[28]

5.2. Proposed Computational Workflow

DFT_Workflow cluster_setup Setup cluster_calc DFT Calculations cluster_analysis Analysis mol_structure 1. Model Molecular Structure of this compound geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G*) mol_structure->geom_opt freq_calc 3. Frequency Calculation (Confirm minimum energy) geom_opt->freq_calc param_calc 4. Calculate Antioxidant Parameters (BDE, IP, HOMO, LUMO) freq_calc->param_calc sar_analysis 5. Structure-Activity Relationship Analysis param_calc->sar_analysis mechanism 6. Predict Dominant Antioxidant Mechanism sar_analysis->mechanism

Caption: Proposed workflow for DFT analysis of antioxidant potential.

Elucidation of the Mechanism of Action: The Nrf2-ARE Signaling Pathway

A key mechanism by which cells defend against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[30][31][32][33][34] Nrf2 is a transcription factor that, under normal conditions, is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[30][31][32] Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of numerous antioxidant and cytoprotective genes, inducing their expression.[30][31][32][33] Investigating the ability of this compound to activate this pathway is crucial for understanding its cellular mechanism of action.

6.1. Investigating Nrf2 Activation

  • Cell Culture Model: Use a relevant cell line (e.g., HepG2, SH-SY5Y) and treat with the test compound.

  • Western Blot Analysis: Measure the levels of Nrf2 in the nuclear and cytosolic fractions to assess its translocation to the nucleus.

  • Immunofluorescence Microscopy: Visualize the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with the compound.

  • Quantitative PCR (qPCR): Measure the mRNA expression levels of Nrf2 target genes, such as Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and Glutamate-Cysteine Ligase (GCL).

Nrf2_Pathway ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) ROS->Keap1_Nrf2 induces dissociation Compound This compound Compound->Keap1_Nrf2 potential activation Nrf2_free Nrf2 (Free) Keap1_Nrf2->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 (Nucleus) Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Genes Induces Transcription Proteins Cytoprotective Proteins Genes->Proteins Translation Defense Enhanced Cellular Defense Proteins->Defense

Caption: The Nrf2-ARE signaling pathway and potential activation.

Conclusion and Future Directions

This technical guide outlines a comprehensive, multi-pronged strategy for the systematic evaluation of the antioxidant potential of this compound. By integrating in vitro, in vivo, and in silico methodologies, researchers can build a robust data package to characterize its efficacy and elucidate its mechanism of action. Positive findings from this proposed framework would warrant further investigation into its pharmacokinetic and toxicological profiles, paving the way for its potential development as a novel therapeutic agent for the prevention and treatment of oxidative stress-related diseases.

References

  • The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. (n.d.). PubMed Central. Retrieved from [Link]

  • Catalase (CAT) activity assay for zooplankton samples. (n.d.). protocols.io. Retrieved from [Link]

  • Sekmen, A. H., & Turkan, I. (n.d.). Superoxide Dismutase Assay. PROMETHEUS – Protocols. Retrieved from [Link]

  • DPPH Antioxidant Assay Kit D678 manual. (n.d.). Dojindo. Retrieved from [Link]

  • DPPH Antioxidant Assay. (n.d.). G-Biosciences. Retrieved from [Link]

  • Product Manual for Glutathione Peroxidase (GPX) Activity Assay Kit. (n.d.). Northwest Life Science Specialties. Retrieved from [Link]

  • Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS. (n.d.). PubMed Central. Retrieved from [Link]

  • Superoxide Dismutase (SOD) Activity Assay Kit. (n.d.). Assay Genie. Retrieved from [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved from [Link]

  • How Does the Nrf2 Signaling Pathway Regulate the Body's Antioxidant Response? (n.d.). Learn From AR. Retrieved from [Link]

  • Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay. (2025). PubMed Central. Retrieved from [Link]

  • Catalase Protocol. (2013). MMPC. Retrieved from [Link]

  • Density Functional Theory (DFT) Study of Edaravone Derivatives as Antioxidants. (n.d.). MDPI. Retrieved from [Link]

  • Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans. (2017). PubMed Central. Retrieved from [Link]

  • Glutathione Peroxidase (GPX) Activity Assay Kit (Colorimetric). (n.d.). RayBiotech. Retrieved from [Link]

  • Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. (n.d.). PubMed Central. Retrieved from [Link]

  • Glutathione Peroxidase (GPx) Assay. (n.d.). ScienCell. Retrieved from [Link]

  • Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers. (n.d.). Frontiers. Retrieved from [Link]

  • Catalase (CAT) Activity Assay Kit. (n.d.). Abbexa. Retrieved from [Link]

  • SOD Activity Assay. (n.d.). G-Biosciences. Retrieved from [Link]

  • Catalase Activity Assay. (n.d.). G-Biosciences. Retrieved from [Link]

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved from [Link]

  • ABTS+ Radical Scavenging Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Investigating the Antioxidant Efficiency of Tea Flavonoid Derivatives: A Density Functional Theory Study. (n.d.). MDPI. Retrieved from [Link]

  • A Statistically Supported Antioxidant Activity DFT Benchmark—The Effects of Hartree–Fock Exchange and Basis Set Selection on Accuracy and Resources Uptake. (2021). PubMed Central. Retrieved from [Link]

  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). (n.d.). Assay Genie. Retrieved from [Link]

  • The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress*. (n.d.). Semantic Scholar. Retrieved from [Link]

  • ABTS Radical Scavenging Assay Method. (n.d.). Scribd. Retrieved from [Link]

  • A DFT Computational Study of the Antioxidant Activities Exhibited by 3-aryl-4-hydroxycoumarin Derivatives. (2016). Open Science Publications. Retrieved from [Link]

  • FRAP Antioxidant Assay Kit. (n.d.). Zen-Bio. Retrieved from [Link]

  • Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. (n.d.). PubMed Central. Retrieved from [Link]

  • Density Functional Theory Studies on the Antioxidant Mechanism and Electronic Properties of Some Bioactive Marine Meroterpenoids: Sargahydroquionic Acid and Sargachromanol. (n.d.). National Institutes of Health. Retrieved from [Link]

  • DPPH Antioxidant Assay Kit. (n.d.). Zen-Bio. Retrieved from [Link]

  • CAS No : 16150-44-0 | Product Name : 1,3-Bis(2-acetyl-3-hydroxyphenoxy)propan-2-ol. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Product information, this compound. (n.d.). P&S Chemicals. Retrieved from [Link]

Sources

A Theoretical and Computational Scrutiny of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol: A Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical framework for the study of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol , a molecule of significant interest at the intersection of medicinal chemistry and materials science. Known as Cromolyn Related Compound A, its structural features—multiple phenolic hydroxyl groups, acetyl functionalities, and a flexible propanol linker—suggest a rich potential for diverse applications, including as a precursor for novel pharmaceutical agents and advanced polymers.[1][2] This document is intended for researchers, computational chemists, and drug development professionals, offering a roadmap for in-silico investigation to unlock the full potential of this versatile compound.

Molecular Architecture and Physicochemical Properties

This compound is a ketone-phenol derivative with the chemical formula C₁₉H₂₀O₇ and a molecular weight of 360.1209 g/mol .[1][3] Its structure features two 2-acetyl-3-hydroxyphenoxy moieties linked by a 2-hydroxypropane bridge. The presence of hydroxyl and acetyl groups suggests the potential for significant hydrogen bonding, influencing its solubility in polar solvents and its interaction with biological targets.[2]

PropertyValueSource
CAS Number16150-44-0[1][4]
Molecular FormulaC₁₉H₂₀O₇[1][5]
Molecular Weight360.1209[1][3][6]
IUPAC Name1-[2-[3-(2-acetyl-3-hydroxyphenoxy)-2-hydroxypropoxy]-6-hydroxyphenyl]ethanone[5][7]
SynonymsCromolyn Related Compound A, 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-hydroxypropane[1][4]
AppearanceOff-White Powder[1]

Synthesis and Spectroscopic Characterization

A plausible synthetic route for this compound involves the condensation of 2,6-dihydroxyacetophenone with a dielectrophile such as epichlorohydrin or 1,3-dibromo-2-propanol under alkaline conditions.[8] This synthetic strategy is a well-established method for the preparation of bis(phenoxy)propanol derivatives.

Proposed Synthetic Protocol
  • Reaction Setup: To a solution of 2,6-dihydroxyacetophenone in a suitable polar aprotic solvent (e.g., acetone, DMF), add a base (e.g., potassium carbonate) to facilitate the deprotonation of the phenolic hydroxyl groups.

  • Nucleophilic Attack: Introduce epichlorohydrin or 1,3-dibromo-2-propanol dropwise to the reaction mixture at an elevated temperature. The phenoxide ions will act as nucleophiles, attacking the electrophilic carbons of the linker.

  • Reaction Monitoring and Workup: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, quench the reaction, perform an aqueous workup to remove inorganic salts, and extract the product with an organic solvent.

  • Purification: Purify the crude product using column chromatography to obtain this compound.

Synthesis_Workflow reagents 2,6-Dihydroxyacetophenone + Epichlorohydrin/1,3-Dibromo-2-propanol reaction Condensation Reaction (Base, Solvent, Heat) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Elucidation

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques:

  • FT-IR Spectroscopy: Expected to show characteristic peaks for hydroxyl (O-H), carbonyl (C=O), and ether (C-O) functional groups.

  • NMR Spectroscopy (¹H and ¹³C): Would provide detailed information about the chemical environment of the protons and carbons, confirming the connectivity of the molecule.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern, further validating the structure.

Theoretical Investigations: A Computational Roadmap

While specific theoretical studies on this compound are not yet prevalent in the literature, its structural motifs are amenable to a range of computational chemistry techniques. The following sections outline a robust theoretical protocol to elucidate its electronic structure, reactivity, and potential biological activity.

Density Functional Theory (DFT) for Molecular Insights

DFT is a powerful quantum mechanical method to investigate the electronic structure and properties of molecules. For this compound, DFT calculations can provide valuable insights.

Protocol for DFT Analysis:

  • Geometry Optimization: The first step is to obtain the minimum energy conformation of the molecule. This is typically achieved using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[9]

  • Vibrational Frequency Analysis: Following optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies). These calculated frequencies can be compared with experimental IR spectra.

  • Electronic Properties: From the optimized geometry, various electronic properties can be calculated, including:

    • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution provide insights into the molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO is an indicator of chemical stability.

    • Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution and is useful for identifying sites susceptible to electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide information about intramolecular interactions and charge delocalization.

DFT_Workflow start Initial Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Calculation (HOMO-LUMO, MEP, NBO) freq_calc->electronic_prop results Optimized Geometry, Spectra, Reactivity Insights electronic_prop->results

Caption: A typical workflow for DFT analysis of a small molecule.

Molecular Docking for Target Identification

The structural similarity of this compound to other biologically active bis(aryloxy)propanol derivatives suggests its potential as a therapeutic agent.[10][11] Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This can be instrumental in identifying potential biological targets.

Protocol for Molecular Docking:

  • Ligand Preparation: The 3D structure of this compound, optimized using DFT, is prepared for docking. This involves adding hydrogen atoms and assigning partial charges.

  • Receptor Selection and Preparation: Potential protein targets can be identified based on the known activities of similar compounds. For instance, given the antimicrobial activity of related phenolic compounds, bacterial enzymes could be selected as targets.[12][13] The protein structure is obtained from the Protein Data Bank (PDB) and prepared by removing water molecules, adding hydrogens, and defining the binding site.

  • Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the receptor's binding site and to score the different poses based on their binding affinity.

  • Analysis of Results: The docking results are analyzed to identify the best binding poses, the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor, and the predicted binding energy.

Potential Applications and Future Directions

The theoretical studies outlined above can guide the experimental exploration of this compound in several areas:

  • Drug Development: As a "Cromolyn Related Compound A," it warrants investigation for mast cell stabilizing and anti-inflammatory properties.[1][3] Furthermore, its phenolic nature and the known antimicrobial activity of similar structures suggest its potential as an antibacterial or antifungal agent.[10][11][12][13] Molecular docking studies can help prioritize which biological targets to investigate experimentally.

  • Materials Science: The presence of multiple hydroxyl groups makes it a suitable candidate for polymerization reactions, potentially leading to the development of novel polyesters or polyethers with unique properties.

  • Coordination Chemistry: The molecule can act as a ligand, coordinating with metal ions to form metal complexes with interesting catalytic or material properties.

Future research should focus on the synthesis and experimental validation of the computationally predicted properties. This includes spectroscopic characterization, evaluation of biological activity through in vitro and in vivo assays, and exploration of its potential in materials science applications.

Conclusion

This compound presents a promising scaffold for the development of new pharmaceuticals and materials. The integrated theoretical and computational approach detailed in this guide provides a powerful and resource-efficient strategy to explore its potential. By combining DFT and molecular docking, researchers can gain deep insights into its structure-activity relationships, paving the way for targeted experimental investigations and accelerating the discovery process.

References

  • Experimental and Theoretical Studies of the Optical Properties of the Schiff Bases and Their Materials Obtained from o-Phenylenediamine. (2022-10-31).
  • Syntheses, crystal structures, theoretical studies, and anticancer properties of an unsymmetrical schiff base ligand N-… - OUCI. OUCI.
  • Cromolyn Related Compound A (1,3-Bis(2-acetyl-3-hydroxyphenoxy)propan-2-ol). Cymit Quimica.
  • 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-hydroxypropane. LGC Standards.
  • Synthesis, Characterization and Docking Studies of a Schiff Base Ligand and Some Metal Complexes.
  • This compound. LGC Standards.
  • This compound. LGC Standards.
  • Synthesis, spectroscopic characterization, and thermal studies of novel Schiff base complexes: theoretical simulation studies on coronavirus (COVID-19) using molecular docking. Semantic Scholar.
  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega.
  • CAS No : 16150-44-0 | Product Name : 1,3-Bis(2-acetyl-3-hydroxyphenoxy)propan-2-ol. PASL.
  • Preparation method of diethyl cromoglycate and sodium cromoglycate.
  • CAS 16150-44-0: this compound. Cymit Quimica.
  • 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-ppropan-2-ol. Chemsrc.
  • Product information, this compound. P&S Chemicals.
  • Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria.
  • Antibacterial Activity of Synthetic 1,3-bis(aryloxy)propan-2-amines Against Gram-positive Bacteria. PubMed.
  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria.
  • ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))
  • This compound. LGC Standards.
  • A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity. PubMed Central.

Sources

Methodological & Application

Application Note & Protocol for the Synthesis of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol, a key intermediate in the synthesis of various pharmaceutical compounds, including Cromolyn sodium analogues. The protocol detailed herein is based on the nucleophilic substitution reaction between 2',6'-dihydroxyacetophenone and a three-carbon electrophilic linker. This guide offers a step-by-step experimental procedure, explains the underlying chemical principles, and provides essential data for the characterization of the final product.

Introduction

This compound (CAS No. 16150-44-0) is a molecule of significant interest in medicinal chemistry.[1][2][3][4][5][6][7] Its structure, featuring two substituted phenolic rings linked by a propan-2-ol backbone, makes it a valuable precursor for the synthesis of bis-chromone derivatives. A notable application is in the synthesis of Cromolyn sodium, an established mast cell stabilizer.[8] The synthesis of this intermediate is a critical step that dictates the overall yield and purity of the final active pharmaceutical ingredient.

This application note details a robust and reproducible protocol for the synthesis of this compound via the condensation of 2',6'-dihydroxyacetophenone with epichlorohydrin under basic conditions. The rationale behind the choice of reagents, reaction conditions, and purification methods is discussed to provide researchers with a thorough understanding of the synthetic process.

Reaction Scheme

The synthesis proceeds via a Williamson ether synthesis, where the phenoxide ions of 2',6'-dihydroxyacetophenone act as nucleophiles, attacking the electrophilic carbons of epichlorohydrin. The reaction is carried out in the presence of a base to deprotonate the phenolic hydroxyl groups.

Figure 1: General reaction scheme for the synthesis of this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
2',6'-DihydroxyacetophenoneReagent Grade, ≥98%Sigma-Aldrich
EpichlorohydrinReagent Grade, ≥99%Sigma-AldrichCaution: Toxic and corrosive. Handle in a fume hood.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificShould be finely powdered and dried before use.
AcetoneACS Grade, ≥99.5%VWR
Ethyl AcetateACS Grade, ≥99.5%VWRFor extraction and chromatography.
HexaneACS Grade, ≥98.5%VWRFor chromatography.
Hydrochloric Acid (HCl)37%Sigma-AldrichFor neutralization.
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularFisher ScientificFor drying organic layers.
Deionized WaterIn-house
Equipment
  • Round-bottom flasks (250 mL and 500 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Chromatography column

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper

Experimental Protocol

Reaction Setup
  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2',6'-dihydroxyacetophenone (10.0 g, 65.7 mmol) and anhydrous potassium carbonate (22.7 g, 164.3 mmol).

  • Add 200 mL of acetone to the flask.

  • Stir the suspension vigorously for 15 minutes at room temperature to ensure good mixing.

Reaction Execution
  • Attach a reflux condenser to the flask.

  • Heat the mixture to reflux (approximately 56 °C) with continuous stirring.

  • Once refluxing, add epichlorohydrin (3.04 g, 2.58 mL, 32.9 mmol) dropwise over a period of 30 minutes using a dropping funnel.

  • Continue to reflux the reaction mixture for 24 hours. The progress of the reaction can be monitored by TLC (Ethyl Acetate/Hexane 1:1). The starting material (2',6'-dihydroxyacetophenone) should be consumed, and a new, less polar spot corresponding to the product should appear.

Work-up and Isolation
  • After 24 hours, allow the reaction mixture to cool to room temperature.

  • Filter the solid potassium carbonate and other inorganic salts using a Buchner funnel. Wash the solid residue with a small amount of acetone (2 x 20 mL).

  • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude oily residue.

  • Dissolve the residue in 150 mL of ethyl acetate and transfer it to a 500 mL separatory funnel.

  • Wash the organic layer with 1 M HCl (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification
  • The crude product can be purified by column chromatography on silica gel.

  • Prepare a slurry of silica gel in hexane and pack a column.

  • Dissolve the crude product in a minimal amount of ethyl acetate and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect the fractions containing the desired product (as identified by TLC) and combine them.

  • Evaporate the solvent under reduced pressure to obtain this compound as a solid.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure by identifying the different types of protons and their integrations.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups, such as the hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.

  • MS (Mass Spectrometry): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the final product.

Safety Precautions

  • All experimental procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

  • Epichlorohydrin is toxic, corrosive, and a suspected carcinogen. Handle with extreme care and avoid inhalation and skin contact.

  • Acetone is highly flammable. Avoid open flames and sparks.

  • Handle hydrochloric acid with care as it is corrosive.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reaction.Ensure the potassium carbonate is anhydrous and finely powdered. Increase the reaction time.
Loss of product during work-up.Be careful during the extraction and washing steps.
Impure ProductIncomplete separation during chromatography.Optimize the solvent system for column chromatography.
Presence of starting material.Ensure the reaction goes to completion by monitoring with TLC.

Workflow Diagram

Synthesis_Workflow A 1. Reaction Setup - Add 2',6'-dihydroxyacetophenone and K2CO3 to acetone. B 2. Reaction - Heat to reflux. - Add epichlorohydrin dropwise. - Reflux for 24 hours. A->B C 3. Work-up - Cool and filter. - Concentrate the filtrate. - Dissolve in ethyl acetate and wash. B->C D 4. Isolation - Dry the organic layer. - Concentrate to get crude product. C->D E 5. Purification - Column chromatography on silica gel. D->E F 6. Characterization - NMR, IR, MS, Melting Point. E->F

Figure 2: Step-by-step workflow for the synthesis and characterization of this compound.

References

  • Google Patents. (n.d.). Preparation method of diethyl cromoglycate and sodium cromoglycate.
  • Pharmaffiliates. (n.d.). 1,3-Bis(2-acetyl-3-hydroxyphenoxy)propan-2-ol. Retrieved from [Link]

  • ChemSrc. (2023, August 27). 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-ppropan-2-ol. Retrieved from [Link]

  • P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

Sources

Mastering the Purification of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol, a key intermediate in the synthesis of the mast cell stabilizer Cromolyn Sodium, presents unique purification challenges due to its polar nature and potential for impurity co-elution.[1][2][3][4][5][6] The purity of this intermediate is paramount, as it directly impacts the quality and safety of the final active pharmaceutical ingredient (API). This comprehensive guide provides detailed application notes and protocols for the purification of this critical molecule, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, offering a framework for robust and reproducible purification strategies.

Understanding the Molecule and Its Impurity Profile

This compound (CAS 16150-44-0) is synthesized via the condensation of 2,6-dihydroxyacetophenone with either epichlorohydrin or 1,3-dibromo-2-propanol.[7][8] This synthesis route can lead to several process-related impurities, including:

  • Unreacted Starting Materials: Residual 2,6-dihydroxyacetophenone.

  • Partially Reacted Intermediates: Mono-substituted derivatives.

  • Over-reaction Products: Polymeric species.

  • Isomers: Positional isomers formed during the condensation reaction.

A thorough understanding of this impurity profile is the cornerstone of developing an effective purification strategy. The structural similarities between the target molecule and its potential impurities necessitate high-resolution purification techniques.

Purification Strategies: A Two-Pronged Approach

We will explore two primary methods for the purification of this compound: Recrystallization and Preparative High-Performance Liquid Chromatography (HPLC) . The choice between these methods will depend on the impurity profile of the crude material, the desired final purity, and the scale of the purification.

Logical Flow of Purification Strategy

Purification_Strategy Crude_Product Crude this compound Initial_Assessment Initial Purity Assessment (e.g., TLC, Analytical HPLC) Crude_Product->Initial_Assessment Decision Purity > 95%? Initial_Assessment->Decision Recrystallization Recrystallization Decision->Recrystallization Yes Chromatography Preparative HPLC Decision->Chromatography No High_Purity_Product High Purity Product (>99%) Recrystallization->High_Purity_Product Further_Purification Further Purification Needed Recrystallization->Further_Purification If purity target not met Final_Analysis Final Purity and Characterization High_Purity_Product->Final_Analysis Chromatography->High_Purity_Product Further_Purification->Chromatography

Caption: Decision workflow for selecting the appropriate purification technique.

Application Note 1: Purification by Recrystallization

Recrystallization is a cost-effective and scalable purification method, particularly suitable for removing small amounts of impurities from a solid compound.[9][10] The key to successful recrystallization lies in the selection of an appropriate solvent system.

Solvent Selection Rationale

The ideal solvent for recrystallizing this compound should exhibit high solubility at elevated temperatures and low solubility at room temperature or below. Given the molecule's structure, which includes phenolic hydroxyl groups, acetyl groups, and an ether linkage, we can predict its solubility characteristics. The presence of multiple polar functional groups suggests that polar solvents will be required.

Recommended Solvent Systems to Screen:

Solvent/SystemRationaleExpected Outcome
Ethanol/Water Ethanol can dissolve the compound, while water acts as an anti-solvent. The ratio can be fine-tuned for optimal recovery.Good for inducing crystallization of polar compounds.[7]
Isopropanol A polar protic solvent that often provides a good balance of solubility for phenolic compounds.May provide a suitable solubility gradient between hot and cold conditions.
Acetone/Hexane Acetone is a good solvent for the compound, while hexane is a non-polar anti-solvent.This combination can be effective but carries the risk of "oiling out" if not performed carefully.[9]
Ethyl Acetate A moderately polar solvent that can be effective for compounds with both polar and non-polar characteristics.May require a larger volume of solvent but can yield high-purity crystals.
Protocol: Recrystallization of this compound
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in the recommended solvents at room temperature and upon heating. Identify a solvent or solvent system that provides a significant difference in solubility.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent these impurities from being incorporated into the final crystals.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Application Note 2: Purification by Preparative HPLC

For crude material with a more complex impurity profile or when very high purity is required, preparative HPLC is the method of choice.[11][12] This technique offers superior resolution and allows for the isolation of the target compound from closely related impurities.

Method Development: From Analytical to Preparative Scale

The development of a preparative HPLC method often begins with an analytical scale separation. Based on literature reports for the analysis of Cromolyn Sodium and its related compounds, a reverse-phase approach is most suitable.[9]

HPLC_Development cluster_Analytical Analytical Scale cluster_Preparative Preparative Scale Analytical_Method Analytical HPLC Method Development (C8 or C18 column, 2-5 µm) Mobile_Phase_Screening Mobile Phase Screening (e.g., ACN/H2O with TFA or H3PO4) Analytical_Method->Mobile_Phase_Screening Gradient_Optimization Gradient Optimization for Resolution Mobile_Phase_Screening->Gradient_Optimization Column_Selection Column Selection (Larger ID, e.g., 20-50 mm) Gradient_Optimization->Column_Selection Scale-Up Loading_Study Loading Study to Maximize Throughput Column_Selection->Loading_Study Flow_Rate_Adjustment Flow Rate Adjustment Loading_Study->Flow_Rate_Adjustment Fraction_Collection Fraction Collection Strategy Flow_Rate_Adjustment->Fraction_Collection

Caption: Workflow for scaling up an analytical HPLC method to a preparative scale.

Protocol: Preparative HPLC Purification

Instrumentation and Columns:

  • System: A preparative HPLC system equipped with a high-pressure gradient pump, an autosampler or manual injector, a UV detector, and a fraction collector.

  • Column: A C8 or C18 reverse-phase column with a larger internal diameter (e.g., 20-50 mm) and particle size (e.g., 5-10 µm) is recommended.

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid in Acetonitrile.

Gradient Elution:

A linear gradient from a lower to a higher concentration of Mobile Phase B is recommended to effectively separate the target compound from its impurities. The exact gradient profile should be optimized based on the analytical separation.

Time (min)% Mobile Phase B
020
3080
3580
4020
4520

Protocol Steps:

  • Sample Preparation: Dissolve the crude this compound in a suitable solvent, such as methanol or a mixture of the mobile phases. Filter the sample solution through a 0.45 µm filter before injection.

  • Column Equilibration: Equilibrate the preparative column with the initial mobile phase composition for a sufficient time.

  • Injection and Separation: Inject the sample onto the column and begin the gradient elution.

  • Fraction Collection: Monitor the chromatogram at a suitable wavelength (e.g., 254 nm) and collect the fractions corresponding to the peak of the target compound.

  • Post-Purification Processing: Combine the fractions containing the pure product. The organic solvent can be removed by rotary evaporation. If necessary, the aqueous solution can be lyophilized to obtain the final solid product.

Troubleshooting Common Purification Issues

IssuePossible CauseRecommended Solution
Recrystallization: Oiling Out The compound's solubility is too high in the hot solvent, or the cooling is too rapid.Add more of the "good" solvent to the hot mixture before cooling. Ensure slow, undisturbed cooling. Consider a different solvent system.[9]
Recrystallization: Poor Recovery The compound is too soluble in the cold solvent, or an insufficient amount of anti-solvent was used.Ensure the solution is thoroughly cooled in an ice bath. Optimize the solvent/anti-solvent ratio.
Preparative HPLC: Poor Resolution The mobile phase gradient is too steep, or the column is overloaded.Optimize the gradient to be shallower. Reduce the sample loading amount.
Preparative HPLC: Peak Tailing Secondary interactions between the analyte and the stationary phase.Add a small amount of a competing agent (e.g., a stronger acid) to the mobile phase. Ensure the sample is fully dissolved in the injection solvent.

Conclusion

The successful purification of this compound is a critical step in the synthesis of Cromolyn Sodium. By understanding the principles of recrystallization and preparative HPLC and by systematically optimizing the experimental parameters, researchers can achieve the high purity required for pharmaceutical applications. The protocols and guidelines presented in this document provide a solid foundation for developing robust and scalable purification strategies.

References

  • SIELC Technologies. (n.d.). Separation of Cromolyn sodium on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Column Chromatography for the Separation of Complex Mixtures. Retrieved from [Link]

  • Google Patents. (n.d.). CN112375058A - Preparation method of diethyl cromoglycate and sodium cromoglycate.
  • SynZeal. (n.d.). Cromolyn USP Related Compound A | 16150-44-0. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 16150-44-0 | Product Name : Cromolyn Related Compound A (1,3-bis(2-acetyl-3-hydroxyphenoxy) propan-2-ol) (1150513). Retrieved from [Link]

  • Watson International Limited. (n.d.). CROMOLYNSODIUMRELATEDCOMPOUNDA(25MG)(1,3-BIS-(2-ACETYL-3-HYDROXYPHENOXY)-2-PROPANOL)(AS) CAS 16150-44-0. Retrieved from [Link]

  • Chemsrc. (n.d.). 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-ppropan-2-ol | 16150-44-0. Retrieved from [Link]

  • Taylor & Francis Online. (2006). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF CROMOLYN SODIUM AND ITS RELATED SUBSTANCES IN CROMOLYN SODIUM DRUG SUBSTANCE AND CROMOLYN SODIUM INHALATION SOLUTION, 1.0%. Retrieved from [Link]

  • HPLC Determination of Cromolyn Sodium (Sodium cromoglycate) on Newcrom BH Column. (n.d.). Retrieved from [Link]

  • THE SELECTION OF AN ION PAIRING REAGENT FOR DEVELOPING AND VALIDATING A STABILITY-INDICATING HPLC METHOD FOR CROMOLYN SODIUM AND. (n.d.). Retrieved from [Link]

Sources

Comprehensive Analytical Characterization of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol: A Multi-technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed guide to the analytical methods for the comprehensive characterization of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol, a key related compound of Cromolyn sodium.[1][2][3][4] In pharmaceutical development, rigorous characterization of active pharmaceutical ingredients (APIs) and their related substances is paramount for ensuring product quality, safety, and efficacy. This document outlines an integrated, multi-technique strategy employing High-Performance Liquid Chromatography (HPLC) for separation and quantification, Mass Spectrometry (MS) for identity confirmation, Nuclear Magnetic Resonance (NMR) for definitive structure elucidation, and Thermal Analysis (DSC/TGA) for solid-state characterization. Furthermore, protocols for forced degradation studies are detailed to establish the inherent stability of the molecule and validate the specificity of the analytical methods.

Introduction: The Imperative for Rigorous Characterization

This compound (Figure 1) is a significant impurity and synthetic precursor in the manufacturing of Cromolyn sodium, an established mast cell stabilizer.[3] The presence and quantity of such related substances must be meticulously controlled and monitored to meet stringent regulatory requirements set by bodies like the ICH. An incomplete analytical profile can obscure potential risks related to toxicity or therapeutic efficacy.

This guide is designed for researchers and scientists in drug development and quality control, offering field-proven protocols and the scientific rationale behind them. By employing orthogonal analytical techniques—methods that measure the same attribute through different physicochemical principles—we can build a self-validating and trustworthy characterization package.

Figure 1: Chemical Structure of this compound Molecular Formula: C₁₉H₂₀O₇[3] Molecular Weight: 360.36 g/mol [4]

Chromatographic Analysis: Purity and Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical compounds. Its primary function is to separate the main analyte from process-related impurities and potential degradation products. A well-developed, stability-indicating HPLC method is a regulatory necessity.

Expertise & Causality: We employ a reversed-phase C18 column, as its nonpolar stationary phase is ideal for retaining and separating moderately polar aromatic compounds like the target analyte. A gradient elution is chosen over an isocratic one to ensure that impurities with a wide range of polarities can be effectively resolved and eluted within a reasonable timeframe, providing a comprehensive impurity profile. A Photodiode Array (PDA) detector is specified to not only quantify peaks but also to assess their spectral purity, a key component of method validation.

Protocol 2.1: Reversed-Phase HPLC Method
  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as needed for analysis.

  • Chromatographic System: Utilize a standard HPLC or UHPLC system equipped with a gradient pump, autosampler, column thermostat, and PDA detector.

  • Run Analysis: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes. Inject the prepared sample.

  • Data Processing: Integrate all peaks and calculate the percentage purity using the area percent method. Assess peak purity for the main analyte peak using the PDA data.

Data Presentation: HPLC Method Parameters
ParameterConditionRationale
Column Reversed-phase C18, 150 x 4.6 mm, 3.5 µmStandard for separating moderately polar aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides acidic pH to ensure consistent ionization state of phenols.
Mobile Phase B AcetonitrileStrong organic solvent for eluting analytes from the C18 phase.
Gradient Elution 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30.1-35 min: 30% BEnsures separation of early and late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency.
Column Temp. 35 °CEnhances reproducibility by controlling viscosity and retention times.
Injection Volume 10 µLA standard volume to balance sensitivity and peak shape.
Detector PDA, 254 nm254 nm is a common wavelength for aromatic compounds; PDA allows for full spectral analysis.
Visualization: HPLC Analytical Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weighing B Dissolution (ACN/Water) A->B C Dilution B->C D Injection C->D E Separation (C18 Column) D->E F Detection (PDA @ 254 nm) E->F G Chromatogram Generation F->G H Peak Integration G->H I Purity Calculation & Peak Purity Check H->I

Caption: Workflow for HPLC purity analysis.

Mass Spectrometry: Unambiguous Identity Confirmation

While HPLC provides retention time data, it is not sufficient for absolute identification. Liquid Chromatography-Mass Spectrometry (LC-MS) provides molecular weight information, which is a critical orthogonal datum for confirming the identity of the main peak and for characterizing unknown impurities.

Expertise & Causality: Electrospray Ionization (ESI) is the chosen technique because it is a soft ionization method that is highly effective for polar molecules containing heteroatoms (like the hydroxyl and carbonyl groups in our analyte), minimizing fragmentation and preserving the molecular ion. Analysis in both positive and negative ion modes is recommended, as the phenolic hydroxyl groups can be readily deprotonated in negative mode ([M-H]⁻), while the ether and carbonyl oxygens can be protonated in positive mode ([M+H]⁺), providing complementary evidence of identity.

Protocol 3.1: LC-MS Analysis
  • System: Use an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography: Employ the HPLC method described in Protocol 2.1. The eluent from the column is directed into the MS source.

  • MS Parameters:

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Positive and Negative switching mode.

    • Scan Range: 100 – 1000 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: 600 L/hr (Nitrogen).

  • Data Analysis: Extract the mass spectrum for the main chromatographic peak. Compare the observed accurate mass with the theoretical mass of the compound.

Data Presentation: Expected Mass Spectrometry Ions
Ion AdductTheoretical m/zObserved m/z
[M+H]⁺361.1282To be determined
[M+Na]⁺383.1101To be determined
[M-H]⁻359.1136To be determined
(Theoretical masses are calculated for C₁₉H₂₀O₇)
Visualization: Mass Spectrometry Principle

MS_Principle A LC Eluent B ESI Source (Ionization) A->B Analyte Solution C Mass Analyzer (Separates ions by m/z) B->C Gaseous Ions D Detector C->D Separated Ions E Mass Spectrum D->E Signal

Caption: Principle of LC-MS analysis.

NMR Spectroscopy: Definitive Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for confirmation of connectivity and stereochemistry.

Expertise & Causality: ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR identifies all unique carbon atoms. A deuterated solvent like DMSO-d₆ is chosen for its ability to dissolve the analyte and because its solvent peak does not interfere with key analyte signals. The hydroxyl protons are often visible in DMSO, which can be confirmed by a D₂O exchange experiment.

Protocol 4.1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the substance in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • Record a ¹H NMR spectrum.

    • Record a ¹³C NMR spectrum.

    • (Optional but recommended for full assignment) Record 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation).

  • Data Analysis: Integrate the proton signals and assign all peaks to the corresponding atoms in the molecular structure based on chemical shift, multiplicity, and correlation data.

Data Presentation: Predicted ¹H NMR Chemical Shifts
ProtonsPredicted δ (ppm)MultiplicityIntegration
Acetyl (CH₃)~2.5Singlet6H
Propanol (CH₂)~4.2-4.4Multiplet4H
Propanol (CH)~4.0-4.2Multiplet1H
Propanol (OH)~5.0-5.5Doublet1H
Phenolic (OH)~9.0-10.0Singlet (broad)2H
Aromatic (Ar-H)~6.8-7.8Multiplets6H
Visualization: NMR Structural Information Flow

NMR_Flow cluster_input cluster_process cluster_output Molecule Analyte in Deuterated Solvent MagneticField Strong Magnetic Field (B₀) Molecule->MagneticField RFPulse RF Pulse MagneticField->RFPulse FID Free Induction Decay (FID) RFPulse->FID Spectrum NMR Spectrum (Chemical Shifts, Couplings) FID->Spectrum Fourier Transform Structure Confirmed Molecular Structure Spectrum->Structure Data Interpretation

Caption: From sample to structure using NMR.

Thermal Analysis: Solid-State Properties

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the solid-state properties of a substance.[5] DSC measures heat flow to determine melting point, phase transitions, and an estimate of purity, while TGA measures mass loss as a function of temperature to assess thermal stability and decomposition patterns.[6][7]

Expertise & Causality: These analyses are critical for drug development as they influence storage conditions, formulation strategies, and stability. For example, a sharp melting endotherm in DSC suggests a highly crystalline and pure material. The TGA profile indicates the temperature at which the compound begins to degrade, defining its upper-temperature limit for handling and storage.[5]

Protocol 5.1: DSC and TGA Analysis
  • Sample Preparation: Place 2-5 mg of the sample into an aluminum pan (for DSC) or a platinum/alumina pan (for TGA).

  • DSC Method:

    • Temperature Program: Heat from 25 °C to 300 °C at a rate of 10 °C/min.

    • Atmosphere: Purge with dry nitrogen at 50 mL/min.

  • TGA Method:

    • Temperature Program: Heat from 25 °C to 600 °C at a rate of 10 °C/min.

    • Atmosphere: Purge with dry nitrogen at 50 mL/min.

  • Data Analysis: For DSC, determine the onset temperature and peak maximum of the melting endotherm. For TGA, identify the onset temperature of decomposition and any significant mass loss steps.

Data Presentation: Expected Thermal Events
TechniqueEventExpected TemperatureInterpretation
DSC MeltingTo be determinedSharp endotherm indicates melting of a crystalline solid.
TGA Decomposition> 200 °C (estimated)Onset of mass loss indicates thermal degradation.

Forced Degradation: Assessing Inherent Stability

Forced degradation (or stress testing) studies are essential for developing stability-indicating analytical methods.[8] By subjecting the drug substance to harsh conditions, we can generate potential degradation products and ensure the primary analytical method (HPLC) can separate them from the parent compound.[8][9]

Expertise & Causality: The conditions (acid, base, oxidation, heat, light) are chosen to mimic potential storage and manufacturing stresses and to explore the molecule's chemical vulnerabilities.[10] The goal is not complete destruction but rather to achieve 5-20% degradation, which is sufficient to produce and detect the primary degradants without overly complicating the resulting chromatogram.[9] This process is fundamental to understanding degradation pathways.[8]

Protocol 6.1: Stress Conditions
  • Preparation: Prepare separate solutions of the analyte at ~0.5 mg/mL.

  • Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 4 hours.

  • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Stress: Heat the solid powder at 105 °C for 48 hours.

  • Photolytic Stress: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).

  • Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples appropriately and analyze by the HPLC method (Protocol 2.1) to assess for new peaks and loss of the parent peak.

Visualization: Forced Degradation Decision Workflow

Forced_Degradation A Prepare Drug Solution B Apply Stress (Acid, Base, Peroxide, Heat, Light) A->B C Analyze by HPLC B->C D Assess Degradation (5-20% Target) C->D E Degradation Acceptable D->E Yes F Adjust Stress (Time, Temp, Conc.) D->F No G Validate Method: Peak Purity, Resolution E->G F->B

Caption: Workflow for forced degradation studies.

Conclusion

The comprehensive characterization of this compound requires a carefully planned, multi-technique strategy. This application note details robust protocols for HPLC, LC-MS, NMR, and thermal analysis, providing a complete picture of the compound's identity, purity, structure, and solid-state properties. The integration of forced degradation studies further ensures that the primary analytical methods are stability-indicating, a critical requirement for modern pharmaceutical development. This orthogonal approach provides the trustworthy, self-validating data package necessary to meet global regulatory standards and ensure the final drug product's quality and safety.

References

  • PubChem. 1,3-Diphenoxy-2-propanol. National Center for Biotechnology Information. [Link]

  • Mettler Toledo. Webinar – Thermal Analysis of Organic Compounds. [Link]

  • Perdih, F., et al. (2021). Complementary Techniques of Thermal Analysis as a Tool for Studying the Properties and Effectiveness of Intumescent Coatings Deposited on Wood. MDPI. [Link]

  • Chemistry LibreTexts. (2022). 2.8: Thermal Analysis. [Link]

  • ResearchGate. Results from TGA/DSC thermal analyses for a series of functionalised benzene–diboronic acids. [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • GSRS. 1,3-DIPHENOXY-2-PROPANOL. [Link]

  • Molnar Institute. High-performance liquid chromatography (HPLC)-fluorescence method for determination of bisphenol A diglycidyl ether (BADGE) and. [Link]

  • PubChem. 1,3-Diphenyl-2-propanol. National Center for Biotechnology Information. [Link]

  • PubMed. (2018). HPLC Method for Simultaneous Determination of Bisphenol-A-Diglycidyl Ether and Some of Its Reaction Products in Canned Foods Using Photodiode Array Detector. [Link]

  • IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

  • Brieflands. (2020). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. [Link]

  • SpectraBase. 1,3-Diphenoxy-2-propanol - Optional[FTIR] - Spectrum. [Link]

  • Jain, D., & Basniwal, P. K. (2012). Current trends in forced degradation study for pharmaceutical product development. Journal of Pharmaceutical Education and Research. [Link]

  • PubMed Central (PMC). (2021). Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples. [Link]

  • Pharmaffiliates. CAS No : 16150-44-0 | Product Name : 1,3-Bis(2-acetyl-3-hydroxyphenoxy)propan-2-ol. [Link]

  • ResearchGate. (2005). Determination of bisphenol F diglycidyl ether and related compounds by high-performance liquid chromatography/mass spectrometry. [Link]

  • ResearchGate. (2013). Forced Degradation Studies to Assess the Stability of Drugs and Products. [Link]

  • YouTube. (2024). Industry perspective of forced degradation studies to assess comparability of biopharmaceuticals. [Link]

  • ResearchGate. (2022). Sample extraction techniques and high-performance liquid chromatographic methods for the analysis of bisphenols. [Link]

  • OUCI. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. [Link]

  • PubMed Central (PMC). (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. [Link]

  • ResearchGate. (2009). An X-Ray Crystallographic Study of the Novel Aminal bis-( p -Ethoxycarbonylphenylamino-)methane. [Link]

Sources

NMR and mass spectrometry of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Structural Elucidation of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Introduction

This compound (CAS No. 16150-44-0) is a significant organic molecule often identified as a related compound or impurity in the synthesis of pharmaceuticals like Cromolyn sodium.[1][2][3] Its complex structure, featuring two substituted phenolic rings linked by a central propanol bridge, necessitates a robust and multi-faceted analytical approach for unambiguous identification and characterization. The presence of multiple hydroxyl, acetyl, and ether functionalities provides a rich landscape for spectroscopic analysis, making it an excellent candidate for demonstrating advanced analytical workflows.

This guide provides a comprehensive set of protocols and interpretive insights for the structural elucidation of this target molecule. As a senior application scientist, the narrative moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can adapt and apply these principles to their own work. We will leverage the synergistic power of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to build a complete and validated structural picture, from atomic connectivity to molecular mass and fragmentation behavior.

Molecular Structure and Physicochemical Properties

The foundational step in any analytical endeavor is a clear understanding of the molecule's architecture. This compound possesses a symmetrical backbone with key functional groups that dictate its chemical and spectral behavior.

  • Molecular Formula: C₁₉H₂₀O₇[4]

  • Molecular Weight: 360.36 g/mol [5]

  • Key Features: Two 2-acetyl-3-hydroxyphenoxy moieties linked to the 1 and 3 positions of a 2-propanol unit. This includes phenolic hydroxyls, a secondary alcohol, two ketone groups, and two ether linkages.

Caption: Numbering scheme for this compound.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Preamble: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the chemical environment and connectivity of atoms. For a molecule like this compound, a suite of NMR experiments is required to overcome spectral complexity. Standard one-dimensional (1D) ¹H and ¹³C spectra provide an initial census of proton and carbon environments. However, due to the molecule's symmetry and potential for overlapping signals in the aromatic region, two-dimensional (2D) techniques are not just beneficial, but essential.[6]

  • COSY (Correlation Spectroscopy) will establish proton-proton (¹H-¹H) coupling networks within the propanol bridge and the aromatic rings.[7]

  • HSQC (Heteronuclear Single Quantum Coherence) will directly correlate each proton to its attached carbon, providing an unambiguous link between the ¹H and ¹³C spectra.[7][8]

  • HMBC (Heteronuclear Multiple Bond Correlation) is the key to assembling the molecular fragments. It reveals long-range (2-3 bond) correlations between protons and carbons, allowing us to connect the propanol bridge to the aromatic rings via the ether linkages and to confirm the position of the acetyl groups.[8][9]

Protocol 1: NMR Sample Preparation

The quality of an NMR spectrum is directly dependent on the quality of the sample. Following a rigorous preparation protocol is critical to avoid artifacts, poor resolution, and signal broadening.

Materials:

  • This compound (15-25 mg for ¹³C, 5-10 mg for ¹H)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃), high purity (≥99.8% D)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette and glass wool

  • Small vial for dissolution

Procedure:

  • Solvent Selection Rationale: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the analyte, and crucially, its ability to hydrogen-bond will slow the chemical exchange of the phenolic and alcoholic -OH protons, allowing them to be observed as distinct, often broad, singlets. Chloroform-d (CDCl₃) is an alternative if solubility is adequate, but -OH signals may be broader or exchange with trace water.[10][11]

  • Dissolution: Weigh 15-25 mg of the sample into a clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d₆.[11] Gently vortex or swirl the vial until the sample is completely dissolved.

  • Filtration (Critical Step): Tightly pack a small plug of glass wool into the constriction of a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it. Filter the sample solution through the glass wool directly into the NMR tube. This step is mandatory to remove any particulate matter, which would otherwise disrupt the magnetic field homogeneity and degrade spectral quality.[10]

  • Volume Check: Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm (approximately 0.6-0.7 mL). Incorrect sample height can lead to problems with shimming and result in distorted peak shapes.[12]

  • Labeling and Equilibration: Cap the NMR tube securely and label it clearly. Before analysis, allow the sample to equilibrate to the spectrometer's probe temperature for at least 5-10 minutes.

Protocol 2: NMR Data Acquisition Workflow

A systematic approach to data acquisition ensures that all necessary information is collected efficiently. The workflow should progress from basic 1D experiments to more complex 2D correlations.

G A 1. ¹H NMR (Proton census, integration, multiplicity) B 2. ¹³C NMR (Carbon census) A->B D 4. ¹H-¹H COSY (H-H connectivity) A->D C 3. DEPT-135 (Distinguish CH/CH₃ from CH₂) B->C E 5. ¹H-¹³C HSQC (Direct C-H attachment) C->E D->E F 6. ¹H-¹³C HMBC (Long-range C-H connectivity, structure assembly) E->F G Final Structure Elucidation F->G

Caption: Logical workflow for NMR data acquisition and analysis.

Instrumental Setup (Typical 400-600 MHz Spectrometer):

  • ¹H NMR: Acquire a standard proton spectrum. This provides the initial overview of proton environments, their chemical shifts, coupling patterns, and relative integrations.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. This provides the number of chemically distinct carbon environments.

  • DEPT-135: This experiment is crucial for differentiating carbon types. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (including C=O) are absent.

  • ¹H-¹H COSY: This experiment identifies protons that are spin-coupled, typically through 2-3 bonds. It is essential for tracing the connectivity within the propanol backbone and the aromatic rings.[9]

  • ¹H-¹³C HSQC: This spectrum correlates each proton with its directly attached carbon. It provides an unambiguous assignment bridge between the ¹H and ¹³C spectra.[13]

  • ¹H-¹³C HMBC: This experiment reveals correlations between protons and carbons separated by 2-3 bonds. This is the final piece of the puzzle, used to connect the molecular fragments, for instance, by observing correlations from the propanol's C1/C3 protons to the aromatic C2' carbon across the ether oxygen.[9][13]

Data Interpretation and Expected Spectral Features

The following tables summarize the predicted NMR data for this compound in DMSO-d₆. Chemical shifts are estimates based on standard values for similar functional groups.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Atom # Predicted δ (ppm) Multiplicity Integration Assignment
8', 8'' ~2.60 s 6H Acetyl CH₃
1, 3 ~4.20 dd 4H -O-CH₂-
2 ~4.05 m 1H -CH(OH)-
C2-OH ~5.20 d 1H Propanol OH
3'-OH, 3''-OH ~11.5 s 2H Phenolic OH
4', 4'' ~7.10 t 2H Ar-H
5', 5'' ~6.95 dd 2H Ar-H

| 6', 6'' | ~7.50 | dd | 2H | Ar-H |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Atom # Predicted δ (ppm) DEPT-135 Assignment
8', 8'' ~30.0 + (CH₃) Acetyl CH₃
1, 3 ~70.0 - (CH₂) -O-CH₂-
2 ~68.5 + (CH) -CH(OH)-
4', 4'' ~120.0 + (CH) Ar-CH
5', 5'' ~118.0 + (CH) Ar-CH
6', 6'' ~129.5 + (CH) Ar-CH
1', 1'' ~122.0 null (C) Ar-C (acetyl)
2', 2'' ~155.0 null (C) Ar-C (ether)
3', 3'' ~158.0 null (C) Ar-C (hydroxyl)

| 7', 7'' | ~203.0 | null (C) | Acetyl C=O |

Key 2D NMR Correlations for Structure Confirmation:

  • COSY:

    • A strong correlation between the protons on C1/C3 and the proton on C2, confirming the propanol backbone.

    • Correlations between the aromatic protons on C4', C5', and C6' (and their C'' counterparts).

  • HSQC:

    • Each proton signal in Table 1 will show a direct correlation to its corresponding carbon signal in Table 2 (e.g., ¹H at ~2.60 ppm to ¹³C at ~30.0 ppm).

  • HMBC (Crucial Connections):

    • Ether Linkage: A correlation from the C1/C3 protons (~4.20 ppm) to the aromatic carbon C2' (~155.0 ppm) is definitive proof of the ether bond.

    • Acetyl Group Position: A strong correlation from the acetyl methyl protons (~2.60 ppm) to both the acetyl carbonyl carbon C7' (~203.0 ppm) and the aromatic carbon C1' (~122.0 ppm) confirms the placement of the acetyl group.

    • Phenolic Group Position: Correlations from the phenolic OH proton (~11.5 ppm) to aromatic carbons C2', C3', and C4' will confirm its location.

Section 2: Mass Spectrometry (MS)

Preamble: Molecular Weight and Fragmentation

Mass spectrometry complements NMR by providing two critical pieces of information: the exact molecular weight and a fragmentation pattern that serves as a structural fingerprint. High-resolution mass spectrometry (HRMS), particularly with techniques like electrospray ionization (ESI), can determine the elemental composition of the molecule with high accuracy.[14][15] The fragmentation pattern, often induced by collision in the gas phase (MS/MS), reveals the weakest bonds in the structure and provides evidence for the connectivity of its constituent parts.

Protocol 3: MS Sample Preparation and Analysis

Sample preparation for MS is typically straightforward, aiming for a dilute, particle-free solution.[16]

Materials:

  • Analyte solution (from NMR prep or freshly prepared)

  • LC-MS grade solvent (e.g., Methanol, Acetonitrile)

  • Syringe filter (0.22 µm)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in an appropriate solvent like methanol or acetonitrile. If using the NMR sample, a small aliquot can be diluted significantly.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulates that could clog the MS source.

  • Analysis Method - ESI-MS: Electrospray ionization is the preferred method for this polar, non-volatile molecule.

    • Positive Ion Mode ([M+H]⁺): The analysis will likely detect the protonated molecule. The addition of a trace amount of formic acid to the mobile phase can enhance protonation.

    • Negative Ion Mode ([M-H]⁻): Due to the acidic phenolic protons, negative ion mode is expected to be highly sensitive and will detect the deprotonated molecule.[17]

  • HRMS and MS/MS:

    • Acquire a full scan high-resolution mass spectrum to determine the accurate mass of the molecular ion and confirm its elemental formula (C₁₉H₂₀O₇).

    • Perform a tandem MS (MS/MS) experiment by selecting the molecular ion (e.g., m/z 361.1231 for [M+H]⁺ or 359.1085 for [M-H]⁻) and fragmenting it using collision-induced dissociation (CID). This will generate the characteristic fragmentation pattern.

Data Interpretation and Expected Fragmentation

Expected Molecular Ions:

  • Calculated Exact Mass: 360.1209

  • Positive ESI-MS: [M+H]⁺ = 361.1282; [M+Na]⁺ = 383.1101

  • Negative ESI-MS: [M-H]⁻ = 359.1136

The fragmentation of this molecule is predicted to be dominated by cleavages at the ether linkages, which are typically the most labile bonds in this type of structure under MS/MS conditions.[18][19]

M [M+H]⁺ m/z 361 F1 Loss of H₂O m/z 343 M->F1 F3 [C₁₀H₁₂O₄+H]⁺ m/z 197 M->F3 Path A F4 [C₉H₉O₃]⁺ m/z 165 M->F4 Path B F2 Cleavage of C-O ether bond (Loss of C₉H₉O₃ radical) F6 [C₇H₅O₂]⁺ m/z 121 F4->F6 F5 Loss of ketene (CH₂CO) from m/z 165

Caption: Proposed major fragmentation pathways in positive ion ESI-MS/MS.

Table 3: Predicted Major Fragment Ions in Positive ESI-MS/MS

m/z (Nominal) Proposed Formula Description of Loss/Fragment
343 [C₁₉H₁₉O₆]⁺ Loss of water (H₂O) from the propanol hydroxyl group.
197 [C₁₀H₁₃O₄]⁺ Cleavage of one ether C-O bond, retaining the propanol bridge and one aromatic ring (protonated).
181 [C₉H₉O₄]⁺ Cleavage of the C-O ether bond with charge retention on the 2-acetyl-3-hydroxyphenoxy moiety plus oxygen.
165 [C₉H₉O₃]⁺ The 2-acetyl-3-hydroxyphenoxy fragment itself (protonated). This is a very likely and stable fragment.[20][21]

| 121 | [C₇H₅O₂]⁺ | Loss of ketene (H₂C=C=O) from the m/z 165 fragment, a characteristic fragmentation of acetylphenols. |

Summary and Conclusion

The structural elucidation of this compound is a clear demonstration of modern analytical chemistry workflows. NMR spectroscopy, through a combination of 1D and 2D techniques (¹H, ¹³C, COSY, HSQC, and HMBC), provides an unambiguous map of the atomic framework and connectivity. High-resolution mass spectrometry corroborates this structure by confirming the exact molecular weight and elemental formula, while MS/MS fragmentation patterns provide orthogonal evidence of the key functional groups and their linkages. Together, these two powerful techniques provide a self-validating system that delivers a high-confidence, comprehensive characterization essential for drug development, quality control, and advanced chemical research.

References
  • Science Trove. (n.d.). Advanced NMR methods.
  • RSC Publishing. (n.d.). Direct analysis in real-time high-resolution mass spectrometry as a valuable tool for polyphenols profiling in olive oil. Analytical Methods.
  • van der Hooft, J. J. J., et al. (2011). Polyphenol identification based on systematic and robust high-resolution accurate mass spectrometry fragmentation. PubMed.
  • MDPI. (n.d.). Simultaneous Determination of 32 Polyphenolic Compounds in Berries via HPLC–MS/MS.
  • ACS Publications. (2016). Determination of Nonanthocyanin Phenolic Compounds Using High-Resolution Mass Spectrometry (UHPLC-Orbitrap-MS).
  • Scribd. (n.d.). Advanced 2D NMR Techniques Guide.
  • Slideshare. (n.d.). Msc alcohols, phenols, ethers.
  • YouTube. (2020). Mass spectrometry- Fragmentation patterns of phenols & ethers.
  • University Website. (n.d.). NMR Sample Preparation.
  • NIH. (2020). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. PMC.
  • Academic Journal. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds.
  • Cornell University. (n.d.). NMR Sample Preparation. NMR and Chemistry MS Facilities.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol C6H6O C6H5OH fragmentation pattern.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • Chemistry LibreTexts. (2023). 17.12: Spectroscopy of Alcohols and Phenols.
  • CymitQuimica. (n.d.). CAS 16150-44-0: this compound.
  • Pharmaffiliates. (n.d.). CAS No : 16150-44-0 | Product Name : 1,3-Bis(2-acetyl-3-hydroxyphenoxy)propan-2-ol.
  • OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • Science.gov. (n.d.). cosy hsqc hmbc: Topics.
  • LGC Standards. (n.d.). This compound.
  • Chemsrc. (2025). 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-ppropan-2-ol.
  • USP. (n.d.). Cromolyn Related Compound A (1,3-Bis(2-acetyl-3-hydroxyphenoxy)propan-2-ol).
  • ChemicalBook. (2025). CROMOLYN SODIUM RELATED COMPOUND A (25 MG) (1,3-BIS-(2-ACETYL-3-HYDROXYPHENOXY)-2-PROPANOL) (AS).

Sources

Application Notes and Protocols for Evaluating the Antioxidant Activity of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Phenolic Antioxidants in Research and Development

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are crucial molecules that can neutralize these harmful ROS, mitigating cellular damage. Phenolic compounds, in particular, are a major class of antioxidants found abundantly in nature.[1] Their protective effects are primarily attributed to their ability to donate a hydrogen atom or an electron to free radicals, effectively neutralizing them.[1][2][3][4]

1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol (CAS 16150-44-0) is a synthetic phenolic compound characterized by the presence of two hydroxyphenoxy moieties.[5][6][7][8][9][10] The hydroxyl groups on the phenolic rings are the primary functional groups responsible for its predicted antioxidant activity.[2][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in various established antioxidant assays. The protocols detailed herein are designed to be robust and self-validating, enabling a thorough assessment of the antioxidant potential of this compound.

General Experimental Workflow

The evaluation of a compound's antioxidant activity is best approached in a systematic manner, beginning with simple, rapid chemical assays and progressing to more biologically relevant models if required. This workflow ensures a comprehensive understanding of the compound's antioxidant profile.

G cluster_0 In Vitro Chemical Assays cluster_1 Data Analysis DPPH Assay DPPH Assay IC50 Calculation IC50 Calculation DPPH Assay->IC50 Calculation ABTS Assay ABTS Assay TEAC Calculation TEAC Calculation ABTS Assay->TEAC Calculation FRAP Assay FRAP Assay FRAP Assay->TEAC Calculation ORAC Assay ORAC Assay ORAC Assay->TEAC Calculation Compound Preparation Compound Preparation Compound Preparation->DPPH Assay Initial Screening Compound Preparation->ABTS Assay Confirmation Compound Preparation->FRAP Assay Reducing Power Compound Preparation->ORAC Assay Peroxyl Radical Scavenging

Caption: General workflow for assessing the antioxidant activity of this compound.

Part 1: In Vitro Chemical Assays for Antioxidant Capacity

These assays are fundamental for the initial screening and characterization of antioxidant compounds. They are based on the compound's ability to scavenge synthetic radicals or reduce metal ions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a widely used method to assess the free radical scavenging activity of antioxidants.[11][12] The stable DPPH radical has a deep violet color in solution with a characteristic absorption at approximately 517 nm.[13] When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to pale yellow.[14] The degree of discoloration is proportional to the scavenging potential of the antioxidant.[13]

Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

    • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of the compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or DMSO).

    • Test Solutions: Prepare a series of dilutions of the compound's stock solution in the same solvent to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Positive Control: Prepare a series of dilutions of a standard antioxidant like Trolox or ascorbic acid (e.g., 1-20 µg/mL).

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the test solutions (or standard/solvent blank) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.[14][15]

    • Measure the absorbance at 517 nm using a microplate reader.[12]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the DPPH solution with the solvent blank.

      • A_sample is the absorbance of the DPPH solution with the test compound or standard.[12]

    • Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[16] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with an absorbance maximum at 734 nm.[16] In the presence of an antioxidant that can donate a hydrogen atom or an electron, the ABTS•+ is reduced back to its colorless neutral form.[17] The extent of decolorization is proportional to the antioxidant's concentration and potency.[16]

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[16][18] This will generate the ABTS•+. Dilute the resulting blue-green solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test and Standard Solutions: Prepare as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add 190 µL of the ABTS•+ working solution to each well.[19]

    • Add 10 µL of the test solutions (or standard/solvent blank) to the respective wells.[19]

    • Incubate the plate in the dark at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage inhibition of absorbance against the concentration of Trolox. The TEAC value of the sample is then calculated from this curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm. The change in absorbance is proportional to the total reducing power of the electron-donating antioxidants present in the sample.[20]

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 100 mL of deionized water and add 16 mL of glacial acetic acid. Adjust the pH to 3.6.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[21] Warm the reagent to 37°C before use.[21]

    • Test and Standard Solutions: Prepare as described for the DPPH assay. A ferrous sulfate (FeSO₄·7H₂O) solution can be used to create the standard curve.

  • Assay Procedure (96-well plate format):

    • Add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the test solutions (or standard/solvent blank) to the respective wells.

    • Incubate the plate at 37°C for 4 minutes.[21]

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • The antioxidant capacity is determined from a standard curve of ferrous sulfate and is expressed as µM of Fe²⁺ equivalents or as TEAC.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the antioxidant's ability to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[22][23] The antioxidant's presence preserves the fluorescence signal. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[24]

Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (75 mM, pH 7.4): Prepare a standard phosphate buffer.

    • Fluorescein Stock Solution (4 µM): Prepare in 75 mM phosphate buffer and store protected from light at 4°C.

    • Fluorescein Working Solution: Dilute the stock solution with phosphate buffer immediately before use.[23]

    • AAPH Solution (75 mM): Dissolve AAPH in 75 mM phosphate buffer. Prepare this solution fresh daily.[23]

    • Test and Standard Solutions: Prepare serial dilutions of this compound and Trolox in 75 mM phosphate buffer.

  • Assay Procedure (96-well black microplate):

    • Add 150 µL of the fluorescein working solution to each well.[25][26]

    • Add 25 µL of the test solutions (or standard/solvent blank) to the respective wells.[25][26]

    • Incubate the plate at 37°C for 30 minutes in the microplate reader.[24][25][26]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[25][26]

    • Immediately begin monitoring the fluorescence (Excitation: 485 nm, Emission: 520 nm) every 1-2 minutes for at least 60 minutes at 37°C.[24][25][26]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.[25]

    • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of the test compound, expressed as µmol of Trolox Equivalents (TE) per gram or mole of the compound.

Data Presentation and Interpretation

For a comprehensive comparison of the antioxidant activity of this compound, the results from the different assays should be summarized in a clear and concise manner.

AssayParameterResult (Example)
DPPH IC50 (µg/mL)15.2 ± 1.8
ABTS TEAC (µM TE/mg)1.8 ± 0.2
FRAP Ferrous Equivalents (µM Fe²⁺/mg)2.5 ± 0.3
ORAC ORAC Value (µmol TE/g)3500 ± 250

Mechanism of Antioxidant Action

The antioxidant activity of phenolic compounds like this compound is primarily due to the presence of hydroxyl groups attached to the aromatic ring.[2] These groups can readily donate a hydrogen atom to a free radical, thereby neutralizing it. This process is often referred to as a hydrogen atom transfer (HAT) mechanism.[3][4] Alternatively, the phenolic compound can donate an electron to the radical, a process known as single-electron transfer (SET).[3][4] The resulting phenoxyl radical is relatively stable due to resonance delocalization, which prevents it from initiating further radical chain reactions.

G cluster_0 Antioxidant Mechanisms Phenolic Compound (Ar-OH) Phenolic Compound (Ar-OH) Free Radical (R•) Free Radical (R•) Phenolic Compound (Ar-OH)->Free Radical (R•) Interaction Phenoxyl Radical (Ar-O•) Phenoxyl Radical (Ar-O•) Phenolic Compound (Ar-OH)->Phenoxyl Radical (Ar-O•) H• donation Neutralized Radical (RH) Neutralized Radical (RH) Free Radical (R•)->Neutralized Radical (RH) H• acceptance

Caption: Simplified representation of the hydrogen atom transfer (HAT) mechanism.

Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of the antioxidant potential of this compound. By employing a battery of assays that probe different aspects of antioxidant activity, researchers can gain valuable insights into the compound's mechanism of action and its potential applications in mitigating oxidative stress. It is recommended to perform each assay in triplicate and to include appropriate positive and negative controls to ensure the validity of the results.

References

  • Antioxidant Activity of Plant Phenols: Chemical Mechanisms and Biological Significance. (n.d.). Google Books.
  • Shahidi, F., & Ambigaipalan, P. (2015). Phenols and polyphenols in foods, beverages and spices: Antioxidant activity and health effects - A review. Journal of Functional Foods, 18, 820-897.
  • Mechanisms of action by which phenolic compounds present antioxidant activity. (n.d.). ScienceDirect.
  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024, December 20). Benchchem.
  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC. (2023, March 14). National Institutes of Health.
  • ORAC Assay Protocol | PDF | Analytical Chemistry. (n.d.). Scribd.
  • Application Notes and Protocols: ABTS Assay for Determining Antioxidant Capacity. (n.d.). Benchchem.
  • Unveiling the power of phenols: How they contribute to antioxidant act. (n.d.). Only Plants.
  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. (n.d.). Cell Biolabs, Inc..
  • OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. (n.d.). Cell Biolabs, Inc..
  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237.
  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate.
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate.
  • Application Notes and Protocols for Studying the Antioxidant Activity of Phenolic Compounds. (n.d.). Benchchem.
  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). (n.d.). Biovision.
  • FRAP Antioxidant Assay, Cat. # BAQ066. (n.d.). G-Biosciences.
  • A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. (2024, February 9). MDPI.
  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. (n.d.). MDPI.
  • DPPH Antioxidant Assay Kit D678 manual. (n.d.). DOJINDO.
  • FRAP Antioxidant Assay Kit. (n.d.). Zen-Bio.
  • ABTS Antioxidant Capacity Assay Kit Manual. (n.d.). Cosmo Bio USA.
  • Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. (n.d.). Kamiya Biomedical Company.
  • ABTS Antioxidant Assay Kit. (n.d.). Zen-Bio.
  • DPPH Radical Scavenging Assay. (n.d.). MDPI.
  • Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. (n.d.). Agilent.
  • DPPH Antioxidant Assay Kit. (n.d.). Zen-Bio.
  • Polyphenol. (n.d.). Wikipedia.
  • DPPH radical scavenging activity. (n.d.). Marine Biology.
  • This compound. (n.d.). CymitQuimica.
  • A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. (2021, April 20). JoVE.
  • Identification, Quantification, and Antioxidant Evaluation of Phenolic Compounds from Colored Opuntia ficus-indica (L.) Roots Using UHPLC-DAD-ESI-MS/MS - PMC. (2025, August 21). National Institutes of Health.
  • CAS No : 16150-44-0 | Product Name : 1,3-Bis(2-acetyl-3-hydroxyphenoxy)propan-2-ol. (n.d.). Pharmaffiliates.
  • Cromolyn Related Compound A (1,3-Bis(2-acetyl-3-hydroxyphenoxy)propan-2-ol). (n.d.). USP.
  • 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-ppropan-2-ol. (2025, August 27). Chemsrc.
  • This compound. (n.d.). LGC Standards.
  • Product information, this compound. (n.d.). P&S Chemicals.
  • 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-hydroxypropane | CAS 16150-44-0. (n.d.). Santa Cruz Biotechnology.

Sources

Application Notes and Protocols for 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document provides a technical guide to the potential applications of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol in materials science based on its chemical structure and functional group reactivity. The protocols described herein are illustrative and generalized examples. Researchers should conduct their own optimization and characterization, as specific literature detailing the use of this compound in materials science is limited. Its primary documented role is as a reference standard in pharmaceutical analysis, known as "Cromolyn Related Compound A."[1][2]

Introduction: A Multifunctional Building Block

This compound (CAS: 16150-44-0) is a complex organic molecule possessing a unique combination of reactive functional groups.[3] Its structure, featuring three hydroxyl (-OH) groups (one secondary, two phenolic) and two acetyl (-C(O)CH₃) groups, positions it as a versatile precursor for the synthesis of advanced polymers and functional materials.[3] While its use is well-established as a pharmaceutical intermediate, its potential in the broader field of materials science, particularly in the plastics and specialty polymer industries, remains an area ripe for exploration.[4]

The central 2-propanol backbone provides a flexible core, while the two substituted phenoxy rings offer rigidity and potential for aromatic interactions. This guide will explore the theoretical applications and provide exemplary protocols for leveraging its distinct chemical functionalities in the development of novel materials.

Physicochemical Properties

A summary of the key properties of this compound is provided below. These values are critical for determining appropriate solvents, reaction temperatures, and processing conditions.

PropertyValueSource
CAS Number 16150-44-0[5]
Molecular Formula C₁₉H₂₀O₇[3]
Molecular Weight 360.36 g/mol [1]
Appearance Off-White Powder[2]
Melting Point 168 °C (from chloroform/hexane)ChemicalBook
Boiling Point 574.4 °C (Predicted)ChemicalBook
Density 1.321 g/cm³ (Predicted)[5]

Application Notes: Leveraging Molecular Architecture

The utility of this compound in materials science can be inferred from its functional groups. Each group offers a distinct reaction pathway for polymerization or material modification.

As a Polyol in Polyester and Polyurethane Synthesis

The three hydroxyl groups allow this molecule to act as a trifunctional polyol. This trifunctionality is a key attribute for creating cross-linked or branched polymer networks, which are fundamental to thermosetting resins, coatings, and rigid foams.

  • Expertise & Experience: In polyurethane synthesis, the reactivity of the hydroxyl groups with isocyanates forms the urethane linkage.[6] The secondary alcohol is typically less reactive than the phenolic ones, allowing for a degree of control over the reaction kinetics. By reacting with diisocyanates (e.g., MDI or TDI), this molecule can serve as a cross-linker, increasing the rigidity, thermal stability, and chemical resistance of the resulting polyurethane material.[7][8] Similarly, in polyester synthesis, the hydroxyl groups can undergo esterification with dicarboxylic acids or their derivatives.[9][10] The resulting branched polyester would exhibit different properties compared to a linear polyester, such as higher viscosity and improved film-forming capabilities.

  • Trustworthiness: The progress of these polymerization reactions can be reliably monitored. For polyesterification, the removal of the water byproduct can be quantified.[11] For polyurethane synthesis, the disappearance of the characteristic isocyanate peak (~2270 cm⁻¹) in the FTIR spectrum provides a clear indication of reaction completion.

As a Precursor for Schiff Base-Derived Materials

The two acetyl groups, in proximity to activating hydroxyl groups, are reactive sites for condensation chemistry. Specifically, they can react with primary amines to form Schiff bases (imines).

  • Expertise & Experience: This reaction pathway opens the door to creating novel materials such as poly(Schiff base)s or metal-coordination polymers. Reacting this compound with diamines would yield a polymer chain linked by azomethine (-C=N-) groups. These polymers are known for their thermal stability, conductivity, and chelating properties. The resulting Schiff base ligand, with its multiple hydroxyl and ether oxygens, would be an excellent chelator for various metal ions. Introducing metal salts could lead to the formation of coordination polymers or metal-organic frameworks (MOFs), materials with applications in catalysis, gas storage, and sensing.

  • Trustworthiness: The formation of the Schiff base is readily confirmed by spectroscopic methods. A new peak corresponding to the C=N bond will appear in the FTIR spectrum (typically 1600-1650 cm⁻¹), while the C=O peak of the acetyl group diminishes.[12] ¹H NMR spectroscopy would also show the disappearance of the acetyl methyl protons and the appearance of new signals for the imine protons.[13]

Illustrative Experimental Protocols

The following protocols are generalized procedures. The specific quantities, solvents, temperatures, and reaction times must be optimized by the researcher for the desired material properties.

Illustrative Protocol: Synthesis of a Cross-linked Polyurethane

This protocol describes a general method for using this compound as a cross-linking polyol with a diol and a diisocyanate.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_product Product A 1,3-Bis(...)propanol (Polyol A) Mix Mix & Heat (e.g., 60°C) A->Mix B Linear Diol (Polyol B) B->Mix C Solvent (e.g., THF) C->Mix D Catalyst (e.g., DBTDL) D->Mix Add Add Diisocyanate (e.g., MDI) Dropwise Mix->Add Homogeneous Solution Cure Cure (e.g., 80°C, 24h) Add->Cure Viscosity Increase Product Cross-linked Polyurethane Solid Cure->Product

Caption: Workflow for polyurethane synthesis.

Methodology:

  • Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, dissolve this compound and a linear diol (e.g., polyethylene glycol) in anhydrous tetrahydrofuran (THF). The molar ratio of the two polyols will determine the cross-link density.

  • Catalyst Addition: Add a catalytic amount (e.g., 0.1 mol%) of dibutyltin dilaurate (DBTDL).

  • Reaction Initiation: Heat the mixture to 60°C under a nitrogen atmosphere with constant stirring until a homogeneous solution is obtained.

  • Isocyanate Addition: Slowly add a stoichiometric amount of a diisocyanate (e.g., methylene diphenyl diisocyanate, MDI) dropwise. The stoichiometry should be based on the total moles of hydroxyl groups from both polyols.[14] An exothermic reaction is expected.

  • Curing: After the addition is complete, continue stirring for 1-2 hours. Pour the viscous solution into a mold and cure in an oven at 80°C for 24 hours to obtain the solid cross-linked polyurethane.

  • Characterization: Analyze the final product using FTIR spectroscopy to confirm the disappearance of the isocyanate peak and the formation of urethane linkages. Use techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine its thermal properties.

Illustrative Protocol: Synthesis of a Schiff Base Polymer

This protocol outlines a potential pathway to a linear polymer via Schiff base condensation with a diamine.

Workflow Diagram:

G MonomerA 1,3-Bis(...)propanol (Diketone) Reaction Reflux (e.g., 4-6h) MonomerA->Reaction MonomerB Diamine (e.g., Ethylenediamine) MonomerB->Reaction Solvent Ethanol/Acetic Acid Solvent->Reaction Precipitate Cool to RT Precipitate Forms Reaction->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry in Vacuum Oven Wash->Dry Product Poly(Schiff Base) Dry->Product

Caption: Workflow for Schiff base polymerization.

Methodology:

  • Dissolution: Dissolve equimolar amounts of this compound and a primary diamine (e.g., ethylenediamine) in absolute ethanol in a round-bottom flask.[12][13]

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.[15]

  • Reaction: Reflux the mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The polymer product is expected to precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid product thoroughly with cold ethanol to remove unreacted monomers and the catalyst.

  • Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 50°C).

  • Characterization: Confirm the structure using FTIR and NMR spectroscopy.[16] Determine the molecular weight and polydispersity using Gel Permeation Chromatography (GPC).

Conclusion

This compound presents a compelling platform for materials science innovation due to its dense arrangement of reactive sites. Its trifunctional hydroxyl nature makes it a candidate for creating robust, cross-linked thermosets like polyurethanes and polyesters. Concurrently, its dual acetyl groups offer a pathway to novel Schiff base polymers and coordination materials. While field-proven applications in materials are not yet widely documented, the fundamental chemistry of its functional groups provides a strong, logical basis for its exploration in the synthesis of high-performance materials. The illustrative protocols provided herein offer a starting point for researchers to investigate and unlock the full potential of this versatile molecule.

References

  • Gama, N., Ferreira, A., & Barros-Timmons, A. (2018). Polyurethane Foams: Past, Present, and Future.
  • IONiC/VIPEr. Schiff Base Synthesis Experiment. [Link]

  • Lili, M. N., & Tiar, C. (2011). Synthesis of Biodegradable and Biocompostable Polyesters. ResearchGate. [Link]

  • MDPI. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. [Link]

  • Naro, D., & Azmi, I. (2016). Synthesis of Polyurethane from Diphenyl Methane 4,4 Diisocyanate (Mdi) Polymerization with Hydroxilated Avocado Oil Polyol. TALENTA Publisher.
  • ResearchGate. What are the conditions used for schiff base reaction?. [Link]

  • Sonnenschein, M. (2021). Introduction to Polyurethane Chemistry. ACS Publications. [Link]

  • Tambunan, T. F. (2024). Synthesis of Schiff Base through the Condensation Reaction Between Cellulose Dialdehyde with Ethylenediamine and Aniline as Well as Antibacterial Activity Test.
  • ResearchGate. Basic polyurethane reaction scheme between polyol and diisocyanates to form a urethane group, highlighted in blue.[Link]

  • Dongsen Chemicals. (2023). Polyurethane Formulation: the Chemistry of Isocyanate and Polyols. [Link]

  • Google Patents.
  • Google Patents.
  • Singh, N., & Sharma, P. (2014). Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates.
  • ChemHelp ASAP. (2022). synthesis of an imine or Schiff base - laboratory experiment. YouTube. [Link]

  • Pharmaffiliates. CAS No : 16150-44-0 | Product Name : 1,3-Bis(2-acetyl-3-hydroxyphenoxy)propan-2-ol. [Link]

  • Chemsrc. 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-ppropan-2-ol | Chemsrc. [Link]

  • P&S Chemicals. Product information, this compound. [Link]

Sources

Application Notes and Protocols for 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and application of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol. This key intermediate, also known as Cromolyn Sodium Related Compound A, is pivotal in the synthesis of the mast cell stabilizer, Cromolyn sodium.[1][2] The protocols detailed herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure reproducibility and success in a laboratory setting.

Introduction

This compound (CAS RN® 16150-44-0) is a crucial building block in the multi-step synthesis of Cromolyn sodium, a medication used to treat asthma, allergic rhinitis, and mastocytosis.[3][4] Its molecular structure, featuring two substituted phenolic rings linked by a propanol backbone, presents both opportunities and challenges in its synthesis and purification.[5][6] Understanding the nuances of its preparation is essential for the efficient and high-purity production of the final active pharmaceutical ingredient (API).

This document provides detailed methodologies, from the initial condensation reaction to the final characterization of the intermediate, and its subsequent conversion to the cromone core of Cromolyn sodium.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 16150-44-0[1]
Molecular Formula C₁₉H₂₀O₇[2]
Molecular Weight 360.36 g/mol [1]
Appearance Pale beige to light beige solid[1]
IUPAC Name 1-[2-[3-(2-acetyl-3-hydroxyphenoxy)-2-hydroxypropoxy]-6-hydroxyphenyl]ethanone[5]

Synthesis Protocol

The synthesis of this compound is achieved through the reaction of 2',6'-dihydroxyacetophenone with a suitable three-carbon dielectrophile, such as epichlorohydrin or 1,3-dibromo-2-propanol. The following protocol is adapted from established procedures and is optimized for laboratory-scale synthesis.

Reaction Scheme

G reactant1 2 x 2',6'-Dihydroxyacetophenone plus + product This compound reactant1:e->product:w reactant2 Epichlorohydrin arrow Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat reactant2:e->product:w

Caption: Synthesis of the target intermediate.

Materials and Reagents
  • 2',6'-Dihydroxyacetophenone

  • Epichlorohydrin

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Deionized water

Equipment
  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Protocol
  • Reaction Setup: In a clean, dry round-bottom flask, combine 2',6'-dihydroxyacetophenone (2.0 equivalents) and anhydrous potassium carbonate (2.2 equivalents) in DMF.

  • Addition of Epichlorohydrin: While stirring the mixture, add epichlorohydrin (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-16 hours with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification

The crude this compound is a pale beige to light beige solid and can be purified by recrystallization or column chromatography.

Recrystallization Protocol
  • Solvent Selection: A mixture of ethyl acetate and hexane is a suitable solvent system for recrystallization.

  • Procedure: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexane until the solution becomes turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (2-8 °C) to facilitate complete crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Expected Spectroscopic Data
TechniqueExpected Features
¹H NMR Signals corresponding to aromatic protons, the acetyl methyl protons, the methine and methylene protons of the propanol backbone, and the hydroxyl protons.
¹³C NMR Resonances for the carbonyl carbons of the acetyl groups, the aromatic carbons, and the carbons of the propanol linker.
IR Spectroscopy Characteristic absorption bands for hydroxyl (O-H) stretching, carbonyl (C=O) stretching of the ketone, and aromatic C-H and C=C stretching.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (360.12 g/mol for the neutral molecule).

Application in the Synthesis of Cromolyn Sodium

This compound is the direct precursor to the bis-chromone core of Cromolyn sodium. The synthesis involves a base-catalyzed intramolecular cyclization, specifically a Claisen-Schmidt condensation, with diethyl oxalate.

Reaction Scheme: Formation of the Chromone Core

G intermediate This compound plus + product Disodium Cromoglycate (Cromolyn Sodium) intermediate:e->product:w reactant Diethyl Oxalate arrow Base (e.g., NaOEt) Ethanol Heat reactant:e->product:w

Caption: Conversion to Cromolyn Sodium.

Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous ethanol.

  • Base and Reagent Addition: Add a solution of sodium ethoxide in ethanol (2.2 equivalents) to the flask, followed by the dropwise addition of diethyl oxalate (2.2 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours.

  • Product Isolation: The disodium salt of cromoglycic acid will precipitate from the reaction mixture upon cooling.

  • Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield Cromolyn sodium.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Epichlorohydrin is a toxic and carcinogenic compound and should be handled with extreme care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Pharmaffiliates. 1,3-Bis(2-acetyl-3-hydroxyphenoxy)propan-2-ol. [Link]

  • Manus Aktteva Biopharma LLP. Intermediates of Sodium cromoglycate. [Link]

  • Google Patents.
  • Google Patents. FI108129B - Improved process for the preparation of 1,3-bis (2-acetyl-3-hydroxyphenoxy) -2-hydroxypropane.
  • Wikipedia. Claisen-Schmidt condensation. [Link]

  • StatPearls - NCBI Bookshelf. Cromolyn Sodium. [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Phenolic Compound

1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol (CAS: 16150-44-0), a complex phenolic compound, presents a compelling subject for in vitro investigation.[1][2][3][4][5] Its structure, featuring multiple hydroxyl and acetyl groups, suggests a potential for a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[1] This molecule is also recognized as Cromolyn Related Compound A, hinting at possible interactions with pathways relevant to inflammatory and allergic responses.[3][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the multifaceted biological activities of this compound through a series of robust in vitro assays. The protocols herein are designed not merely as procedural steps but as self-validating systems, grounded in established scientific principles to ensure data integrity and reproducibility.

Section 1: Foundational Assays - Antioxidant Capacity

Phenolic compounds are renowned for their antioxidant properties, which are often a primary indicator of their therapeutic potential.[7][8][9] The following assays are fundamental for characterizing the free-radical scavenging capabilities of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[10][11][12][13] The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[11][12]

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Mix Mix compound/standard with DPPH solution in a 96-well plate Compound_Prep->Mix DPPH_Prep Prepare fresh DPPH solution in methanol DPPH_Prep->Mix Standard_Prep Prepare standard antioxidant (e.g., Ascorbic Acid) Standard_Prep->Mix Incubate Incubate in the dark at room temperature Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % inhibition Measure->Calculate IC50 Determine IC50 value Calculate->IC50

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a working solution of DPPH (e.g., 0.1 mM) in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[11]

    • Prepare a stock solution of a standard antioxidant, such as Ascorbic Acid or Trolox.[14]

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compound or standard.

    • Add 100 µL of the DPPH working solution to each well.

    • For the control, add 100 µL of the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.[12]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[11]

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Data Presentation:

CompoundConcentration (µg/mL)% DPPH ScavengingIC50 (µg/mL)
This compound[Concentration 1][Value][Value]
[Concentration 2][Value]
[Concentration 3][Value]
Ascorbic Acid (Standard)[Concentration 1][Value][Value]
[Concentration 2][Value]
[Concentration 3][Value]
Nitric Oxide (NO) Scavenging Assay

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide radicals. Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions that can be estimated using the Griess reagent.[15][16] Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions.[15]

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM solution of sodium nitroprusside in phosphate-buffered saline (PBS).

    • Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in distilled water.[17]

  • Assay Procedure:

    • Mix 2 mL of 10 mM sodium nitroprusside with 0.5 mL of PBS and 0.5 mL of various concentrations of the test compound.

    • Incubate the mixture at 25°C for 150 minutes.[15]

    • After incubation, mix 0.5 mL of the reaction mixture with 1 mL of Griess reagent.

    • Allow the mixture to stand for 30 minutes at 25°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 546 nm.[15]

    • Calculate the percentage of nitric oxide scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[18]

    • Determine the IC50 value as described for the DPPH assay.

Section 2: Cellular Assays - Cytotoxicity and Anti-proliferative Effects

Evaluating the effect of a novel compound on cell viability is a critical step in drug discovery.[19][20][21] The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[22]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[22] The amount of formazan produced is directly proportional to the number of living cells.[23]

Experimental Workflow:

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed cancer cells in a 96-well plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Cells Treat cells with serial dilutions of This compound Incubate_24h->Treat_Cells Incubate_48h Incubate for 24-72 hours Treat_Cells->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO or SDS-HCl) Incubate_4h->Add_Solubilizer Incubate_Overnight Incubate to dissolve formazan Add_Solubilizer->Incubate_Overnight Read_Absorbance Read absorbance at 570 nm Incubate_Overnight->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding:

    • Seed cells (e.g., a human cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[24][25]

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the old medium with 100 µL of fresh medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate for 24, 48, or 72 hours.[25]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[22][26]

    • Incubate for 4 hours at 37°C.[22][24][26]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[22][24]

    • Incubate for an additional 4 hours or overnight with gentle shaking.[22][24]

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength between 550 and 600 nm.[22]

    • Calculate the percentage of cell viability using the formula: % Cell Viability = (Abs_sample / Abs_control) x 100

    • Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Data Presentation:

Cell LineTreatment DurationIC50 of this compound (µM)
[Cell Line 1]24 hours[Value]
48 hours[Value]
72 hours[Value]
[Cell Line 2]24 hours[Value]
48 hours[Value]
72 hours[Value]

Section 3: Mechanistic Insights - Apoptosis Induction

To understand if the observed cytotoxicity is due to programmed cell death, assays measuring the activation of key apoptotic enzymes are crucial.

Caspase-3/7 Activity Assay

Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, a substrate for luciferase that generates a luminescent signal. The intensity of the light produced is proportional to the amount of caspase activity.[27]

Protocol:

  • Cell Treatment:

    • Seed cells in a 96-well plate and treat with this compound at concentrations around its IC50 value for a predetermined time (e.g., 24 hours).

    • Include a positive control for apoptosis induction (e.g., staurosporine).[28]

  • Assay Procedure (using a commercial kit, e.g., Caspase-Glo® 3/7):

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[27]

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Express the results as a fold change in caspase activity relative to the untreated control.

Signaling Pathway:

Apoptosis_Pathway Compound This compound Cell_Stress Cellular Stress Compound->Cell_Stress Apoptotic_Signal Apoptotic Signal Cell_Stress->Apoptotic_Signal Caspase_Cascade Initiator Caspases (e.g., Caspase-8, -9) Apoptotic_Signal->Caspase_Cascade Executioner_Caspases Executioner Caspases (Caspase-3, -7) Caspase_Cascade->Executioner_Caspases Substrate_Cleavage Cleavage of Cellular Substrates Executioner_Caspases->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Sources

Application Notes and Protocols for the Detection of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol is a chemical entity with the molecular formula C₁₉H₂₀O₇ and a molecular weight of approximately 360.36 g/mol .[1][2] It is structurally characterized by two acetylated hydroxyphenoxy moieties linked by a 2-hydroxypropane bridge and is also known as Cromolyn Related Compound A.[3][4] The presence of phenolic hydroxyl and ketone functional groups suggests that this molecule may possess significant biological activity, making its accurate and precise quantification crucial in various research and development settings, from pharmacological studies to quality control in manufacturing.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the development and validation of analytical assays for the detection and quantification of this compound. We will explore two distinct, robust analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for reliable quantification and a competitive fluorescence polarization immunoassay as a high-throughput screening method. The protocols are designed to be self-validating, with a strong emphasis on the scientific rationale behind each step, in accordance with international guidelines on analytical procedure validation.[5][6][7]

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Scientific Rationale

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering high resolution and quantitative precision for a wide array of compounds.[8] For this compound, its phenolic nature makes it an ideal candidate for reverse-phase HPLC.[9][10][11] In this modality, a nonpolar stationary phase (typically C18) is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The acetyl and hydroxyl groups on the phenyl rings contribute to the molecule's polarity, allowing for fine-tuning of its retention time through modification of the mobile phase composition. Detection is achieved via UV-Vis spectrophotometry, leveraging the chromophoric nature of the aromatic rings in the analyte.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Curve Injection Inject into HPLC Standard->Injection Sample Prepare Sample Solution Sample->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for HPLC-UV analysis.

Protocol: HPLC-UV Quantification

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (or Phosphoric acid, HPLC grade)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector

2. Preparation of Mobile Phase

  • Mobile Phase A: 0.1% Formic acid in deionized water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Filter both mobile phases through a 0.22 µm membrane filter and degas before use.

3. Preparation of Standard Solutions

  • Prepare a 1 mg/mL stock solution of the reference standard in methanol.

  • Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 70:30 Mobile Phase A:B) to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation

  • Dissolve the sample containing the analyte in methanol or a suitable solvent.

  • Ensure the final concentration is within the linear range of the calibration curve.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution as detailed in the table below.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Determine the wavelength of maximum absorbance by scanning the reference standard (typically between 254 nm and 280 nm for phenolic compounds).

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
17.03070
17.17030
20.07030

6. Data Analysis

  • Integrate the peak area corresponding to the retention time of this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Part 2: Competitive Fluorescence Polarization Immunoassay (FPIA)

Scientific Rationale

Fluorescence Polarization (FP) is a powerful technique for studying molecular interactions in solution and is well-suited for high-throughput screening.[12][13][14] The principle of a competitive FPIA lies in the competition between a fluorescently labeled tracer (a derivative of the analyte) and the unlabeled analyte in the sample for a limited number of specific antibody binding sites. When the fluorescent tracer is bound to the larger antibody, it tumbles slowly in solution, resulting in a high degree of fluorescence polarization. Conversely, the small, unbound tracer tumbles rapidly, leading to low polarization. In the presence of the target analyte from a sample, the tracer is displaced from the antibody, resulting in a decrease in fluorescence polarization that is proportional to the concentration of the analyte.

Experimental Workflow: Competitive FPIA

FPIA_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Tracer Prepare Fluorescent Tracer Mixing Mix Reagents in Microplate Tracer->Mixing Antibody Prepare Specific Antibody Antibody->Mixing Sample Prepare Sample Sample->Mixing Incubation Incubate Mixing->Incubation Reading Read Fluorescence Polarization Incubation->Reading Curve Generate Standard Curve Reading->Curve Concentration Determine Analyte Concentration Curve->Concentration

Caption: Workflow for Competitive FPIA.

Protocol: Competitive FPIA

1. Materials and Reagents

  • This compound reference standard

  • Fluorescently labeled this compound (tracer)

  • Specific polyclonal or monoclonal antibody against this compound

  • Assay buffer (e.g., PBS with 0.1% BSA, pH 7.4)

  • Black, flat-bottom 96- or 384-well microplates

  • Fluorescence plate reader with polarization filters

2. Reagent Preparation and Optimization

  • Antibody Dilution Series: Determine the optimal antibody concentration by titrating a fixed concentration of the tracer with serial dilutions of the antibody to find the concentration that yields a significant polarization window.

  • Tracer Concentration: The tracer concentration should be optimized to be at or below the Kd (dissociation constant) of the antibody-tracer interaction to ensure assay sensitivity.

3. Standard Curve Preparation

  • Prepare a serial dilution of the this compound reference standard in the assay buffer to create a standard curve (e.g., from 0.1 ng/mL to 1000 ng/mL).

4. Assay Procedure

  • Add a fixed volume of the tracer solution to all wells of the microplate.

  • Add the standard dilutions or unknown samples to the respective wells.

  • Initiate the reaction by adding the optimized dilution of the antibody to all wells.

  • Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to reach equilibrium. Protect from light.

  • Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

5. Data Analysis

  • Plot the fluorescence polarization values (in milli-polarization units, mP) against the logarithm of the analyte concentration for the standards.

  • Fit the data to a four-parameter logistic curve to generate a standard curve.

  • Determine the concentration of the analyte in the unknown samples by interpolating their mP values from the standard curve.

Part 3: Assay Validation

A critical component of assay development is validation to ensure the method is reliable, reproducible, and fit for its intended purpose. The validation parameters outlined below are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7][15][16]

Validation Parameters
ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interference at the retention time of the analyte (HPLC); No cross-reactivity with structurally related compounds (FPIA).
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.Defined by the linear range.
Accuracy The closeness of test results obtained by the method to the true value.Recovery of 80-120% for spiked samples.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions.Relative Standard Deviation (RSD) ≤ 15%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1; RSD ≤ 20%.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in mobile phase composition, pH, or temperature.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]

  • Quality Guidelines - ICH. Available at: [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - NIH. Available at: [Link]

  • Immunogenicity Testing of Therapeutic Protein Products —Developing and Validating Assays for Anti-Drug Antibody Detection February 2019 - FDA. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available at: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available at: [Link]

  • A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Application of Mass Spectrometry on Small Molecule Analysis - TIGP. Available at: [Link]

  • Fluorescence-based investigations of RNA-small molecule interactions - PMC - NIH. Available at: [Link]

  • Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by LC-MS/MS - PubMed. Available at: [Link]

  • (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples - ResearchGate. Available at: [Link]

  • 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax. Available at: [Link]

  • A robust method for quantifying 42 phenolic compounds by RP-HPLC - Repositório Alice - Embrapa. Available at: [Link]

  • Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by GC-MS/MS - Graz University of Technology. Available at: [Link]

  • Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence | Environmental Science & Technology - ACS Publications. Available at: [Link]

  • Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by GC-MS. Available at: [Link]

  • Mass Spectrometry analysis of Small molecules. Available at: [Link]

  • determination of Phenolic comPounds in Plant eXtracts by hPlc-dad - CABI Digital Library. Available at: [Link]

  • Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates | Biochemistry - ACS Publications. Available at: [Link]

  • Fluorescence-Based Portable Assays for Detection of Biological and Chemical Analytes. Available at: [Link]

  • Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by LC-MS/MS | Semantic Scholar. Available at: [Link]

  • A new competitive enzyme-linked immunosorbent assay (ELISA) for determination of estrogenic bisphenols - PubMed. Available at: [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules - ZefSci. Available at: [Link]

  • Assay Validation Guidelines - Ofni Systems. Available at: [Link]

  • Fluorescence Polarization Assays in Small Molecule Screening - ResearchGate. Available at: [Link]

  • Analytical Methods for Determination of Bisphenol A | Pocket Dentistry. Available at: [Link]

  • What is the current value of fluorescence polarization assays in small molecule screening?. Available at: [Link]

  • Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A by commercial enzyme-linked immunosorbent assay kits - PubMed. Available at: [Link]

  • Bioanalytical Method Validation - Guidance for Industry | FDA. Available at: [Link]

  • 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-ppropan-2-ol | Chemsrc. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Available at: [Link]

  • FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy. Available at: [Link]

  • Product information, this compound | P&S Chemicals. Available at: [Link]

  • What is ELISA: Assay and Applications - Molecular Devices. Available at: [Link]

  • CAS No : 16150-44-0 | Product Name : 1,3-Bis(2-acetyl-3-hydroxyphenoxy)propan-2-ol. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol (CAS No: 16150-44-0).[1][2] This document is designed for researchers, chemists, and professionals in drug development who are working with this molecule, a known related compound to Cromolyn Sodium.[3][4] We will delve into the common synthetic challenges and provide field-proven solutions to help you optimize your experimental outcomes.

The synthesis of this target molecule is typically achieved via a Williamson ether synthesis, a robust and widely used method for preparing ethers.[5][6] This reaction involves the nucleophilic substitution of an alkyl halide or epoxide by a phenoxide ion. In this specific case, two equivalents of 2,6-dihydroxyacetophenone react with a three-carbon dielectrophile, such as epichlorohydrin or 1,3-dichloro-2-propanol, to form the desired product.

Reaction Overview

The general synthetic pathway is illustrated below. The key transformation is the formation of two ether linkages between the phenolic starting material and the propanol backbone.

Reaction_Scheme cluster_reactants Reactants cluster_product Product R1 2 x 2,6-Dihydroxyacetophenone P1 This compound R1->P1 Base (e.g., K2CO3) Solvent (e.g., Acetone, DMF) Heat R2 + Epichlorohydrin (or 1,3-Dichloro-2-propanol)

Caption: General reaction scheme for the synthesis of the target compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low, and I've recovered a significant amount of the 2,6-dihydroxyacetophenone starting material. What went wrong?

A1: This is a common issue often traced back to suboptimal reaction conditions that prevent the reaction from proceeding to completion. Here are the primary factors to investigate:

  • Incomplete Deprotonation: The Williamson synthesis relies on the formation of a phenoxide ion to act as the nucleophile.[7][8] The phenolic hydroxyl groups of 2,6-dihydroxyacetophenone must be deprotonated by a base.

    • Causality: If the base is too weak or used in an insufficient amount, the concentration of the reactive phenoxide will be low, leading to a slow or incomplete reaction. The hydroxyl group at position 6 is sterically unhindered and will react preferentially.

    • Solution: Ensure you are using at least two equivalents of base for every one equivalent of the linking agent (e.g., epichlorohydrin). For phenols, moderately strong bases like potassium carbonate (K₂CO₃) are effective, especially in polar aprotic solvents like DMF or acetone which help solvate the cation. For more stubborn reactions, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF can be used, but requires stricter anhydrous conditions.[6]

  • Suboptimal Temperature or Reaction Time: SN2 reactions are sensitive to temperature.

    • Causality: If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to decomposition of reactants or products, particularly with sensitive phenolic compounds which can oxidize.

    • Solution: Most Williamson syntheses with phenols require heating. A good starting point is to reflux the reaction in a solvent like acetone (b.p. 56°C) or heat to 80-100°C in DMF. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after several hours, consider incrementally increasing the temperature or extending the reaction time.

  • Reagent Purity: The presence of water or other protic impurities can quench the phenoxide intermediate.

    • Causality: Water can protonate the phenoxide, reverting it to the less reactive phenol.

    • Solution: Use anhydrous solvents and ensure your 2,6-dihydroxyacetophenone is dry. If using a very strong base like NaH, anhydrous conditions are critical.

Q2: My TLC analysis shows the desired product spot, but also a prominent secondary spot between the product and the starting material. What is this byproduct?

A2: This is very likely the mono-substituted intermediate, where only one molecule of 2,6-dihydroxyacetophenone has reacted with the linking agent.

  • Identification: This intermediate will have a polarity between the highly polar di-hydroxy starting material and the final, less polar bis-ether product. It can be isolated via column chromatography for structural confirmation if necessary.

  • Causality: The formation of this intermediate is often due to:

    • Incorrect Stoichiometry: Using less than a 2:1 molar ratio of the phenol to the linking agent (e.g., epichlorohydrin) will naturally favor the mono-substituted product.

    • Insufficient Reaction Time: The second etherification step is often slower than the first due to increased steric hindrance. Stopping the reaction prematurely will leave a significant amount of the mono-adduct.

  • Solution:

    • Adjust Stoichiometry: Use a slight excess of the 2,6-dihydroxyacetophenone (e.g., 2.1 equivalents) to ensure the linking agent is fully consumed and drive the reaction towards the di-substituted product.

    • Increase Reaction Time: Continue to monitor the reaction by TLC until the spot corresponding to the mono-substituted intermediate has been minimized. This may require refluxing for 24 hours or longer.

Q3: The reaction mixture turned a dark brown or black color upon heating. Is this a problem, and can it be avoided?

A3: Yes, this is a concern. Phenols are susceptible to oxidation, especially at elevated temperatures and under basic conditions, which can lead to the formation of colored, polymeric byproducts and reduce the yield of the desired product.

  • Causality: Atmospheric oxygen can oxidize the phenoxide intermediates.

  • Solution: Perform the reaction under an inert atmosphere. Before heating, purge the reaction flask with an inert gas like nitrogen or argon and maintain a positive pressure of the gas throughout the reaction. This simple step can significantly improve the color of the crude product and make purification easier.

Q4: I'm struggling to purify the final product. It's an oil or a sticky solid that is difficult to handle.

A4: Purification of 1,3-bis(aryloxy)propan-2-ols can be challenging due to their polarity and tendency to form oils.[9] A combination of techniques is usually most effective.

  • Aqueous Workup: After the reaction is complete, cool the mixture and quench it with water. This will dissolve the inorganic salts (e.g., KCl). Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute base (e.g., 5% NaOH) to remove any unreacted phenol, followed by water and brine.

  • Column Chromatography: This is often the most effective method for separating the product from the mono-substituted byproduct and other impurities.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase (Eluent): A gradient solvent system is recommended. Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate. The product will elute after non-polar impurities but before the highly polar starting material.

  • Recrystallization: If you can obtain a solid crude product after chromatography, recrystallization is an excellent final purification step.

    • Causality: This method purifies based on differences in solubility between the product and impurities in a specific solvent at different temperatures.

    • Solvent Selection: Finding the right solvent is key. The ideal solvent dissolves the compound when hot but not when cold. For bis-phenol derivatives, solvent mixtures like methanol/water, ethanol/water, or toluene are often effective.[10][11] Experiment with small quantities to find the optimal system.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_base Check Base: - Is it strong enough? - Is stoichiometry ≥ 2 equiv.? start->check_base check_conditions Check Conditions: - Temperature too low? - Reaction time too short? check_base->check_conditions If OK check_reagents Check Reagents: - Solvents anhydrous? - Reactants dry? check_conditions->check_reagents If OK side_product Major Byproduct Observed (TLC) check_stoich Check Stoichiometry: - Is Phenol:Linker ratio ≥ 2:1? side_product->check_stoich check_time Extend Reaction Time & Monitor by TLC check_stoich->check_time If OK purification_issue Purification Difficulty do_workup Perform Thorough Aqueous Workup (incl. base wash) purification_issue->do_workup do_chromatography Use Gradient Column Chromatography do_workup->do_chromatography do_recrystallization Attempt Recrystallization (Test various solvents) do_chromatography->do_recrystallization

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the best linking agent to use: epichlorohydrin or 1,3-dichloro-2-propanol?

A1: Both are viable options, and the choice depends on reaction control and safety considerations.

  • Epichlorohydrin: Reacts in a two-step sequence: first, a ring-opening by the phenoxide, followed by a second reaction where the newly formed alkoxide attacks another epichlorohydrin molecule (undesirable) or the second equivalent of phenoxide displaces the chloride. It is often more reactive due to ring strain, allowing for milder conditions. However, it has a greater tendency to polymerize, and its handling requires care as it is a probable human carcinogen.

  • 1,3-Dichloro-2-propanol: This involves two sequential SN2 reactions.[12] It is less prone to polymerization but may require slightly more forcing conditions (higher temperature or stronger base) to achieve good conversion rates for the second substitution. It is also a toxic compound and should be handled with appropriate safety measures.[13]

For initial attempts, using 1,3-dichloro-2-propanol with potassium carbonate in DMF is a reliable starting point.

Q2: Which base and solvent combination is recommended?

A2: The optimal combination depends on the desired reactivity and scale. The goal is to choose a system where the phenoxide is readily formed and soluble.

BaseSolvent(s)TemperatureAdvantagesDisadvantages
K₂CO₃ Acetone, DMFRefluxInexpensive, easy to handle, moderately strong.May require longer reaction times.
NaOH Ethanol, Water60-100°CStrong, inexpensive.[7]Can promote side reactions; solubility can be an issue.
NaH THF, DMF0°C to RTVery strong, drives reaction to completion.Requires strict anhydrous conditions; H₂ gas evolved.[6]
  • Expert Insight: A combination of potassium carbonate in DMF at 80-100°C under a nitrogen atmosphere offers a good balance of reactivity, safety, and operational simplicity for this synthesis.

Q3: What is the underlying mechanism of this synthesis?

A3: This reaction proceeds via the Williamson Ether Synthesis , which is a classic SN2 (bimolecular nucleophilic substitution) mechanism.[6]

  • Deprotonation: A base removes the acidic proton from the phenolic hydroxyl group, creating a nucleophilic phenoxide ion.

  • Nucleophilic Attack: The phenoxide ion attacks the electrophilic carbon atom of the linking agent (e.g., the carbon bearing a chlorine atom in 1,3-dichloro-2-propanol).

  • Displacement: The phenoxide displaces the leaving group (chloride), forming a new carbon-oxygen bond (the ether linkage). This process occurs twice to form the final product.

SN2_Mechanism Simplified SN2 Mechanism Step cluster_reactants Reactants cluster_transition Transition State cluster_products Products R_O_minus Ar-O⁻ (Phenoxide) TS [Ar---O---CH₂(R)---Cl]⁻ R_O_minus->TS Nucleophilic Attack R_CH2_Cl R-CH₂-Cl (Alkyl Halide) R_CH2_Cl->TS P_ether Ar-O-CH₂-R (Ether) TS->P_ether Bond Formation/ Bond Breaking P_Cl + Cl⁻

Caption: The SN2 mechanism underlying the Williamson ether synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and analytical monitoring. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dihydroxyacetophenone (5.0 g, 32.9 mmol).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃) (5.0 g, 36.2 mmol) and 100 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Inert Atmosphere: Purge the flask with nitrogen gas for 5-10 minutes.

  • First Nucleophilic Addition: Add 1,3-dichloro-2-propanol (2.12 g, 16.4 mmol) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to 90°C under a nitrogen atmosphere and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 24-48 hours, indicated by the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and pour it into 300 mL of cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol, followed by water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.

Protocol 2: Purification by Recrystallization
  • Dissolution: Transfer the semi-purified, solidified product from chromatography into a clean Erlenmeyer flask. Add a minimal amount of a hot solvent mixture (e.g., methanol/water or ethanol/water).[11] Start with the more soluble alcohol and add just enough to dissolve the solid at the boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add the anti-solvent (water) dropwise to the hot solution until it just becomes cloudy. Add a drop or two of the alcohol to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

  • Analysis: Confirm the purity of the final product by measuring its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, MS).[3][14]

References

  • University of Missouri-St. Louis. The Williamson Ether Synthesis. Available from: [Link]

  • St. Norbert College. Williamson Ether Synthesis. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]

  • P&S Chemicals. Product information, this compound. Available from: [Link]

  • Google Patents. US4584408A - Preparation of 1,3-bis(aryloxy)-2-propanols.
  • Chemsrc. 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-ppropan-2-ol. Available from: [Link]

  • Pharmaffiliates. CAS No : 16150-44-0 | Product Name : 1,3-Bis(2-acetyl-3-hydroxyphenoxy)propan-2-ol. Available from: [Link]

  • National Institutes of Health (NIH). 1,3‐Bis(aryloxy)propan‐2‐ols as potential antileishmanial agents - PMC. Available from: [Link]

  • ResearchGate. Bi(OTf)3-Catalyzed Regioselective Ring Opening of Epoxides with Phenols: Facile Synthesis of 1,3-Diaryloxy-2-propanols. Available from: [Link]

  • National Center for Biotechnology Information. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Available from: [Link]

  • ResearchGate. Direct Preparation Kinetics of 1,3-Dichloro-2-propanol from Glycerol Using Acetic Acid Catalyst. Available from: [Link]

  • Google Patents. EP0379862A2 - Method for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.
  • Google Patents. US4990686A - Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Cromolyn Related Compound A, chemically known as 1,3-Bis(2-acetyl-3-hydroxyphenoxy)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yield, and ensure the highest purity of your target compound.

Experimental Protocol: Synthesis of Cromolyn Related Compound A

This protocol details a representative method for the synthesis of Cromolyn Related Compound A via a Williamson ether synthesis. It is crucial to adapt and optimize this procedure based on your specific laboratory conditions and analytical observations.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2_6_dihydroxyacetophenone 2,6-Dihydroxyacetophenone (2 eq.) reaction_mixture Reaction Mixture 2_6_dihydroxyacetophenone->reaction_mixture epichlorohydrin Epichlorohydrin (1 eq.) epichlorohydrin->reaction_mixture base Base (e.g., K2CO3) base->reaction_mixture solvent Solvent (e.g., Acetone, DMF) solvent->reaction_mixture temperature Temperature (e.g., Reflux) temperature->reaction_mixture product Cromolyn Related Compound A reaction_mixture->product Williamson Ether Synthesis

Caption: General reaction scheme for the synthesis of Cromolyn Related Compound A.

Materials:

  • 2,6-Dihydroxyacetophenone

  • Epichlorohydrin or 1,3-Dibromo-2-propanol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH), 1M solution

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel)

  • Glassware for recrystallization

  • TLC plates and chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dihydroxyacetophenone (2.0 equivalents) and anhydrous potassium carbonate (2.2 equivalents).

  • Solvent Addition: Add a suitable solvent such as acetone or DMF. The volume should be sufficient to ensure good stirring of the suspension.

  • Addition of Alkylating Agent: To the stirring suspension, add epichlorohydrin (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic solids.

    • Wash the solids with a small amount of the reaction solvent.

    • Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.

  • Extraction:

    • Dissolve the crude residue in ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or toluene) or by column chromatography on silica gel.[1][2]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Cromolyn Related Compound A in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Potential Causes & Solutions:

  • Incomplete Deprotonation: The phenolic hydroxyl groups of 2,6-dihydroxyacetophenone may not be fully deprotonated.

    • Solution: Ensure your base (e.g., K₂CO₃) is anhydrous and finely powdered for maximum surface area. Consider using a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF, but exercise caution due to its reactivity.[3]

  • Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures.

    • Solution: Ensure the reaction is maintained at a steady reflux. For high-boiling point solvents like DMF, a higher temperature can be achieved, potentially increasing the reaction rate.

  • Insufficient Reaction Time: The reaction may not have gone to completion.

    • Solution: Monitor the reaction closely using TLC until the starting material is consumed. Extend the reaction time if necessary.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

    • Solution: See Q2 for a detailed discussion on side reactions.

Q2: I am observing significant formation of side products. How can I improve the selectivity of my reaction?

Potential Causes & Solutions:

  • Multi-molecular Polycondensation: This is a common side reaction where the bifunctional starting materials polymerize. A Chinese patent suggests that this is a significant issue in the traditional one-pot synthesis.

    • Solution: A two-step approach can mitigate this. First, react one equivalent of 2,6-dihydroxyacetophenone with epichlorohydrin to form the mono-ether, followed by reaction with a second equivalent of the dihydroxyacetophenone. While more complex, this can improve selectivity.

  • O-alkylation vs. C-alkylation: While O-alkylation is favored, some C-alkylation on the aromatic ring can occur.

    • Solution: The choice of solvent can influence this. Aprotic polar solvents like DMF or acetone generally favor O-alkylation.

  • Formation of Di-ether on a Single Phenol: Although sterically hindered, it's possible for both hydroxyl groups of one 2,6-dihydroxyacetophenone molecule to react with two different epichlorohydrin molecules.

    • Solution: Using a stoichiometric excess of the dihydroxyacetophenone can help minimize this.

G cluster_troubleshooting Troubleshooting Low Yield / Impurities start Low Yield or Impurities Observed check_base Check Base: Anhydrous? Sufficiently Strong? start->check_base check_temp_time Check Reaction Time & Temperature start->check_temp_time check_stoichiometry Check Stoichiometry of Reactants start->check_stoichiometry consider_polycondensation Consider Multi-molecular Polycondensation check_stoichiometry->consider_polycondensation purification Optimize Purification (Recrystallization/Chromatography) consider_polycondensation->purification

Caption: A logical workflow for troubleshooting common synthesis issues.

Q3: The reaction is not proceeding, and I am only recovering my starting materials. What should I do?

Potential Causes & Solutions:

  • Inactive Base: The base may be old, hydrated, or of poor quality.

    • Solution: Use freshly opened or properly stored anhydrous base.

  • Poor Quality Alkylating Agent: The epichlorohydrin or 1,3-dibromo-2-propanol may have degraded.

    • Solution: Use a fresh bottle of the alkylating agent or purify it before use.

  • Reaction Inhibition: Trace amounts of water can quench the phenoxide intermediate.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.

Q4: I am having difficulty purifying the final product. What are the best methods?

Potential Causes & Solutions:

  • Oily Product: The crude product may be an oil, making handling difficult.

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it remains an oil, column chromatography is the preferred method of purification.

  • Ineffective Recrystallization: The chosen solvent system may not be optimal.

    • Solution: Experiment with different solvent pairs for recrystallization. Common choices for phenolic compounds include ethyl acetate/hexane, toluene, or aqueous ethanol.[1][2] The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Co-eluting Impurities in Chromatography: Impurities may have similar polarity to the product.

    • Solution: Try a different solvent system for your column chromatography. A gradient elution may be necessary to achieve good separation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction?

The base, typically a carbonate like K₂CO₃, is essential for deprotonating the phenolic hydroxyl groups of 2,6-dihydroxyacetophenone. This generates the more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of epichlorohydrin in an Sₙ2 reaction, forming the ether linkage.[3]

Q2: Can I use other alkylating agents besides epichlorohydrin?

Yes, 1,3-dibromo-2-propanol or 1,3-dichloro-2-propanol can also be used as the three-carbon linker. The reactivity of the halide leaving group (I > Br > Cl) will influence the reaction conditions required.

Q3: What analytical techniques are recommended for characterizing the product?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the product. The spectra should show signals corresponding to the aromatic protons, the acetyl group protons, the methine and methylene protons of the propanol backbone, and the hydroxyl protons.[4][5][6]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the hydroxyl (-OH) stretch, the carbonyl (C=O) stretch of the acetyl group, and the C-O-C stretch of the ether linkage.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the product.

  • Melting Point: A sharp melting point is a good indicator of purity for a crystalline solid.

Q4: What are the key safety precautions for this synthesis?

  • Handling of Reagents: 2,6-dihydroxyacetophenone and epichlorohydrin can be irritating to the skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvent Hazards: Acetone is flammable. DMF is a potential reproductive hazard. Handle these solvents in a well-ventilated fume hood.

  • Base Handling: Anhydrous bases like potassium carbonate can be corrosive. Stronger bases like sodium hydride are highly reactive with water and require handling under an inert atmosphere.

Summary of Optimized Reaction Parameters

ParameterRecommended ConditionRationale
Base Anhydrous K₂CO₃ or Cs₂CO₃Sufficiently strong for phenol deprotonation with good handling characteristics.
Solvent Acetone or DMFAprotic polar solvents that facilitate Sₙ2 reactions.
Temperature RefluxProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Stoichiometry 2.0 eq. Phenol : 1.0 eq. Alkylating AgentAn excess of the phenol can help to minimize the formation of polymeric byproducts.
Reaction Time 4-8 hours (TLC monitored)Ensures the reaction proceeds to completion without significant product degradation.

References

Sources

Technical Support Center: Synthesis of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important precursor. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of this synthesis, improve your yields, and ensure the purity of your product.

Introduction to the Synthesis

The synthesis of this compound is a classic example of a Williamson ether synthesis, a robust and versatile method for forming ether linkages. In this specific application, two equivalents of a phenoxide, generated from 2,6-dihydroxyacetophenone, react with a three-carbon dielectrophile, typically epichlorohydrin. The reaction proceeds in two main stages: the initial nucleophilic attack of a phenoxide on epichlorohydrin, followed by a second etherification with another phenoxide molecule.

While the overall transformation appears straightforward, the bifunctional nature of both the nucleophile and the electrophile creates a landscape ripe for side reactions. This guide will address the most common issues encountered during this synthesis, providing not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Core Reaction Scheme

The primary reaction involves the condensation of 2,6-dihydroxyacetophenone with epichlorohydrin under basic conditions. A phase transfer catalyst is often employed to improve the reaction rate and yield.

G cluster_reactants Reactants cluster_conditions Conditions 2_6_DHAP 2,6-Dihydroxyacetophenone (2 eq.) Product This compound 2_6_DHAP->Product Epi Epichlorohydrin (1 eq.) Epi->Product Base Base (e.g., K2CO3, KHCO3) Solvent Solvent (e.g., n-Butanol, DMF) Catalyst Phase Transfer Catalyst (e.g., TBAB) Temp Heat (e.g., 80-110°C)

Caption: Overall reaction scheme for the synthesis.

Troubleshooting Guide: Question & Answer Format

Issue 1: Low Yield of the Desired Product

Question: My reaction is consistently producing a low yield of this compound. What are the likely causes and how can I improve it?

Answer:

Low yields are the most frequently reported issue in this synthesis and can stem from several factors. Let's break down the most probable causes:

A. Incomplete Reaction:

  • Insufficient Reaction Time or Temperature: The Williamson ether synthesis, especially with sterically hindered or less reactive phenols, can be slow. Reactions are often run for several hours (8-24 hours) at elevated temperatures (typically 80-110°C). Monitor your reaction by TLC or HPLC to ensure it has gone to completion.

  • Inefficient Base: The choice of base is critical for the complete deprotonation of the phenolic hydroxyl groups of 2,6-dihydroxyacetophenone. While strong bases like sodium hydride can be used, they can also promote side reactions. Weaker bases like potassium carbonate (K₂CO₃) or potassium bicarbonate (KHCO₃) are often preferred as they are strong enough to deprotonate the phenol but mild enough to minimize side product formation.[1] Ensure the base is finely powdered and used in stoichiometric excess (at least 2 equivalents per equivalent of the dihydroxyacetophenone).

  • Poor Solubility: If your reactants are not fully dissolved in the chosen solvent, the reaction will be slow and incomplete. Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or higher boiling alcohols like n-butanol are effective for this reaction.

B. Formation of the Mono-substituted Intermediate:

A significant portion of your starting material may be trapped as the mono-substituted intermediate, 1-(2-acetyl-3-hydroxyphenoxy)-3-chloro-2-propanol, or its corresponding epoxide. This occurs when the second etherification step is much slower than the first.

  • Solution: Ensure you are using at least two equivalents of the phenoxide for every one equivalent of epichlorohydrin. The use of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be highly effective in shuttling the phenoxide from the solid phase (if using K₂CO₃) or aqueous phase into the organic phase, thereby increasing the rate of both substitution steps.

C. Competing Side Reactions:

The most significant cause of low yields is often the formation of undesired side products. These are discussed in detail in the following sections.

Issue 2: Presence of Multiple Spots on TLC/Peaks in HPLC Analysis

Question: My final product shows multiple spots on the TLC plate even after workup. What are these impurities, and how can I prevent their formation?

Answer:

The presence of multiple spots indicates the formation of side products. Here are the most common culprits and strategies to mitigate them:

A. Unreacted Starting Materials:

  • Identification: You will likely see spots corresponding to 2,6-dihydroxyacetophenone.

  • Cause: Incomplete reaction (see Issue 1).

  • Prevention: Optimize reaction conditions (time, temperature, base, solvent). Ensure the correct stoichiometry of reactants.

B. Mono-substituted Intermediate:

  • Identification: A product that is more polar than the desired bis-substituted product but less polar than the starting diol.

  • Cause: The second substitution reaction is incomplete.

  • Prevention: Use a slight excess of the 2,6-dihydroxyacetophenone and a phase transfer catalyst to drive the reaction to completion.

C. Polymeric Byproducts:

  • Identification: Often seen as a baseline streak on the TLC plate or broad, poorly resolved peaks in the HPLC. These are typically sparingly soluble.

  • Cause: This is a significant issue, referred to in the literature as "multi-molecular polycondensation".[2] It occurs when the mono-substituted intermediate reacts with another molecule of the intermediate or starting materials, leading to the formation of oligomers and polymers.

  • Prevention:

    • Controlled Addition: Add the epichlorohydrin slowly to a solution of the pre-formed phenoxide. This maintains a high concentration of the phenoxide relative to the electrophile, favoring the formation of the desired bis-substituted product over polymerization.

    • Milder Base: Using a base like potassium bicarbonate has been shown to improve product quality and yield, likely by controlling the concentration of the reactive phenoxide and minimizing side reactions.[1]

G cluster_main Main Reaction Pathway cluster_side Side Reaction: Polymerization Phenoxide1 Phenoxide Intermediate Mono-substituted Intermediate Phenoxide1->Intermediate + Epi Epi Epichlorohydrin Product Desired Product Intermediate->Product + Phenoxide Polymer Polymeric Byproducts Intermediate->Polymer + Intermediate Phenoxide2 Phenoxide Intermediate2 Mono-substituted Intermediate

Caption: Competing main and side reaction pathways.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my product. Column chromatography is giving poor separation, and crystallization is not working well. What are your recommendations?

Answer:

Purification can be challenging due to the presence of structurally similar side products and the physical properties of the desired compound.

A. Column Chromatography:

  • Problem: The mono-substituted intermediate and the desired bis-substituted product often have similar polarities, making separation difficult. Polymeric materials can also irreversibly bind to the silica gel.

  • Recommendations:

    • Solvent System Optimization: Use a gradient elution. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. This will help to first elute any less polar impurities, followed by your product, and then the more polar mono-substituted intermediate and starting material.

    • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase C18 column.

B. Crystallization:

  • Problem: The presence of impurities can inhibit crystallization. The product itself may also be an oil or a low-melting solid.

  • Recommendations:

    • Initial Purification: It is often best to first perform a crude purification by column chromatography to remove the bulk of the impurities.

    • Solvent Screening: A mixed solvent system is often effective for crystallization. Try dissolving the crude product in a good solvent (e.g., ethyl acetate, acetone) and then slowly adding a poor solvent (e.g., hexane, heptane) until turbidity is observed. Then, allow the solution to slowly cool. Ethanol/water mixtures can also be effective.[3]

C. Acid-Base Workup:

  • Technique: An often-overlooked but effective technique is to use an acid-base extraction to remove unreacted 2,6-dihydroxyacetophenone. After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate solution. This will deprotonate and extract the unreacted phenol into the aqueous layer, leaving your more neutral ether products in the organic layer.

Frequently Asked Questions (FAQs)

Q1: What is the role of a phase transfer catalyst (PTC) and is it necessary?

A1: A phase transfer catalyst, like TBAB, is highly recommended. In reactions using an inorganic base like K₂CO₃ which is insoluble in the organic solvent, the PTC forms an ion pair with the phenoxide anion. This lipophilic ion pair is soluble in the organic phase, allowing it to react with the epichlorohydrin. This dramatically increases the reaction rate and often leads to higher yields and cleaner reactions.

Q2: Can I use a stronger base like sodium hydride (NaH) to speed up the reaction?

A2: While NaH will certainly deprotonate the phenol quickly and completely, it is often too reactive for this synthesis. A high concentration of the phenoxide in the presence of the bifunctional epichlorohydrin can aggressively promote the formation of polymeric side products. Milder bases like K₂CO₃ or KHCO₃ provide a more controlled reaction.

Q3: My product appears to be an oil, but the literature reports a solid. What should I do?

A3: The presence of impurities is the most common reason for a product failing to crystallize. Even small amounts of the mono-substituted intermediate or residual solvent can act as an "impurity oil." Try to purify a small sample by preparative TLC or HPLC to obtain a pure standard. If the pure material is indeed a solid, this confirms that your bulk sample requires further purification.

Q4: How can I confirm the structure of my final product and identify the side products?

A4: A combination of spectroscopic techniques is essential:

  • ¹H NMR: This is the most powerful tool. For the desired product, you should see the characteristic signals for the acetyl group, the aromatic protons, the methine proton of the propan-2-ol backbone (which will be a multiplet), and the methylene protons of the ether linkages. The integration of these signals should match the expected structure. The mono-substituted product will have a different set of signals for the propanol backbone.

  • ¹³C NMR: This will confirm the number of unique carbon atoms in your molecule.

  • Mass Spectrometry (MS): This will give you the molecular weight of your product and any impurities, which is invaluable for identifying them.

  • Infrared (IR) Spectroscopy: You should see characteristic peaks for the hydroxyl group, the carbonyl of the acetyl group, and the C-O stretching of the ether bonds.

Summary of Key Parameters and Recommendations

ParameterRecommendationRationale
Base Potassium Carbonate (K₂CO₃) or Potassium Bicarbonate (KHCO₃)Effective for deprotonation while minimizing side reactions like polymerization.[1]
Solvent DMF, n-ButanolGood solubility for reactants and suitable boiling points for the reaction temperature.
Catalyst Tetrabutylammonium Bromide (TBAB)Facilitates the transfer of the phenoxide into the organic phase, increasing reaction rate.
Stoichiometry ~2.1 eq. of 2,6-dihydroxyacetophenone per 1 eq. of epichlorohydrinA slight excess of the nucleophile helps to drive the reaction to the bis-substituted product.
Temperature 80 - 110 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without excessive decomposition.
Addition Mode Slow addition of epichlorohydrin to the phenoxide solutionMinimizes the concentration of the electrophile, thus reducing the rate of polymerization.

By carefully controlling these parameters and understanding the potential side reactions, you can successfully troubleshoot and optimize the synthesis of this compound.

References

  • Google Patents. (n.d.). FI108129B - Improved process for the preparation of 1,3-bis(2-acetyl-3-hydroxyphenoxy)-2-hydroxypropane.
  • Molbase. (n.d.). Synthesis of 1-(2-acetyl-3-hydroxyphenoxy)-2-hydroxy-3-(2,6-dimethyl-phenoxy) propane. Retrieved from [Link]

  • Chemsrc. (n.d.). 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-ppropan-2-ol. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green Chemistry. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN112375058A - Preparation method of diethyl cromoglycate and sodium cromoglycate.

Sources

Technical Support Center: Maximizing the Yield of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol (CAS 16150-44-0). This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to enhance the yield and purity of this valuable intermediate. This document will explain the critical experimental parameters, from reagent selection to final purification, based on the principles of the Williamson ether synthesis.

Understanding the Synthesis: A Williamson Ether Approach

The synthesis of this compound is a classic example of the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by a phenoxide ion. In this specific case, two equivalents of a phenolic starting material, 2,6-dihydroxyacetophenone, react with a three-carbon dielectrophile, such as epichlorohydrin or 1,3-dichloro-2-propanol, in the presence of a base.

The overall reaction is as follows:

Caption: General reaction scheme for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges that can lead to diminished yields and provides actionable solutions.

FAQ 1: My reaction yield is consistently low. What are the most likely causes?

Low yields in this synthesis can often be attributed to several critical factors. A systematic approach to troubleshooting is essential.[1][2]

Potential Cause 1: Incomplete Deprotonation of the Phenol

The first step of the Williamson ether synthesis is the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide. If this deprotonation is incomplete, the concentration of the active nucleophile will be low, leading to a sluggish and incomplete reaction.

  • Troubleshooting:

    • Choice of Base: The pKa of the phenolic protons in 2,6-dihydroxyacetophenone is influenced by the acetyl group. While phenols are generally more acidic than alcohols, a sufficiently strong base is still required.[1]

      • Mild Bases (e.g., K₂CO₃, Na₂CO₃): These are often a good starting point as they are less likely to promote side reactions.[1] However, for this specific substrate, they may not be strong enough for complete deprotonation.

      • Stronger Bases (e.g., NaOH, KOH): These are more likely to ensure complete formation of the phenoxide.[3]

      • Very Strong Bases (e.g., NaH): While effective, sodium hydride is often unnecessary for phenols and can increase the risk of side reactions. It should be used with caution.[1][4]

    • Stoichiometry of the Base: Ensure at least two equivalents of the base are used per equivalent of epichlorohydrin (or one equivalent per phenolic hydroxyl group). A slight excess of the base can help drive the deprotonation to completion.

Potential Cause 2: Suboptimal Reaction Conditions

Temperature and reaction time are critical parameters that must be optimized for every specific reaction.

  • Troubleshooting:

    • Temperature: A typical Williamson ether synthesis is conducted between 50-100 °C.[5]

      • If the reaction is too slow, gradually increase the temperature in 10 °C increments.

      • If you observe significant side product formation, consider lowering the temperature.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-8 hours.[5] Quench the reaction once the starting material is consumed to prevent the formation of degradation products.[6]

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base, leaving a more "naked" and reactive phenoxide anion.[5][7] Protic solvents (like ethanol or water) can solvate the phenoxide, reducing its nucleophilicity and slowing the reaction.[5]

Potential Cause 3: Purity of Reagents and Solvents

The purity of your starting materials, reagents, and solvents is paramount for a successful reaction.

  • Troubleshooting:

    • Reagent Quality: Use freshly opened or purified reagents. 2,6-dihydroxyacetophenone can oxidize over time.

    • Solvent Purity: The presence of water in the solvent can be detrimental, as it can protonate the phenoxide, rendering it non-nucleophilic.[1] Use anhydrous solvents, especially if you are using a water-sensitive base like NaH.

FAQ 2: I am observing the formation of multiple side products. How can I improve the selectivity?

Side reactions are a common cause of reduced yields in Williamson ether synthesis.

Potential Side Reaction 1: C-Alkylation

The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation, desired) or a carbon on the aromatic ring (C-alkylation, undesired).[5]

  • Troubleshooting:

    • Solvent: Polar aprotic solvents (DMF, DMSO) generally favor O-alkylation.[1]

    • Temperature: Higher temperatures can sometimes favor C-alkylation. If C-alkylation is a significant issue, try running the reaction at a lower temperature for a longer period.

Potential Side Reaction 2: Elimination (E2)

If the alkylating agent is sterically hindered (secondary or tertiary), the alkoxide can act as a base and promote an elimination reaction, forming an alkene instead of an ether.[4][5]

  • Troubleshooting:

    • Choice of Electrophile: This is less of a concern with epichlorohydrin or 1,3-dichloro-2-propanol as they are primary halides. However, ensure the quality of your electrophile is high and it has not undergone any degradation.

Potential Side Reaction 3: Polymerization of Epichlorohydrin

Under strongly basic conditions, epichlorohydrin can polymerize.

  • Troubleshooting:

    • Slow Addition: Add the epichlorohydrin dropwise to the reaction mixture containing the phenoxide. This keeps the instantaneous concentration of epichlorohydrin low, minimizing polymerization.

    • Temperature Control: Maintain a steady reaction temperature. Exothermic reactions can lead to temperature spikes that promote polymerization.

FAQ 3: My crude yield is high, but I lose a significant amount of product during purification. What can I do?

Purification of phenolic compounds can be challenging and is a common step for product loss.[1]

Problem 1: Product Loss During Workup

  • Troubleshooting:

    • pH Adjustment: During the aqueous workup, ensure the pH is adjusted to be slightly acidic before extraction. This ensures that any unreacted phenoxide is protonated, and your product, which has free hydroxyl groups, is in its neutral, more organic-soluble form.

    • Back-Extraction: The product has several polar functional groups and may have some solubility in the aqueous layer. Back-extract the combined aqueous layers with a fresh portion of your organic solvent to recover any dissolved product.[1]

Problem 2: Difficulty with Column Chromatography

  • Troubleshooting:

    • Compound Instability on Silica Gel: Phenolic compounds can sometimes streak or decompose on the acidic surface of silica gel.[1]

      • Consider deactivating the silica gel by adding a small amount of a base like triethylamine (0.1-1%) to your eluent.

      • Alternatively, use a different stationary phase like alumina.

    • Co-elution of Impurities: If your product and impurities have similar polarities, separation can be difficult.

      • Carefully optimize your solvent system using TLC before running the column.

      • Consider recrystallization as an alternative or final purification step if your product is a solid.

Experimental Protocols & Data

Proposed Optimized Protocol for this compound Synthesis

This protocol is a starting point based on the principles of the Williamson ether synthesis. Optimization may be required.

Materials:

  • 2,6-Dihydroxyacetophenone

  • Epichlorohydrin (or 1,3-dichloro-2-propanol)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dihydroxyacetophenone (2.0 equivalents).

  • Add anhydrous DMF to dissolve the starting material.

  • Add anhydrous potassium carbonate (2.2 equivalents).

  • Heat the mixture to 80 °C with vigorous stirring for 30 minutes to ensure the formation of the phenoxide.

  • Slowly add epichlorohydrin (1.0 equivalent) dropwise over 30 minutes.

  • Maintain the reaction at 80 °C and monitor its progress by TLC.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Table 1: Troubleshooting Guide Summary
Issue Potential Cause Recommended Action
Low Yield Incomplete deprotonationUse a stronger base (e.g., NaOH); ensure >2 eq. of base.
Suboptimal temperatureOptimize temperature between 50-100 °C.[5]
Wet solvent/reagentsUse anhydrous solvents and fresh reagents.[1]
Side Products C-alkylationUse a polar aprotic solvent (e.g., DMF); consider lower temp.[1][5]
Epichlorohydrin polymerizationAdd epichlorohydrin dropwise.
Purification Loss Product in aqueous layerAcidify workup; back-extract aqueous layers.[1]
Issues with chromatographyDeactivate silica with triethylamine; try recrystallization.[1]

Visualizing the Process

Workflow for Yield Optimization

Optimization_Workflow start Low Yield Observed reagent_check Check Reagent & Solvent Purity start->reagent_check base_check Evaluate Base Strength & Stoichiometry reagent_check->base_check If purity is confirmed conditions_check Optimize Reaction Conditions (T, t) base_check->conditions_check If base is adequate sub_base Switch to stronger base? (e.g., K₂CO₃ → NaOH) base_check->sub_base workup_check Optimize Workup & Purification conditions_check->workup_check If reaction still suboptimal sub_conditions Adjust T & t? Monitor by TLC conditions_check->sub_conditions success Improved Yield workup_check->success After optimization sub_purification Modify workup pH? Recrystallize? workup_check->sub_purification

Caption: A systematic workflow for troubleshooting low yields.

References

Sources

Technical Support Center: Stability of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol (CAS 16150-44-0), also known as Cromolyn Related Compound A. This document is intended for researchers, scientists, and drug development professionals. Here, we provide a comprehensive overview of the stability challenges associated with this molecule in solution, offering troubleshooting advice and practical protocols to ensure the integrity of your experiments. As a phenolic compound containing ether linkages, its stability is paramount for obtaining reliable and reproducible results.

Introduction to the Molecule and its Stability Profile

This compound is a key reference standard and impurity related to Cromolyn sodium. Its structure, featuring two phenolic rings, acetyl groups, and a central propanol linker with ether bonds, makes it susceptible to several degradation pathways. Phenolic compounds, in general, are known to be sensitive to environmental factors such as pH, light, temperature, and the presence of oxygen. Understanding these sensitivities is crucial for accurate quantification and use in experimental settings.

The primary stability concerns for this molecule in solution are:

  • Base-catalyzed Hydrolysis: The ether linkages are susceptible to cleavage under basic conditions.

  • Photodegradation: Exposure to UV light can induce degradation.

  • Oxidation: The phenolic hydroxyl groups are prone to oxidation, which can be catalyzed by metal ions or exposure to air. This process is often accompanied by a change in the color of the solution.

This guide will walk you through identifying, mitigating, and troubleshooting these stability issues.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and stability of 1,3-Bis(2-acetyl-3-hydroxyphenoxy

Technical Support Center: Degradation of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for investigating the degradation pathways of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol. This document is designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework for designing, executing, and troubleshooting forced degradation studies, grounded in scientific principles and regulatory expectations.

Given that this compound is a novel or specialized molecule, this guide focuses on predicting its chemical liabilities based on its functional groups and provides robust, adaptable protocols for stability-indicating method development.

Part 1: Frequently Asked Questions (FAQs)

FAQ 1: What are the likely degradation pathways for this compound?

Based on its molecular structure, which contains phenolic hydroxyl, acetyl, and ether functional groups, the primary degradation pathways are predicted to be hydrolysis and oxidation.

  • Hydrolytic Degradation: The ether linkages connecting the propanol backbone to the hydroxyphenoxy moieties are the most probable sites for hydrolysis under acidic or basic conditions. This would cleave the molecule, yielding 2-acetyl-3-hydroxyphenol and a glycerol-related byproduct. While less likely, the acetyl groups could also undergo hydrolysis, though this typically requires more stringent conditions.

  • Oxidative Degradation: Phenolic hydroxyl groups are highly susceptible to oxidation.[1] This can lead to the formation of corresponding quinone-type structures, which are often colored. The secondary alcohol on the 2-propanol linker is also a potential site for oxidation, which would convert it to a ketone.

FAQ 2: What are "forced degradation" or "stress testing" studies?

Forced degradation studies are a cornerstone of pharmaceutical development, designed to intentionally degrade a drug substance using more severe conditions than those used for accelerated stability testing.[2][3][4] The primary goals, as outlined in ICH guidelines, are to:

  • Identify the likely degradation products that could form under normal storage conditions.

  • Elucidate the degradation pathways of the drug substance.

  • Demonstrate the specificity and stability-indicating nature of the analytical methods used.[2][5]

FAQ 3: How much degradation is considered sufficient in a forced degradation study?

While there is no absolute rule, a target degradation of 5-20% is generally recommended.[4] The goal is to generate a sufficient amount of primary degradants for detection and characterization without completely destroying the molecule, which could lead to complex secondary and tertiary degradation products that are not relevant to real-world stability.

FAQ 4: Why is a mass balance assessment important?

Mass balance is a critical component of a forced degradation study. It is an accounting of the initial amount of the drug substance versus the sum of the remaining drug substance and all detected degradation products. A good mass balance (typically 95-105%) provides confidence that all significant degradants have been detected and that the analytical method is accurately quantifying them.

Part 2: Experimental Design & Troubleshooting Guides

Forced degradation studies should be systematic, evaluating the impact of hydrolysis, oxidation, and photolysis.[5][6]

Hydrolytic Stability: Acidic & Basic Conditions

Objective: To assess the susceptibility of the ether and acetyl functional groups to hydrolysis.

Experimental Protocol: Hydrolysis
ParameterAcidic ConditionBasic ConditionNeutral Condition
Solvent 0.1 M Hydrochloric Acid (HCl)0.1 M Sodium Hydroxide (NaOH)Purified Water
Drug Conc. ~1 mg/mL~1 mg/mL~1 mg/mL
Temperature 60°C (or reflux)Room Temperature, then 60°C60°C (or reflux)
Time Points 0, 2, 4, 8, 24 hours0, 2, 4, 8, 24 hours0, 2, 4, 8, 24 hours
Termination Neutralize with equal molarity NaOHNeutralize with equal molarity HClNo neutralization needed
Troubleshooting Guide: Hydrolysis Experiments

Q: I don't see any degradation under acidic or basic conditions. What should I do?

  • Increase Stress Level: The molecule may be highly stable. Increase the acid/base concentration (e.g., to 1 M HCl or 1 M NaOH) or elevate the temperature. Use a stepwise approach to avoid excessive degradation. The conditions for acid hydrolysis can greatly influence the release and degradation of phenolic compounds.[7]

  • Extend Exposure Time: If the molecule is degrading slowly, extend the study duration to 48 or 72 hours, adding relevant time points.

  • Confirm Analyte Solubility: Ensure the compound is fully dissolved in the reaction medium. If solubility is low in aqueous acid/base, a co-solvent like acetonitrile or methanol may be required. However, be aware that organic solvents can alter reaction kinetics.

Q: The sample turned a dark color immediately upon adding the base. What does this indicate?

  • Phenolic Oxidation: This is a classic sign of the oxidation of phenolic hydroxyl groups, which is often rapid under basic conditions in the presence of oxygen. While the primary goal is to assess hydrolysis, this provides valuable information about oxidative lability. To isolate hydrolysis, you may need to perform the experiment under an inert atmosphere (e.g., by purging the solution with nitrogen or argon).

Oxidative Stability

Objective: To evaluate the molecule's susceptibility to oxidation, primarily at the phenolic hydroxyl groups and the secondary alcohol.

Experimental Protocol: Oxidation
ParameterProtocol
Oxidizing Agent 3% Hydrogen Peroxide (H₂O₂)
Drug Conc. ~1 mg/mL
Temperature Room Temperature
Time Points 0, 2, 4, 8, 24 hours
Termination No specific quenching needed, but samples should be analyzed promptly or stored at low temperature.
Troubleshooting Guide: Oxidation Experiments

Q: I see too many small peaks in my chromatogram after oxidation. How do I interpret this?

  • Over-degradation: This suggests the oxidative conditions were too harsh. Reduce the concentration of H₂O₂ (e.g., to 0.3% or 1%) or shorten the exposure times. The goal is to identify the primary, most likely degradants.

  • Non-specific Oxidation: H₂O₂ can lead to a cascade of radical reactions.[8] Consider using a milder, more specific oxidizing agent if results are difficult to interpret.

Q: My results are not reproducible between experiments. What could be the cause?

  • Trace Metal Contamination: Oxidative reactions can be catalyzed by trace metals. Ensure high-purity reagents and meticulously clean glassware to minimize variability.

  • Oxygen Availability: The amount of dissolved oxygen can influence the reaction rate. While difficult to control perfectly without specialized equipment, try to maintain consistent sample handling procedures (e.g., consistent vial headspace, mixing).

Photostability

Objective: To assess degradation caused by exposure to light, as required by ICH Q1B guidelines.[9]

Experimental Protocol: Photostability
ParameterProtocol
Light Source Photostability chamber with a calibrated cool white fluorescent lamp and a near-UV lamp.
Exposure Level Overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.
Sample Prep Prepare solutions and solid-state samples. Use a dark control (sample wrapped in aluminum foil) for comparison.
Container Chemically inert, transparent containers (e.g., quartz cuvettes, glass vials).
Termination Analyze at the end of the exposure period.
Troubleshooting Guide: Photostability Experiments

Q: I see degradation in both my exposed sample and my dark control. What does this mean?

  • Thermal Degradation: This indicates that the degradation is likely due to heat generated by the light source in the chamber, not photolysis itself. Ensure the chamber has adequate temperature control. The difference between the exposed sample and the dark control represents the true photodegradation.

Q: No photodegradation is observed. Is that the final answer?

  • Inherent Stability: The molecule may be photostable. This is a valid result.

  • Solution vs. Solid State: Ensure you have tested both in solution and in the solid state. Sometimes, photodegradation is only apparent in one state. The presence of aromatic ketone moieties suggests a potential for photosensitivity.[10][11][12]

Part 3: Analytical Method Troubleshooting (HPLC-UV)

A robust, stability-indicating HPLC method is essential to separate the parent compound from all process impurities and degradation products.[13][14]

Common HPLC Issues & Solutions
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing for Parent or Degradant - Secondary interactions with residual silanols on the column. - Column overload. - Mismatch between sample solvent and mobile phase.- Lower the mobile phase pH (if analytes are basic) or add a competing base (e.g., triethylamine). - Reduce the injection concentration/volume. - Dissolve the sample in the initial mobile phase.[15][16]
Ghost Peaks - Contamination in the mobile phase or system. - Carryover from a previous injection.- Use high-purity solvents and freshly prepared mobile phases. - Implement a robust needle wash protocol in the autosampler sequence.[17]
Poor Resolution Between Parent and a Degradant - Suboptimal mobile phase composition or gradient. - Inappropriate column chemistry.- Optimize the gradient slope (make it shallower around the eluting peaks). - Screen different column stationary phases (e.g., C18, Phenyl-Hexyl, Cyano).
Shifting Retention Times - Inconsistent mobile phase preparation. - Column aging or contamination. - Fluctuating column temperature.- Prepare mobile phases carefully and consistently. - Flush the column regularly and use a guard column. - Use a column oven for temperature control.[16]

Part 4: Visualizing Workflows and Pathways

Predicted Degradation Pathways

This diagram illustrates the most likely degradation products resulting from hydrolysis and oxidation.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) parent This compound hydro_prod1 2-Acetyl-3-hydroxyphenol parent->hydro_prod1 Ether Cleavage hydro_prod2 Glycerol derivative parent->hydro_prod2 Ether Cleavage ox_prod1 Quinone-type Degradant parent->ox_prod1 Phenol Oxidation ox_prod2 Ketone Degradant (at propanol linker) parent->ox_prod2 Alcohol Oxidation

Caption: Predicted degradation of this compound.

Forced Degradation Experimental Workflow

This workflow provides a systematic approach to conducting the study and developing a stability-indicating method.

G cluster_stress Stress Sample Generation cluster_validate Method Validation & Final Analysis start Start: Define Study Objectives dev_method Develop Initial HPLC Method start->dev_method acid Acid Hydrolysis analyze Analyze Stressed Samples acid->analyze base Base Hydrolysis base->analyze ox Oxidation ox->analyze photo Photolysis photo->analyze thermal Thermal thermal->analyze dev_method->acid dev_method->base dev_method->ox dev_method->photo dev_method->thermal evaluate Evaluate Method Specificity (Peak Purity & Resolution) analyze->evaluate optimize Optimize Method if Needed evaluate->optimize Specificity Failed validate Validate Stability-Indicating Method evaluate->validate Specificity Passed optimize->analyze report Characterize Degradants & Generate Report validate->report end End: Stability Profile Established report->end

Caption: Workflow for a forced degradation study and method development.

Troubleshooting HPLC Peak Tailing

A decision tree to diagnose and resolve a common chromatography issue.

G start Problem: Peak Tailing Observed q1 Is sample concentration high? start->q1 a1_yes Reduce sample concentration and/or injection volume q1->a1_yes Yes q3 Is sample solvent stronger than mobile phase? q1->q3 No q2 Is peak shape better at lower concentration? a1_yes->q2 a2_yes Issue Resolved: Column Overload q2->a2_yes Yes q2->q3 No a3_yes Dissolve sample in mobile phase q3->a3_yes Yes q4 Is analyte acidic or basic? q3->q4 No a3_yes->a2_yes a4_yes Adjust mobile phase pH to suppress ionization q4->a4_yes Yes a4_no Consider alternative column (e.g., with end-capping) q4->a4_no Unknown/Neutral a4_yes->a2_yes a4_no->a2_yes

Caption: Decision tree for troubleshooting HPLC peak tailing.

References

  • Galli, V., & Barbas, C. (2004). Anaerobic degradation of phenolic compounds. Applied Microbiology and Biotechnology, 64(3), 347-357. [Link]

  • Chakraborty, S., et al. (2012). metabolic pathways for the biodegradation of phenol. Biotechnology, 11(4), 193-200. [Link]

  • Di Monta, G., et al. (2021). Prediction of degradation pathways of phenolic compounds in the human gut microbiota through enzyme promiscuity methods. Nature Communications, 12(1), 1-13. [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Bavishi, B. (2015). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. [Link]

  • Food and Drug Administration. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • Raj, A., et al. (2014). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. BioMed Research International. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • Di Monta, G., et al. (2022). Prediction of degradation pathways of phenolic compounds in the human gut microbiota through enzyme promiscuity methods. PubMed. [Link]

  • AI Medical. (2023). Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]

  • Medikamenter Quality Services. (2024). Common Issues in HPLC Analysis. [Link]

  • Patel, Y. (2011). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Pharmainfo.net. [Link]

  • Sharma, G., et al. (2019). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 9(10), 136-146. [Link]

  • Fukuda, M., et al. (2001). Oxidation of bisphenol A and related compounds. Bioscience, Biotechnology, and Biochemistry, 65(6), 1444-1446. [Link]

  • Kosuru, S. K., et al. (2023). Analysing Impurities and Degradation Products. ResearchGate. [Link]

  • Aurigene Pharmaceutical Services. (2023). Troubleshooting and Performance Improvement for HPLC. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

  • Maxi Scientific. (2024). Troubleshooting Common HPLC Issues: A Practical Guide. [Link]

  • Sharp, B. (2023). Troubleshooting Common HPLC Issues. Labcompare. [Link]

  • International Journal of Trend in Scientific Research and Development. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]

  • Glazebrook, H. H., & Pearson, T. G. (1939). The photochemical decomposition of aromatic ketones : the phenyl radical. Journal of the Chemical Society (Resumed), 589-591. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. [Link]

  • Davidson, R. S., et al. (1971). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic, 2254-2257. [Link]

  • ResearchGate. (2016). (PDF) Oxidative Degradation of Bisphenol A: A Comparison Between Fenton Reagent, UV, UV/H2O2 and Ultrasound. [Link]

  • Klick, S., et al. (2005). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 29(3), 74-86. [Link]

  • Semantic Scholar. (2015). Advanced oxidative degradation of bisphenol A and bisphenol S. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Ofosu-Asante, K., et al. (2009). Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. Atmospheric Chemistry and Physics, 9(13), 4477-4486. [Link]

  • ACS Publications. (2020). Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. [Link]

  • ResearchGate. (2015). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • ACS Publications. (2023). The Journal of Physical Chemistry A Vol. 127 No. 43. [Link]

  • MDPI. (2021). Degradation of Bisphenol A in an Aqueous Solution by a Photo-Fenton-Like Process Using a UV KrCl Excilamp. [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • CORE. (n.d.). Title Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. [Link]

  • University of Toronto. (n.d.). HYDROLYSIS. [Link]

  • Chemistry LibreTexts. (2022). 5.4: Hydrolysis Reactions. [Link]

  • Lenczewski, D. (2020). Acetal Hydrolysis in Acidic Media. YouTube. [Link]

  • PubMed. (2023). Acid hydrolysis conditions do affect the non-extractable phenolic compounds composition from grape peel and seed. [Link]

  • Study.com. (n.d.). Video: Hydrolysis in Acid-Base Reactions. [Link]

Sources

Technical Support Center: Purification of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol (CAS 16150-44-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important intermediate. Here, we provide in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format to support your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Impurity-Related Challenges

Question 1: My final product shows the presence of unreacted starting materials, specifically 2,6-dihydroxyacetophenone. How can I remove it effectively?

Answer: The presence of unreacted 2,6-dihydroxyacetophenone is a common issue stemming from incomplete reaction or improper stoichiometry during the synthesis. Due to its phenolic nature, it can be challenging to separate from the desired product which also contains phenolic hydroxyl groups.

Causality: The condensation reaction between 2,6-dihydroxyacetophenone and epichlorohydrin may not have gone to completion.[1][2] This can be due to factors such as reaction time, temperature, or the efficacy of the base used.

Troubleshooting Steps:

  • Reaction Optimization: Before proceeding to purification, ensure your reaction has proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature.

  • Aqueous Base Wash: A primary and effective method to remove unreacted 2,6-dihydroxyacetophenone is to perform an aqueous base wash of the crude product dissolved in an appropriate organic solvent (e.g., ethyl acetate). A dilute solution of sodium bicarbonate or sodium carbonate can selectively deprotonate the more acidic phenolic protons of the starting material, rendering it water-soluble and allowing for its removal into the aqueous phase. Be cautious with the concentration of the base to avoid deprotonation and potential side reactions with your product.

  • Column Chromatography: If a base wash is insufficient, column chromatography is the next logical step. A silica gel column is generally effective.

    • Solvent System Selection: A gradient elution is often most effective. Start with a non-polar solvent system and gradually increase the polarity. A common starting point for phenolic compounds is a mixture of hexane and ethyl acetate.[3] For this specific separation, you might start with a 9:1 hexane:ethyl acetate mixture and gradually increase the ethyl acetate concentration.

    • TLC Analysis: Before running the column, carefully select your solvent system using TLC. The ideal system will show good separation between your product spot and the starting material spot.

Question 2: I am observing a significant side-product with a similar polarity to my desired compound. What could it be and how can I separate it?

Answer: In the synthesis of this compound, a common side-product is the mono-substituted intermediate, 1-(2-acetyl-3-hydroxyphenoxy)-2,3-epoxypropane. This occurs when only one molecule of 2,6-dihydroxyacetophenone has reacted with epichlorohydrin.

Causality: This side-product arises from the incomplete reaction of the intermediate glycidyl ether with the second equivalent of 2,6-dihydroxyacetophenone.

Troubleshooting Steps:

  • Column Chromatography: This is the most reliable method for separating the desired bis-substituted product from the mono-substituted intermediate. Due to the presence of the reactive epoxide ring in the side-product, its polarity will be different from your di-hydroxy functionalized product.

    • Stationary Phase: Standard silica gel is typically sufficient.

    • Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane in methanol can provide good separation.[3] Toluene-based solvent systems have also been shown to be effective for separating aromatic compounds.[3]

  • Recrystallization: If the side-product is present in a smaller amount, recrystallization can be an effective purification technique.[4]

    • Solvent Selection: The choice of solvent is critical. You are looking for a solvent or solvent mixture in which your desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution. A good starting point would be to test solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexane.

Technique-Specific Challenges

Question 3: My compound is streaking on the silica gel TLC plate and I am getting poor separation during column chromatography. What is causing this and how can I fix it?

Answer: Streaking of phenolic compounds on silica gel is a frequent problem.

Causality: The acidic nature of the silica gel can lead to strong interactions with the phenolic hydroxyl groups of your compound. This can cause the compound to "stick" to the stationary phase and elute slowly and unevenly, resulting in streaking on a TLC plate and broad, poorly resolved peaks during column chromatography.

Troubleshooting Steps:

  • Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your mobile phase can significantly improve the chromatography.[5] The acid protonates the silica surface and reduces the strong interaction with your phenolic compound, leading to sharper bands and better separation.

  • Use a Different Stationary Phase: If acidifying the mobile phase doesn't resolve the issue, consider using a different stationary phase.

    • Neutral or Basic Alumina: For compounds that are particularly sensitive to acidic conditions, neutral or basic alumina can be a good alternative to silica gel.[3]

    • Reversed-Phase Silica (C18): Reversed-phase chromatography, where the stationary phase is non-polar (like C18) and the mobile phase is polar (like methanol/water or acetonitrile/water mixtures), can also be very effective for purifying phenolic compounds.[6]

    • Polyamide Resin: Polyamide chromatography is particularly well-suited for the separation of phenolic compounds due to the hydrogen bonding interactions between the amide groups of the resin and the hydroxyl groups of the phenols.[5][7]

Question 4: I am struggling to induce crystallization of my purified this compound. It remains an oil. What can I do?

Answer: Obtaining a crystalline solid from a purified, often amorphous, product can be a frustrating step.

Causality: The product may be highly pure but reluctant to form a crystal lattice. The presence of even minor impurities can sometimes inhibit crystallization. The compound may also be polymorphic, meaning it can exist in different crystalline forms.[4]

Troubleshooting Steps:

  • Ensure High Purity: First, confirm the purity of your product using a sensitive analytical technique like HPLC or NMR. If impurities are present, further purification by column chromatography may be necessary.

  • Solvent Screening for Recrystallization: Systematically screen a range of solvents and solvent mixtures. Start with small-scale trials in vials. Good single solvents to try include ethanol, methanol, isopropanol, ethyl acetate, and acetone. For solvent mixtures, try combinations like ethyl acetate/hexane, dichloromethane/hexane, or acetone/water.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask or vial below the level of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of crystalline material from a previous batch, add a tiny crystal to the supersaturated solution to act as a seed for crystallization.

    • Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered container. This gradual increase in concentration can promote the formation of well-ordered crystals.

    • Cooling: Slowly cool the saturated solution. A gradual decrease in temperature is often more effective than rapid cooling in a freezer.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general guideline for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Dichloromethane

  • Methanol

  • Glass chromatography column

  • Fraction collector or test tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., start with 8:2 Hexane:Ethyl Acetate and test more polar mixtures).

    • Visualize the spots under a UV lamp. The ideal solvent system will give your product an Rf value of approximately 0.2-0.3 and show good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar solvent mixture chosen from your TLC analysis.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-adsorbed product to the top of the column.

  • Elution:

    • Begin eluting the column with the initial solvent system.

    • Collect fractions and monitor the elution by TLC.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute your product.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

This protocol outlines the steps for purifying this compound by recrystallization.

Materials:

  • Purified (but potentially amorphous) this compound

  • Various solvents for screening (e.g., ethanol, isopropanol, ethyl acetate, hexane)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • In a small test tube, add a small amount of your product.

    • Add a small amount of a chosen solvent and observe the solubility at room temperature.

    • Gently heat the mixture. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

    • Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

  • Recrystallization:

    • Place the bulk of your product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Allow the crystals to air dry on the filter paper, and then dry them further in a vacuum oven.

Visualizations

Purification Workflow

Sources

Technical Support Center: Synthesis of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol (CAS 16150-44-0). This document is designed for researchers, chemists, and pharmaceutical development professionals to provide in-depth, field-proven insights into impurity prevention, troubleshooting, and purification. As an intermediate in the synthesis of Cromolyn Sodium, achieving high purity of this compound is critical.[1][2][3] This guide moves beyond standard protocols to explain the causality behind common synthetic challenges and offers robust solutions.

I. Synthesis Overview & Key Challenges

The target compound is synthesized via a Williamson ether synthesis, reacting two equivalents of 2',6'-dihydroxyacetophenone with one equivalent of epichlorohydrin under basic conditions. While mechanistically straightforward, the polyfunctional nature of the reactants creates a landscape ripe for impurity formation.

The primary challenges are:

  • Ensuring complete bis-alkylation to prevent formation of mono-substituted intermediates.

  • Preventing polymerization and other side-reactions of the highly reactive epichlorohydrin.

  • Controlling reaction regioselectivity and temperature to avoid the formation of colored, cross-linked byproducts.[4]

  • Effectively removing structurally similar impurities during workup and purification.

Below is a diagram illustrating the main synthetic pathway and the points at which key impurities can arise.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products & Impurities 26DHAP 2,6-Dihydroxyacetophenone (2 eq.) Base Base (e.g., K2CO3, KHCO3) Solvent (e.g., Butanol, MIBK) Phase Transfer Catalyst (optional) Epi Epichlorohydrin (1 eq.) Target 1,3-Bis(2-acetyl-3-hydroxyphenoxy) -2-propanol (Desired Product) Base->Target Main Pathway Impurity_A Impurity A (Mono-Ether) Base->Impurity_A Side Pathway 1 (Incomplete Reaction) Impurity_B Impurity B (Glycidyl Ether Intermediate) Base->Impurity_B Side Pathway 2 (Intermediate Accumulation) Impurity_C Impurity C (Oligomers) Impurity_B->Impurity_C Side Pathway 3 (Polymerization)

Caption: Synthetic pathway and major impurity formation routes.

II. Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during synthesis in a practical question-and-answer format.

FAQ 1: My final product is a dark, oily, or discolored solid that is difficult to purify. What is causing this?

Answer: This is a classic sign of poor temperature control and potential oxidative side reactions. The reaction between the phenoxide and epichlorohydrin is exothermic. An uncontrolled temperature rise can lead to the formation of colored, cross-linked, or oligomeric products.

Causality:

  • High Temperatures (>90°C): Favor complex side reactions of epichlorohydrin and can promote the degradation of the sensitive dihydroxyacetophenone starting material, leading to chromophore (color-causing) formation.

  • Oxidation: Phenolic compounds are susceptible to oxidation, especially under basic conditions at elevated temperatures in the presence of atmospheric oxygen. This can generate highly colored quinone-like impurities.

Troubleshooting Protocol:

  • Strict Temperature Control: Maintain the reaction temperature between 75-85°C. Use a well-calibrated temperature probe and an efficient heating mantle/oil bath setup.

  • Controlled Addition: Add the epichlorohydrin dropwise to the solution of 2',6'-dihydroxyacetophenone and base over a period of 1-2 hours. This allows for better management of the reaction exotherm.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation of the phenolic species.

FAQ 2: TLC and HPLC analysis shows a major impurity peak close to my product peak. How do I identify and minimize it?

Answer: The most probable impurity that is structurally similar to your final product is the mono-ether species (Impurity A) , where only one molecule of 2',6'-dihydroxyacetophenone has reacted with the epichlorohydrin linker.

Causality:

  • Incorrect Stoichiometry: Using less than two full equivalents of the dihydroxyacetophenone or an excess of epichlorohydrin will naturally lead to incomplete reaction and the formation of the mono-ether.

  • Insufficient Reaction Time/Temperature: The reaction may not have been allowed to proceed to completion, leaving the mono-substituted intermediate as the major component.

  • Poor Base Efficacy: If the base is not strong enough or present in sufficient quantity to deprotonate both phenolic hydroxyl groups effectively, the second etherification step will be slow or incomplete.

Troubleshooting & Minimization:

ParameterRecommended ActionRationale
Stoichiometry Use a slight excess (2.05 to 2.1 equivalents) of 2',6'-dihydroxyacetophenone relative to epichlorohydrin.Drives the reaction equilibrium towards the formation of the bis-substituted product.
Base Use a finely powdered, anhydrous base like potassium carbonate (K₂CO₃) or potassium bicarbonate (KHCO₃). A phase transfer catalyst (e.g., tetrabutylammonium bromide) can improve reaction efficiency.Ensures effective deprotonation of the phenol. Finer powder increases surface area and reaction rate. The catalyst facilitates the transfer of the phenoxide ion to the organic phase for reaction.
Reaction Time Monitor the reaction by TLC or HPLC. Continue heating until the starting material and mono-ether intermediate spots/peaks are minimized (typically 8-12 hours).Ensures the reaction proceeds to completion.

Identification Protocol (HPLC): A stability-indicating HPLC method is crucial for resolving the desired product from its impurities.

ParameterSpecification
Column C8 or C18, 3.9 x 150 mm, 5 µm
Mobile Phase Methanol / 20 mM Tetrabutylammonium (TBA) Buffer (pH adjusted) in a 45:55 (v/v) ratio.[5][6]
Flow Rate 1.0 mL/min
Detection UV at 235 nm or 240 nm[7][8]
Expected Elution The mono-ether impurity (less polar) will typically have a shorter retention time than the final bis-ether product.
FAQ 3: My reaction yield is consistently low, and I see multiple byproduct spots on my TLC plate. What are the likely side reactions?

Answer: Low yields accompanied by multiple byproducts often point to the formation of oligomers (Impurity C) and unreacted glycidyl ether intermediate (Impurity B) .

Causality & Mechanism: The reaction proceeds in two main steps. First, one molecule of dihydroxyacetophenone reacts with epichlorohydrin to form a glycidyl ether intermediate. This intermediate can then either react with a second molecule of dihydroxyacetophenone (desired path) or with another nucleophile, including another molecule of the intermediate or the final product, leading to oligomers.

G Start_Phenol 2,6-DHAP (Phenoxide) Glycidyl_Ether Glycidyl Ether Intermediate (Impurity B) Start_Phenol->Glycidyl_Ether Step 1 Epi Epichlorohydrin Target Desired Product Glycidyl_Ether->Target Step 2 (Desired) Oligomer Oligomeric Impurity (Impurity C) Glycidyl_Ether->Oligomer Side Reaction (Undesired) Second_Phenol 2,6-DHAP (Phenoxide)

Caption: Competing reaction pathways for the glycidyl ether intermediate.

Troubleshooting Protocol:

  • Ensure Homogeneity: The reaction mixture must be well-stirred to ensure that the glycidyl ether intermediate, once formed, quickly finds and reacts with a second molecule of the dihydroxyacetophenone rather than another intermediate.

  • Solvent Choice: Solvents like n-butanol or methyl isobutyl ketone (MIBK) are effective as they provide good solubility for all reactants and facilitate the desired reaction pathway.

  • Reagent Purity: Use high-purity 2',6'-dihydroxyacetophenone and freshly distilled epichlorohydrin. Impurities in the starting materials can catalyze unwanted side reactions.

FAQ 4: How do I effectively purify my crude product to >99% purity?

Answer: A multi-step purification process involving an initial wash followed by recrystallization is typically required to achieve high purity.

Purification Protocol:

  • Aqueous/Organic Wash:

    • After the reaction is complete, cool the mixture and filter off the inorganic salts.

    • Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate or MIBK).

    • Wash the organic layer with a dilute NaOH solution (e.g., 1 M) to remove any unreacted 2',6'-dihydroxyacetophenone.

    • Follow with a water wash to remove residual base and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid.

  • Recrystallization (Key Step):

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water or isopropanol and water is often effective.

    • Procedure:

      • Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol.

      • Slowly add hot water dropwise until the solution becomes slightly turbid (cloudy).

      • Add a few more drops of the hot alcohol until the solution becomes clear again.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath. Slow cooling is critical for the formation of pure crystals, leaving impurities in the mother liquor.[3]

      • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

III. Final Product Characterization

Confirm the identity and purity of the final product using the following methods:

  • ¹H NMR (in DMSO-d₆): Look for the characteristic peaks of the aromatic protons, the acetyl methyl protons (singlet around 2.6 ppm), the protons of the propanol backbone, and the hydroxyl protons. The integration of these peaks should correspond to the product's structure.

  • HPLC: As described in FAQ 2, inject the final product to confirm the absence of early-eluting impurities like the mono-ether.

  • Melting Point: A sharp melting point is indicative of high purity. The literature value can be used as a reference.

By carefully controlling reaction parameters and implementing a robust purification strategy, the formation of impurities can be minimized, leading to a high yield of pure this compound.

References

  • Development and Validation of a Stability-Indicating HPLC Method for the Determination of Cromolyn Sodium and its Related Substances in Cromolyn Sodium Drug Substance and Cromolyn Sodium Inhalation Solution, 1.0%. Taylor & Francis Online. Available at: [Link]

  • Development and Validation of a Stability-Indicating HPLC Method for the Determination of Cromolyn Sodium and its Related Substances in Cromolyn Sodium Drug Substance and Cromolyn Sodium Inhalation Solution, 1.0%. Semantic Scholar. Available at: [Link]

  • HPLC Determination of Cromolyn Sodium (Sodium cromoglycate) on Newcrom BH Column. SIELC Technologies. Available at: [Link]

  • Separation of Cromolyn sodium on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Validated Stability Indicating HPLC Method for Determination of the Polyanionic Cromolyn Sodiumi in Presence of its Alkaline Degradate. TSI Journals. Available at: [Link]

  • Cromolyn Impurities. SynZeal. Available at: [Link]

  • Preparation method of diethyl cromoglycate and sodium cromoglycate. Google Patents.
  • CAS No : 16150-44-0 | Product Name : 1,3-Bis(2-acetyl-3-hydroxyphenoxy)propan-2-ol. Pharmaffiliates. Available at: [Link]

  • 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-ppropan-2-ol. Chemsrc. Available at: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. Available at: [Link]

  • Preparation method of diethyl cromoglycate and sodium cromoglycate. Google Patents.

Sources

Technical Support Center: Scaling Up the Synthesis of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol (CAS 16150-44-0)[1][2][3][4]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis. The information herein is curated from established protocols and aims to explain the causality behind experimental choices, ensuring a robust and reproducible process.

I. Reaction Overview and Mechanism

The synthesis of this compound is typically achieved via a modified Williamson ether synthesis. This reaction involves the condensation of two equivalents of 2,6-dihydroxyacetophenone with one equivalent of epichlorohydrin[5][6]. The reaction proceeds in the presence of a base and often a phase transfer catalyst to facilitate the reaction between the aqueous and organic phases.

The underlying mechanism is a bimolecular nucleophilic substitution (SN2) reaction.[7] The base deprotonates the phenolic hydroxyl group of 2,6-dihydroxyacetophenone, forming a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of epichlorohydrin, leading to the opening of the epoxide ring and the formation of an ether linkage. This process occurs twice to yield the final product.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Second Condensation & Protonation Phenol 2,6-Dihydroxyacetophenone Phenoxide Phenoxide Ion (Nucleophile) Phenol->Phenoxide Deprotonation Base Base (e.g., K2CO3) Base->Phenol Epichlorohydrin Epichlorohydrin (Electrophile) Phenoxide->Epichlorohydrin SN2 Attack Intermediate Alkoxide Intermediate Epichlorohydrin->Intermediate Second_Phenoxide Second Phenoxide Ion Intermediate->Second_Phenoxide Ring Opening & Attack Product This compound Second_Phenoxide->Product Protonation

Caption: Reaction mechanism for the synthesis of this compound.

II. Detailed Experimental Protocol

This protocol is adapted from established synthetic methods and is optimized for scalability and purity.

Reagents and Materials
ReagentCAS NumberMolecular WeightMoles (per 1 eq. Epichlorohydrin)
2,6-Dihydroxyacetophenone699-83-2152.152.2
Epichlorohydrin106-89-892.521.0
Potassium Carbonate (K₂CO₃)584-08-7138.212.5
Tetrabutylammonium Bromide (TBAB)1643-19-2322.370.1
Acetone67-64-158.08As solvent
2M Hydrochloric Acid7647-01-036.46For workup
Ethyl Acetate141-78-688.11For extraction
BrineN/AN/AFor washing
Anhydrous Sodium Sulfate7757-82-6142.04For drying
Step-by-Step Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add 2,6-dihydroxyacetophenone, potassium carbonate, and tetrabutylammonium bromide to acetone.

  • Initiation: Stir the mixture under a nitrogen atmosphere at room temperature for 30 minutes to ensure the formation of the phenoxide.

  • Addition of Epichlorohydrin: Slowly add epichlorohydrin to the reaction mixture dropwise over 30-60 minutes. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

    • Dissolve the oil in ethyl acetate and wash with 2M hydrochloric acid, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate or by recrystallization from a suitable solvent system like ethanol/water. The pure product is an off-white powder[2].

Caption: A streamlined workflow for the synthesis of the target compound.

III. Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Incomplete deprotonation of the phenol. 2. Inactive epichlorohydrin. 3. Low reaction temperature.1. Ensure the base (e.g., potassium carbonate) is finely ground and anhydrous. Consider using a stronger base like sodium hydride if necessary, but with caution. 2. Use freshly opened or distilled epichlorohydrin. 3. Ensure the reaction is maintained at a gentle reflux.
Formation of Side Products 1. Polymerization of epichlorohydrin. 2. O-alkylation at the acetyl group. 3. Elimination reactions.1. Slow, dropwise addition of epichlorohydrin is crucial. 2. This is generally less favorable but can occur under harsh basic conditions. Use a milder base or lower the reaction temperature. 3. While less common with primary electrophiles, ensure the temperature is not excessively high.
Difficult Purification 1. Presence of unreacted starting materials. 2. Formation of a complex mixture of byproducts.1. Monitor the reaction closely with TLC to ensure complete consumption of the limiting reagent. 2. Optimize reaction conditions (base, solvent, temperature) to improve selectivity. Consider a thorough aqueous workup to remove water-soluble impurities before chromatography.
Product is an Oil, Not a Solid 1. Presence of residual solvent. 2. Impurities preventing crystallization.1. Ensure complete removal of the solvent under high vacuum. 2. Re-purify the product using column chromatography. Try different solvent systems for recrystallization.

IV. Frequently Asked Questions (FAQs)

Q1: Why is a phase transfer catalyst like TBAB necessary?

A1: The reaction involves a solid base (potassium carbonate) and an organic solvent. The phase transfer catalyst, tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the solid phase to the organic phase where the reaction with epichlorohydrin occurs, thereby increasing the reaction rate.

Q2: Can other bases be used instead of potassium carbonate?

A2: Yes, other bases like sodium carbonate, cesium carbonate, or even stronger bases like sodium hydride can be used. However, potassium carbonate is often preferred due to its moderate reactivity, low cost, and ease of handling. A patent for a similar process specifically highlights the use of potassium hydrogen carbonate for improved yield and product quality[5].

Q3: What is the role of the acidic wash during the workup?

A3: The acidic wash with 2M hydrochloric acid serves to neutralize any remaining base and to protonate any unreacted phenoxide, making them more soluble in the aqueous layer and easier to remove from the organic phase.

Q4: How can I effectively monitor the reaction progress?

A4: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the limiting reagent (usually epichlorohydrin or 2,6-dihydroxyacetophenone) and the appearance of a new spot corresponding to the product indicate the reaction's progress.

Q5: What are the key safety precautions for this synthesis?

A5: Epichlorohydrin is a toxic and carcinogenic substance; always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Acetone is highly flammable, so avoid open flames. The reaction can be exothermic, especially during the addition of epichlorohydrin, so ensure proper temperature control.

V. References

  • Fisons Ltd. (1999). Improved process for the preparation of 1,3-bis (2-acetyl-3-hydroxyphenoxy) -2-hydroxypropane. Google Patents. Retrieved from

  • Pharmaffiliates. (n.d.). 1,3-Bis(2-acetyl-3-hydroxyphenoxy)propan-2-ol. Retrieved from [Link]

  • Chemsrc. (2023). 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-ppropan-2-ol. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • P&S Chemicals. (n.d.). This compound. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of a chemical entity is a cornerstone of reliable and reproducible results. This guide provides an in-depth, scientifically grounded approach to the validation of analytical methods for determining the purity of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol, a known related compound of Cromolyn sodium.[1][2][3][4][5] We will delve into the nuances of High-Performance Liquid Chromatography (HPLC) method validation, following the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, and compare its performance with Ultra-Performance Liquid Chromatography (UPLC) as a modern alternative.

The Critical Role of Purity in Pharmaceutical Development

This compound, with the chemical formula C₁₉H₂₀O₇, is a key impurity and reference standard in the manufacturing of Cromolyn sodium, a mast cell stabilizer used in the treatment of asthma and allergic rhinitis.[1][2][6] The presence and quantity of impurities in an active pharmaceutical ingredient (API) or related compound can significantly impact its safety, efficacy, and stability. Therefore, a robust and validated analytical method for purity assessment is not just a regulatory requirement but a scientific necessity.

Understanding Potential Impurities

A crucial first step in developing a selective analytical method is to understand the potential impurities that may be present. These can originate from the synthesis process, degradation, or storage. The synthesis of this compound often involves precursors such as 2,6-Dihydroxyacetophenone and epichlorohydrin.[7] Based on this and its relationship with Cromolyn sodium, potential impurities could include:

  • Starting materials and intermediates: Unreacted 2,6-Dihydroxyacetophenone and epichlorohydrin.

  • By-products: Isomeric compounds or products from side reactions.

  • Degradation products: Resulting from exposure to light, heat, or pH extremes.

  • Other related substances of Cromolyn sodium: Such as Cromolyn diethyl ester.[8][9]

HPLC Method Validation: A Step-by-Step Protocol

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[10] For a purity assay, the HPLC method must be specific, accurate, precise, linear, and robust.

Experimental Workflow for HPLC Method Validation

HPLC Method Validation Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_val Validation Parameters cluster_data Data Analysis & Reporting A Standard & Sample Preparation C System Suitability Testing A->C B Mobile Phase Preparation B->C D Method Validation Experiments C->D Pass V1 Specificity D->V1 V2 Linearity D->V2 V3 Accuracy D->V3 V4 Precision D->V4 V5 LOD/LOQ D->V5 V6 Robustness D->V6 E Data Acquisition V1->E V2->E V3->E V4->E V5->E V6->E F Statistical Analysis E->F G Validation Report F->G HPLC_vs_UPLC cluster_hplc HPLC cluster_uplc UPLC H1 Larger Particles (3-5 µm) H4 Broader Peaks H1->H4 H2 Lower Pressure (500-6000 psi) H3 Longer Run Times (15-20 min) H2->H3 H5 Established Protocols U1 Smaller Particles (<2 µm) U4 Sharper Peaks, Higher Resolution U1->U4 U2 Higher Pressure (up to 15,000 psi) U3 Shorter Run Times (3-10 min) U2->U3 U5 Lower Solvent Consumption U4->U5 leads to

Sources

A Comparative Guide to 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals vested in the quality control of Cromolyn Sodium, the selection of appropriate impurity reference standards is a critical determinant of analytical accuracy and regulatory compliance. This guide provides an in-depth technical comparison of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol, also known as Cromolyn Related Compound A, with other relevant impurity standards. Through an objective lens, supported by experimental data and established analytical methodologies, this document will elucidate the optimal use of this reference standard.

Introduction to Cromolyn Sodium and its Process-Related Impurities

Cromolyn Sodium is a mast cell stabilizer used in the prophylactic treatment of asthma and allergic rhinitis.[1] The synthesis of this active pharmaceutical ingredient (API) can result in the formation of several process-related impurities that must be monitored and controlled to ensure the safety and efficacy of the final drug product. Among these, this compound (Cromolyn Related Compound A) is a key impurity that warrants careful analytical scrutiny.[2]

This guide will focus on the utility of this compound as a reference standard and compare its performance with another significant process-related impurity, Diethyl 5,5'-[(2-hydroxypropane-1,3-diyl)bis(oxy)]bis(4-oxo-4H-chromene-2-carboxylate), also known as Cromolyn Related Compound B.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct application. The table below summarizes the key identifiers for Cromolyn Related Compound A.

PropertyValueSource(s)
Chemical Name This compound[3]
Synonyms Cromolyn Related Compound A, Cromolyn Sodium Impurity 2[4][5]
CAS Number 16150-44-0[6]
Molecular Formula C₁₉H₂₀O₇[6]
Molecular Weight 360.36 g/mol
Appearance Pale Beige to Light Beige Solid[4]
Storage 2-8°C, Hygroscopic, Under inert atmosphere[4]

These properties are essential for the correct identification, handling, and storage of the reference standard, ensuring its stability and integrity over time.

Comparative Analysis: Cromolyn Related Compound A vs. Cromolyn Related Compound B

In the quality control of Cromolyn Sodium, both Cromolyn Related Compound A and Cromolyn Related Compound B are critical impurities to monitor. The choice of reference standard depends on the specific analytical goals and the impurity profile of the manufacturing process.

FeatureThis compound (Cromolyn Related Compound A)Diethyl 5,5'-[(2-hydroxypropane-1,3-diyl)bis(oxy)]bis(4-oxo-4H-chromene-2-carboxylate) (Cromolyn Related Compound B)
CAS Number 16150-44-016150-45-1
Molecular Formula C₁₉H₂₀O₇C₂₇H₂₄O₁₁
Molecular Weight 360.36 g/mol 524.47 g/mol
Origin Process-related impurity in Cromolyn Sodium synthesis.[7]Process-related impurity in Cromolyn Sodium synthesis, specifically the diethyl ester intermediate.[7]
Typical Use Quantitative and qualitative analysis of impurities in Cromolyn Sodium drug substance and product.Quantitative and qualitative analysis of impurities in Cromolyn Sodium drug substance and product.
Availability Commercially available as a USP reference standard.Commercially available as a USP reference standard.[8]

The primary distinction between these two compounds lies in their chemical structure, which influences their chromatographic behavior and response factors in analytical methods.

Experimental Workflow for Impurity Profiling

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of Cromolyn Sodium and its related substances. The following protocol is based on a well-established method for this purpose.[4]

Experimental Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard_A Prepare Standard Solution of Cromolyn Related Compound A hplc_system HPLC System with UV Detector prep_standard_A->hplc_system prep_standard_B Prepare Standard Solution of Cromolyn Related Compound B prep_standard_B->hplc_system prep_sample Prepare Cromolyn Sodium Sample Solution prep_sample->hplc_system hplc_column Column: Nova-Pak C8 (3.9 x 150 mm) chromatogram Obtain Chromatogram hplc_system->chromatogram mobile_phase Mobile Phase: Methanol/Buffer (45/55 v/v) detection Detection Wavelength: 326 nm integration Integrate Peak Areas chromatogram->integration quantification Quantify Impurities using Relative Response Factors integration->quantification

Caption: High-level workflow for the HPLC analysis of Cromolyn Sodium impurities.

Detailed HPLC Protocol

1. Preparation of Solutions:

  • Buffer: Prepare a suitable buffer as specified in the validated method.

  • Mobile Phase: Mix methanol and buffer in a 45:55 (v/v) ratio. Filter and degas the mobile phase before use.

  • Standard Solution: Accurately weigh and dissolve this compound (Cromolyn Related Compound A) and Cromolyn Related Compound B in a suitable diluent to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the Cromolyn Sodium sample in the diluent to a final concentration suitable for analysis.

2. Chromatographic Conditions:

  • Column: Nova-Pak C8, 3.9 x 150 mm, or equivalent.

  • Flow Rate: As per the validated method (typically 1.0 mL/min).

  • Injection Volume: As per the validated method (e.g., 20 µL).

  • Column Temperature: Ambient.

  • Detection: UV at 326 nm.[4]

3. Data Analysis and Quantification:

  • Identify the peaks of Cromolyn Sodium, Cromolyn Related Compound A, and Cromolyn Related Compound B based on their retention times from the standard injections.

  • Calculate the amount of each impurity in the sample using the following formula, incorporating the relative response factor (RRF) for accurate quantification. A published RRF for Cromolyn Related Compound A (Impurity 2) is 0.58.[4]

Impurity (%) = (Area_impurity / Area_standard) * (Concentration_standard / Concentration_sample) * (1 / RRF) * 100

Performance Data and Comparison

The performance of a reference standard is best evaluated through its application in a validated analytical method. The following table presents key performance data for the analysis of Cromolyn Sodium impurities using the described HPLC method.

ParameterCromolyn Related Compound ACromolyn Related Compound B
Typical Retention Time Elutes after the main Cromolyn Sodium peak.Elutes at a different retention time from Compound A and the API.
Relative Response Factor (RRF) 0.58[4]To be determined experimentally if not available.
Limit of Quantification (LOQ) Method demonstrated linearity down to 0.05% of the working analytical concentration.[4]Method demonstrated linearity down to 0.05% of the working analytical concentration.[4]
Specificity The HPLC method is stability-indicating, showing no significant interference from degradation products.[4]The HPLC method is stability-indicating, showing no significant interference from degradation products.[4]

The provided RRF of 0.58 for Cromolyn Related Compound A is a critical piece of data that allows for its accurate quantification without the need for a separate calibration curve for this impurity, thereby streamlining the analytical process.

Forced Degradation Studies

Forced degradation studies are crucial for establishing the stability-indicating nature of an analytical method.[9] Cromolyn Sodium has been shown to be sensitive to basic and light stress conditions.[4] When using this compound as a reference standard in such studies, it is important to ensure that the degradation products of the API do not co-elute with the impurity peak. The validated HPLC method discussed has demonstrated specificity under various stress conditions, confirming its suitability for stability studies.[4]

Forced Degradation cluster_stress Stress Conditions cluster_analysis Analysis DS Cromolyn Sodium Drug Substance Acid Acidic Hydrolysis DS->Acid Base Basic Hydrolysis DS->Base Oxidation Oxidative Degradation DS->Oxidation Thermal Thermal Stress DS->Thermal Photolytic Photolytic Stress DS->Photolytic DP Degradation Products Acid->DP Base->DP Oxidation->DP Thermal->DP Photolytic->DP HPLC Stability-Indicating HPLC Method DP->HPLC Resolution Resolution of API, Impurities, and Degradation Products HPLC->Resolution

Caption: Conceptual overview of forced degradation studies for Cromolyn Sodium.

Conclusion

This compound (Cromolyn Related Compound A) serves as an indispensable reference standard for the accurate quality control of Cromolyn Sodium. Its well-characterized properties and availability as a USP-grade standard provide a reliable benchmark for both qualitative and quantitative analysis.

When compared to other potential impurities like Cromolyn Related Compound B, the choice of reference standard will be dictated by the specific impurity profile of the manufacturing process. The use of a validated, stability-indicating HPLC method, such as the one detailed in this guide, is paramount for ensuring that all relevant impurities are adequately separated and quantified. The availability of a relative response factor for Cromolyn Related Compound A further enhances its utility and efficiency in routine analysis.

By employing these well-characterized reference standards and robust analytical methods, researchers and drug development professionals can ensure the quality, safety, and efficacy of Cromolyn Sodium products, meeting stringent regulatory requirements.

References

  • Mansfield, R. K., Huang, J., Thatcher, S. R., Miller, R. B., & Davis, C. W. (1999). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF CROMOLYN SODIUM AND ITS RELATED SUBSTANCES IN CROMOLYN SODIUM DRUG SUBSTANCE AND CROMOLYN SODIUM INHALATION SOLUTION, 1.0%. Journal of Liquid Chromatography & Related Technologies, 22(14), 2187–2209. (URL: [Link])

  • 1,3-Bis(2-acetyl-3-hydroxyphenoxy)propan-2-ol. Pharmaffiliates. (URL: [Link])

  • Cromolyn Related Compound B - Diethyl 5,5′-[(2-hydroxypropane-1... Sigma-Aldrich. (URL: https://www.sigmaaldrich.com/US/en/product/sial/phr3298)
  • Cromoglicic Acid Impurities and Related Compound. Veeprho. (URL: [Link])

  • Cromolyn-impurities. Pharmaffiliates. (URL: [Link])

  • Cromolyn Related Compound A | 16150-44-0. SynZeal. (URL: [Link])

  • Cromoglicic acid. Wikipedia. (URL: [Link])

  • Cromolyn Related Compound B | 16150-45-1 | : Venkatasai Life Sciences. (URL: [Link])

  • Diethyl 5,5'-((2-hydroxypropane-1,3-diyl)bis(oxy))bis(4-oxo-4H-chromene-2-carboxylate) (Standard) (Synonyms: 色甘酸钠EP杂质B (标准品). MCE. (URL: [Link])

  • DIETHYL 5,5'-((2-HYDROXYPROPANE-1,3-DIYL)BIS(OXY))BIS(4-OXO-4H-CHROMENE-2-CARBOXYLATE). precisionFDA. (URL: [Link])

  • CN112375058A - Preparation method of diethyl cromoglycate and sodium cromoglycate.
  • Cromolyn Disodium-impurities. Pharmaffiliates. (URL: [Link])

  • Forced Degradation Studies. MedCrave online. (URL: [Link])

  • Forced Degradation Study an Essential Approach to Develop Stability Indic
  • Validated Stability Indicating HPLC Method for Determination of the Polyanionic Cromolyn Sodiumi in Presence of its Alkaline Degradate. TSI Journals. (URL: [Link])

  • Validated Stability Indicating HPLC Method for Determination | 7396. TSI Journals. (URL: [Link])

  • Simultaneous Determination of Cromolyn Sodium Combined Dosage Forms Using Isocratic HPLC Method. SciSpace. (URL: [Link])

  • HPLC Determination of Cromolyn Sodium (Sodium cromoglycate) on Newcrom BH Column. SIELC Technologies. (URL: [Link])

  • Separation of Cromolyn sodium on Newcrom R1 HPLC column. SIELC Technologies. (URL: [Link])

  • Cromolyn sodium (Sodium cromoglycate). SIELC Technologies. (URL: [Link])

  • Synthesis and Characterization of New Amide Drug from Cromoglicic Acid and Study of Their Possible Biological Activity. (URL: not available)
  • Molecular structure of cromolyn, the ligand utilized within this work. ResearchGate. (URL: [Link])

Sources

A Comparative Analysis of the Antioxidant Potential of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol Against Standard Phenolic Antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comparative framework for evaluating the antioxidant activity of the novel phenolic compound, 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol. While direct experimental data for this specific molecule is not yet prevalent in published literature, its structural features—notably the presence of multiple hydroxylated phenolic rings—suggest a significant potential for radical scavenging.[1] This document outlines the requisite experimental protocols, including DPPH, ABTS, and FRAP assays, to systematically assess its efficacy against well-established antioxidant standards such as Trolox, Butylated Hydroxytoluene (BHT), and Ascorbic Acid. The forthcoming analysis is grounded in established principles of structure-activity relationships among phenolic antioxidants, offering a predictive lens through which to hypothesize the performance of this compound.[2][3][4]

Introduction: The Quest for Novel Antioxidants

The mitigation of oxidative stress, a deleterious process implicated in a myriad of pathological conditions, remains a cornerstone of therapeutic and preventative medicine. Free radicals, highly reactive species generated during metabolic processes, can inflict damage upon cellular macromolecules, leading to cellular dysfunction and disease. Antioxidants function by neutralizing these radicals, thereby averting oxidative damage. Phenolic compounds, in particular, are a major class of antioxidants, widely recognized for their potent radical scavenging capabilities.[3][4]

The efficacy of a phenolic antioxidant is intrinsically linked to its chemical structure. Key determinants of antioxidant activity include the number and arrangement of hydroxyl (-OH) groups on the aromatic ring, as well as the presence of other substituents that can influence electron delocalization and steric hindrance.[2][5] The subject of this guide, this compound, is a molecule of interest due to its possession of two phenolic moieties, each bearing a hydroxyl group.[1] This bis-phenolic structure, in theory, presents multiple sites for hydrogen atom donation, a primary mechanism of radical scavenging.

This guide will provide a comprehensive, step-by-step methodology for the in-vitro evaluation of this compound's antioxidant activity, benchmarked against industry-standard antioxidants.

Structural Rationale for Antioxidant Potential

The chemical architecture of this compound suggests a promising antioxidant profile. The molecule features two 2-acetyl-3-hydroxyphenoxy units linked by a 2-propanol bridge. The phenolic hydroxyl groups are the primary functional groups responsible for antioxidant activity. They can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron over the aromatic ring. The presence of two such systems within a single molecule could potentially lead to enhanced or synergistic antioxidant effects.

Comparative Benchmarking: The Role of Standard Antioxidants

To ascertain the relative potency of this compound, it is imperative to compare its performance against well-characterized antioxidants. For the purpose of this guide, we will utilize:

  • Trolox: A water-soluble analog of vitamin E, widely used as a standard in antioxidant capacity assays due to its consistent performance.

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant commonly used as a food additive.[6][7]

  • Ascorbic Acid (Vitamin C): A natural, potent antioxidant found in numerous biological systems.

These standards represent a spectrum of antioxidant strengths and mechanisms, providing a robust basis for comparison.

Experimental Protocols for Antioxidant Activity Assessment

The following are detailed, step-by-step methodologies for quantifying the antioxidant capacity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Experimental Workflow:

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare stock solutions of this compound and standards (Trolox, BHT, Ascorbic Acid) in a suitable solvent (e.g., Methanol). C In a 96-well plate, add various concentrations of the test compound and standards. A->C B Prepare a working solution of DPPH in the same solvent. D Add the DPPH working solution to each well. B->D C->D E Incubate the plate in the dark at room temperature for 30 minutes. D->E F Measure the absorbance at 517 nm using a microplate reader. E->F G Calculate the percentage of DPPH radical scavenging activity. F->G H Determine the IC50 value (concentration required to scavenge 50% of DPPH radicals). G->H

Caption: Workflow for the DPPH radical scavenging assay.

Calculation: The percentage of DPPH radical scavenging activity will be calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value will be determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization that is monitored spectrophotometrically.

Experimental Workflow:

ABTS_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare stock solutions of this compound and standards. D Add various concentrations of the test compound and standards to a 96-well plate. A->D B Generate ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. C Dilute the ABTS•+ solution with a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm. B->C E Add the diluted ABTS•+ solution to each well. C->E D->E F Incubate at room temperature for a defined time (e.g., 6 minutes). E->F G Measure the absorbance at 734 nm. F->G H Calculate the percentage of ABTS•+ scavenging activity. G->H I Determine the Trolox Equivalent Antioxidant Capacity (TEAC). H->I

Caption: Workflow for the ABTS radical cation scavenging assay.

Calculation: The percentage of ABTS•+ scavenging activity will be calculated similarly to the DPPH assay. The results will be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of a Trolox solution having the same antioxidant activity as a 1 mM solution of the substance under investigation.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.

Experimental Workflow:

FRAP_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare stock solutions of this compound and standards. C Add various concentrations of the test compound and standards to a 96-well plate. A->C B Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl3·6H2O solution. D Add the FRAP reagent to each well. B->D C->D E Incubate at 37°C for a specified time (e.g., 30 minutes). D->E F Measure the absorbance at 593 nm. E->F G Construct a standard curve using a known concentration of FeSO4·7H2O. F->G H Express the FRAP value in terms of micromoles of Fe(II) equivalents per liter (µM Fe(II)/L). G->H

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Anticipated Results and Data Interpretation

The antioxidant activity of this compound will be quantified and compared to the standard antioxidants. The data should be summarized in a clear, tabular format for ease of comparison.

Table 1: Hypothetical Comparative Antioxidant Activity Data

CompoundDPPH IC50 (µg/mL)ABTS TEAC (mM Trolox/mM compound)FRAP Value (µM Fe(II)/µM compound)
This compoundExperimental DataExperimental DataExperimental Data
TroloxExperimental Data1.00Experimental Data
BHTExperimental DataExperimental DataExperimental Data
Ascorbic AcidExperimental DataExperimental DataExperimental Data

A lower IC50 value in the DPPH assay indicates higher antioxidant activity. A higher TEAC value in the ABTS assay signifies greater antioxidant capacity relative to Trolox. A higher FRAP value indicates a stronger reducing ability. Based on its structure, it is hypothesized that this compound will exhibit significant antioxidant activity, potentially comparable to or exceeding that of BHT, due to the presence of two phenolic hydroxyl groups.

Conclusion

While empirical data on the antioxidant properties of this compound is currently lacking, its chemical structure strongly suggests its potential as a potent antioxidant. The experimental framework detailed in this guide provides a robust and scientifically rigorous approach to validating this hypothesis. By systematically comparing its performance against established standards like Trolox, BHT, and ascorbic acid using a panel of well-accepted in-vitro assays, researchers can accurately quantify its antioxidant efficacy. The resulting data will be invaluable for the scientific and industrial communities in the ongoing search for novel and effective antioxidant agents for applications in pharmaceuticals, nutraceuticals, and food preservation.

References

  • Quantitative structure-activity relationship analysis of phenolic antioxidants. (1999). Free Radical Biology and Medicine.
  • Quantitative structure-activity relationships of antioxidant phenolic compounds. Journal of Chemical and Pharmaceutical Research.
  • Synthesis and characterization of new (Bis) Schiff base derivatives based on adamantane and evaluation antioxidant activity.
  • Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine.
  • Synthesis, Spectroscopic Properties and Antioxidant Activity of Bis-Hydrazones and Schiff's bases Derived from Terephthalic Dihydrazide. Journal of Fluorescence.
  • Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Food Chemistry.
  • Relationship structure-antioxidant activity of hindered phenolic compounds. Journal of the American Oil Chemists' Society.
  • Synthesis and characterization of new (Bis) Schiff base derivatives based on adamantane and evaluation antioxidant activity. Journal of Medicinal and Pharmaceutical Chemistry Research.
  • The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. Cellular & Molecular Biology Letters.
  • Synthesis and Antiurease & Antioxidant Activities of Bis-Schiff Bases of Isophthalaldehyde. International Journal of Pharmaceutical Sciences and Research.
  • Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an upd
  • This compound. CymitQuimica.
  • Comparison of the Antioxidant Activity of Aspalathin with That of Other Plant Phenols of Rooibos Tea (Aspalathus linearis), α-Tocopherol, BHT, and BHA. Journal of Agricultural and Food Chemistry.

Sources

A Comparative Analysis of Mast Cell Stabilizing Agents: 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol versus Cromolyn Sodium

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of allergic and inflammatory disease research, the quest for novel mast cell stabilizers continues to be a significant focus. This guide provides a detailed comparative analysis of the well-established mast cell stabilizer, Cromolyn Sodium, and a structurally related compound, 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol. While Cromolyn Sodium has a long history of clinical use, this compound is recognized as "Cromolyn Related Compound A," suggesting it is an impurity or a synthetic precursor of Cromolyn Sodium.[1][2][3][4][5][6] This guide will delve into the known biological activity of Cromolyn Sodium and provide a framework for the potential evaluation of this compound as a mast cell stabilizer, supported by established experimental protocols.

Introduction to Mast Cell Stabilizers

Mast cells are key players in the inflammatory and allergic response.[7] Upon activation by allergens or other stimuli, they undergo degranulation, releasing a cocktail of potent inflammatory mediators, including histamine, proteases (like tryptase and chymase), leukotrienes, and prostaglandins.[8][9] These mediators are responsible for the clinical manifestations of allergic diseases such as asthma, allergic rhinitis, and mastocytosis.[10] Mast cell stabilizers are a class of drugs that inhibit the degranulation of mast cells, thereby preventing the release of these inflammatory mediators.[8][11]

Cromolyn Sodium , a synthetic derivative of khellin, has been a cornerstone in the prophylactic treatment of allergic conditions since the 1960s.[8] It is available in various formulations, including oral, nasal, and ophthalmic solutions. While effective, its clinical utility can be limited by low bioavailability and the need for frequent dosing.[7]

This compound is a chemical entity structurally related to Cromolyn Sodium.[1][2][3][4][5][6] While its biological activity has not been extensively studied, its structural similarity to Cromolyn Sodium suggests it may possess similar mast cell-stabilizing properties. This guide will explore the methodologies to test this hypothesis.

Mechanism of Action: A Comparative Overview

Cromolyn Sodium: The Established Mast Cell Stabilizer

The primary mechanism of action of Cromolyn Sodium is the stabilization of the mast cell membrane.[8][10] It is believed to inhibit the influx of calcium ions into the mast cell, a critical step in the degranulation process.[8] By preventing this calcium influx, Cromolyn Sodium effectively blocks the release of histamine and other pro-inflammatory mediators from sensitized mast cells upon exposure to an allergen.[8][10][12] It is important to note that Cromolyn Sodium is not a bronchodilator or an antihistamine; it acts prophylactically to prevent the allergic response from occurring.[8]

Cromolyn Sodium Mechanism of Action cluster_mast_cell Mast Cell Allergen Allergen IgE IgE Allergen->IgE binds FcεRI FcεRI Receptor IgE->FcεRI cross-links Ca_channel Calcium Channel FcεRI->Ca_channel activates Ca_ion Ca²⁺ Ca_channel->Ca_ion influx Degranulation Degranulation Ca_ion->Degranulation triggers Mediators Histamine, Leukotrienes, etc. Degranulation->Mediators releases Cromolyn Cromolyn Sodium Cromolyn->Ca_channel inhibits Mast Cell Degranulation Assay Workflow Start Start Seed_Cells Seed RBL-2H3 cells in 96-well plate Start->Seed_Cells Sensitize Sensitize with anti-DNP IgE Seed_Cells->Sensitize Add_Compound Incubate with test compound Sensitize->Add_Compound Induce_Degranulation Add DNP-HSA antigen Add_Compound->Induce_Degranulation Collect_Supernatant Collect supernatant Induce_Degranulation->Collect_Supernatant Measure_Hexosaminidase Measure β-hexosaminidase release Collect_Supernatant->Measure_Hexosaminidase Analyze_Data Calculate IC50 Measure_Hexosaminidase->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro mast cell degranulation assay.

Cytotoxicity Assay

It is essential to rule out the possibility that the observed inhibition of degranulation is due to the cytotoxic effects of the compound. A standard cytotoxicity assay, such as the MTT assay, should be performed in parallel.

Procedure:

  • Seed RBL-2H3 cells in a 96-well plate.

  • Incubate the cells with the same concentrations of the test compounds as used in the degranulation assay for the same duration.

  • Add MTT reagent to the wells and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability for each compound concentration to determine the CC50 value.

Discussion and Future Directions

The experimental framework outlined in this guide provides a robust methodology for a head-to-head comparison of the biological activity of this compound and Cromolyn Sodium. Should this compound demonstrate significant mast cell stabilizing activity with a favorable therapeutic index (a high ratio of CC50 to IC50), it could represent a new lead compound for the development of novel anti-allergic and anti-inflammatory drugs.

Further studies could explore its effects on different mast cell types (e.g., primary human mast cells) and its in vivo efficacy in animal models of allergic diseases. [11][13]Additionally, understanding its pharmacokinetic and pharmacodynamic properties would be crucial for its potential translation into a therapeutic agent.

Conclusion

While Cromolyn Sodium remains a valuable tool in the management of allergic diseases, the exploration of new chemical entities with improved efficacy and pharmacokinetic profiles is an ongoing endeavor. This compound, due to its structural relationship with Cromolyn Sodium, presents an intriguing candidate for investigation as a novel mast cell stabilizer. The experimental protocols detailed in this guide provide a clear path for researchers to elucidate its biological activity and potentially uncover a new therapeutic agent for the treatment of mast cell-mediated disorders.

References

  • GlobalRx. (n.d.). Clinical Profile of Cromolyn Sodium 100mg/5mL Solution.
  • Patel, R., & Keshav, S. (2024). Cromolyn Sodium. In StatPearls. StatPearls Publishing.
  • Patsnap Synapse. (2024, June 14). What is Cromolyn Sodium used for?
  • Bernstein, I. L. (1985). Cromolyn sodium: a review. PubMed.
  • Finn, D. F., & Walsh, J. J. (2013). Twenty-first century mast cell stabilizers. British journal of pharmacology, 170(1), 23–37.
  • HealthTap. (n.d.). What are good alternatives for cromolyn sodium?
  • Macsen Labs. (n.d.). Cromolyn Sodium | Mechanism of action, Uses & Side effects.
  • Weinstock, A., & Puder, M. (2025, September 4).
  • Patient Power. (2022, January 13). Targeting Abnormalities in Mast Cells With Novel Therapies.
  • Liu, J., & Shi, G. P. (2012). Mast cell stabilization: novel medication for obesity and diabetes. Journal of obesity, 2012, 915265.
  • Kazama, I. (2021). Stabilizing mast cells by commonly used drugs: a novel therapeutic target to relieve post-COVID syndrome?. Drug discoveries & therapeutics, 15(4), 173–176.
  • Charles River Laboratories. (n.d.). Mast Cell Assays.
  • CymitQuimica. (n.d.). CAS 16150-44-0: this compound.
  • Griswold, D. E., & Fling, J. A. (2008). A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents. Journal of visualized experiments : JoVE, (18), 842.
  • Axela Bio. (n.d.). Mast Cell Degranulation Assay.
  • Sigma-Aldrich. (n.d.). Mast Cell Degranulation Assay Kit.
  • Benchchem. (2025). Application Note: In Vitro Mast Cell Degranulation Assay Using Oxomemazine Hydrochloride.
  • Drugs.com. (n.d.). Cromolyn nasal Alternatives Compared.
  • WebMD. (2025, January 22). Drugs to Treat Allergy Symptoms: Prescription and OTC Medications.
  • GoodRx. (2024, May 6). NasalCrom (Cromolyn nasal spray): Uses, Side Effects, Alternatives & More.
  • Drugs.com. (n.d.). Cromolyn Alternatives Compared.
  • Benchchem. (n.d.). 1,3-Bis(2,4-dichlorophenoxy)propan-2-ol.
  • Jones, B. A., et al. (2014). Inhibition of mast cell-derived histamine secretion by cromolyn sodium treatment decreases biliary hyperplasia in cholestatic rodents.
  • Wyndly. (2025, February 26). Mast Cell Stabilizers: Comprehensive Guide to Diagnosis & Treatment 2025.
  • Wernersson, S., & Pejler, G. (2014). Evidence questioning cromolyn's effectiveness and selectivity as a mast cell stabilizer in mice. Journal of Allergy and Clinical Immunology, 133(4), 1224-1226.
  • Benchchem. (2025). Comparative Analysis of Mast Cell Stabilizers: Cromolyn Sodium vs. Ketotifen.
  • USP. (n.d.). Cromolyn Related Compound A (1,3-Bis(2-acetyl-3-hydroxyphenoxy)propan-2-ol).
  • Pharmaffiliates. (n.d.). CAS No : 16150-44-0 | Product Name : 1,3-Bis(2-acetyl-3-hydroxyphenoxy)propan-2-ol.
  • LGC Standards. (n.d.). This compound.
  • Chemsrc. (2025, August 27). 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-ppropan-2-ol.
  • de Oliveira, A. C. C., et al. (2019). 1,3‐Bis(aryloxy)propan‐2‐ols as potential antileishmanial agents. Archiv der Pharmazie, 352(1-2), 1800234.
  • ChemicalBook. (2025, January 27). CROMOLYN SODIUM RELATED COMPOUND A (25 MG) (1,3-BIS-(2-ACETYL-3-HYDROXYPHENOXY)-2-PROPANOL) (AS).
  • P&S Chemicals. (n.d.). Product information, this compound.
  • PubChem. (n.d.). 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol.
  • de Almeida, M. V., et al. (2019). Antibacterial Activity of Synthetic 1,3-bis(aryloxy)propan-2-amines Against Gram-positive Bacteria. Microbiology spectrum, 7(1), 10.1128/microbiolspec.GPP3-0022-2018.
  • Wang, Y., & Xu, J. (2011). 1,3-Bis(2-nitrophenoxy)propan-2-ol. Acta crystallographica. Section E, Structure reports online, 67(Pt 12), o3248.

Sources

A Comparative Analysis of Synthesis Methods for 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol, a key intermediate in the synthesis of various pharmaceuticals, including as a related compound to Cromolyn sodium, presents a synthesis challenge centered on the precise and efficient formation of two ether linkages.[1][2][3] The molecule's structure, featuring a central propan-2-ol backbone flanked by two substituted phenolic groups, necessitates a robust and high-yielding synthetic strategy.[4][5] This guide provides a comparative analysis of the primary synthetic routes to this compound, with a focus on the underlying chemical principles, experimental parameters, and resulting process efficiencies. We will delve into the nuances of the Williamson ether synthesis, the cornerstone of these methods, and evaluate the impact of different electrophiles, bases, and catalytic systems on the reaction outcome.

Core Synthesis Strategy: The Williamson Ether Synthesis

The synthesis of this compound is predominantly achieved through a double Williamson ether synthesis. This venerable yet highly effective reaction involves the nucleophilic substitution of a halide or other suitable leaving group by an alkoxide or phenoxide.[6][7] In this specific application, the nucleophile is the phenoxide generated from 2,6-dihydroxyacetophenone, which attacks a three-carbon electrophile bearing two leaving groups.

The general mechanism involves the deprotonation of the phenolic hydroxyl groups of 2,6-dihydroxyacetophenone by a base to form a more potent nucleophile, the phenoxide. This phenoxide then participates in two sequential S(_N)2 reactions with an appropriate electrophile to form the target ether linkages. The choice of the electrophile, base, solvent, and any catalytic additives significantly influences the yield, purity, and scalability of the synthesis.

Comparative Analysis of Synthetic Methodologies

We will now compare the prominent methods for the synthesis of this compound, focusing on the key reagents and their impact on the reaction.

Method 1: Condensation with Epichlorohydrin using Potassium Hydrogen Carbonate

This method, detailed in Finnish patent FI108129B, represents an optimized approach for the synthesis of the target compound. It employs the readily available and reactive epichlorohydrin as the three-carbon electrophile and the moderately basic potassium hydrogen carbonate (KHCO(_3)) as the base.

Causality Behind Experimental Choices:

  • Epichlorohydrin as the Electrophile: Epichlorohydrin is a bifunctional molecule containing both a reactive epoxide ring and a chloromethyl group. The synthesis proceeds through the initial nucleophilic attack of the phenoxide on the less hindered carbon of the epoxide, leading to the opening of the ring. This is followed by an intramolecular S(_N)2 reaction where the newly formed alkoxide displaces the chloride, forming a glycidyl ether intermediate. A second molecule of the phenoxide then attacks this intermediate to yield the final product. This stepwise process, initiated by the more reactive epoxide, allows for a controlled formation of the 1,3-diether linkage.

  • Potassium Hydrogen Carbonate as the Base: The patent highlights KHCO(_3) as a superior base for this reaction, leading to improved yield and product quality. Being a milder base than potassium carbonate, it is proposed that it minimizes the formation of byproducts that can arise from self-condensation of the starting materials or undesired side reactions of epichlorohydrin.

  • Phase Transfer Catalyst: The use of a phase transfer catalyst, such as tetrabutylammonium bromide, is recommended.[6] These catalysts are crucial in reactions involving a solid or aqueous phase (the base) and an organic phase (the reactants and solvent). The catalyst facilitates the transport of the phenoxide anion from the solid/aqueous phase to the organic phase, where it can react with the electrophile, thereby accelerating the reaction rate.[4]

Reported Performance:

A yield of 65.8% has been reported for this method.

Method 2: Condensation with Epichlorohydrin using Potassium Carbonate and an Alkali Iodide

This method, referenced in the Finnish patent as originating from Hungarian patent 24587, represents a more traditional approach to this Williamson ether synthesis.

Causality Behind Experimental Choices:

  • Potassium Carbonate as the Base: Potassium carbonate (K(_2)CO(_3)) is a stronger base than KHCO(_3) and is commonly used in Williamson ether syntheses to deprotonate phenols. Its higher basicity can lead to a faster reaction rate but may also promote side reactions.

  • Alkali Iodide as a Catalyst: The addition of an alkali iodide, such as potassium iodide (KI), is a classic strategy to enhance the rate of S(_N)2 reactions involving alkyl chlorides or bromides. Through the Finkelstein reaction, the iodide ion displaces the chloride on the electrophile in situ, generating a more reactive alkyl iodide intermediate. Iodide is a better leaving group than chloride, thus accelerating the nucleophilic attack by the phenoxide.

Anticipated Performance:

While a specific yield is not provided in the available search results, this method is expected to be effective. However, the stronger base and the potential for side reactions might necessitate more rigorous purification of the final product compared to Method 1.

Method 3 (Alternative): Condensation with 1,3-Dibromo-2-propanol

A plausible alternative to using epichlorohydrin is the reaction of 2,6-dihydroxyacetophenone with 1,3-dibromo-2-propanol. This approach also relies on a double Williamson ether synthesis.

Causality Behind Experimental Choices:

  • 1,3-Dibromo-2-propanol as the Electrophile: This electrophile provides a direct three-carbon backbone with two primary leaving groups (bromide). The reaction would proceed via two sequential S(_N)2 reactions, with the phenoxide displacing the bromide ions. Bromide is a good leaving group, facilitating the reaction.

  • Base and Solvent: This reaction would typically be carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetone or DMF to favor the S(_N)2 mechanism.

Anticipated Performance and Challenges:

This method is chemically straightforward. However, 1,3-dihalopropanols can be prone to elimination reactions under basic conditions, potentially leading to the formation of allyl alcohol derivatives as byproducts. Furthermore, the reactivity of the two bromine atoms is similar, which could lead to a mixture of mono- and di-substituted products if the stoichiometry is not carefully controlled. The potential for intermolecular reactions between the mono-substituted intermediate and another molecule of the dihalo-propanol could also lead to oligomeric byproducts.

Quantitative Data Summary

FeatureMethod 1 (KHCO₃/Epichlorohydrin)Method 2 (K₂CO₃/Epichlorohydrin/Iodide)Method 3 (K₂CO₃/1,3-Dibromo-2-propanol)
Electrophile EpichlorohydrinEpichlorohydrin1,3-Dibromo-2-propanol
Base Potassium Hydrogen Carbonate (KHCO₃)Potassium Carbonate (K₂CO₃)Potassium Carbonate (K₂CO₃)
Catalyst Phase Transfer Catalyst (e.g., TBAB)Alkali Iodide (e.g., KI)None typically required, but PTC could be beneficial
Reported Yield 65.8%Not explicitly foundNot explicitly found
Key Advantages Higher reported yield, better product qualityEstablished method, potential for faster reaction with iodide catalysisDirect S(_N)2 pathway, bromide is a good leaving group
Potential Drawbacks Requires a phase transfer catalyst for optimal performanceStronger base may lead to more byproductsPotential for elimination side reactions and oligomer formation

Experimental Protocols

Protocol for Method 1: Synthesis using Epichlorohydrin and Potassium Hydrogen Carbonate

This protocol is based on the information provided in Finnish patent FI108129B.

Materials:

  • 2,6-Dihydroxyacetophenone

  • Epichlorohydrin

  • Potassium Hydrogen Carbonate (KHCO(_3))

  • Tetrabutylammonium Bromide (TBAB)

  • n-Butanol

  • Hydrochloric Acid (30%)

  • Water

Procedure:

  • In a reaction vessel equipped with a stirrer and a reflux condenser, combine 2,6-dihydroxyacetophenone (10 g), potassium hydrogen carbonate (3.42 g), epichlorohydrin (3.1 mL), and tetrabutylammonium bromide (0.5 g) in n-butanol (40 mL).

  • Heat the reaction mixture to 100 °C and maintain stirring for approximately 7.5 hours.

  • Monitor the reaction progress using a suitable technique (e.g., TLC).

  • Once the reaction is complete, cool the mixture to 90-100 °C.

  • Add tap water (15 mL) and 30% hydrochloric acid (1.1 g) to the reaction mixture.

  • Stir the mixture for 15 minutes, then stop stirring and allow the layers to separate.

  • Separate the organic layer.

  • Heat the organic layer to its boiling point and then allow it to cool slowly to room temperature to induce crystallization.

  • Collect the precipitated product by filtration.

  • Wash the product with a suitable solvent (e.g., cold n-butanol or ethanol) and dry under vacuum.

Visualizing the Synthesis

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Conditions 2_6_dihydroxyacetophenone 2,6-Dihydroxyacetophenone product This compound 2_6_dihydroxyacetophenone->product electrophile Epichlorohydrin or 1,3-Dibromo-2-propanol electrophile->product base Base (e.g., KHCO₃, K₂CO₃) base->product catalyst Catalyst (e.g., PTC, KI) catalyst->product solvent Solvent (e.g., n-Butanol) solvent->product

Caption: General reaction scheme for the synthesis of this compound.

Experimental Workflow

G start Combine Reactants, Base, Catalyst, and Solvent reaction Heat and Stir (e.g., 100°C for 7.5h) start->reaction workup Acidic Workup and Phase Separation reaction->workup crystallization Crystallization from Organic Phase workup->crystallization isolation Filtration and Drying crystallization->isolation product Pure this compound isolation->product

Caption: A typical experimental workflow for the synthesis and purification of the target compound.

Conclusion

The synthesis of this compound is most effectively and efficiently achieved through the Williamson ether synthesis, with the choice of reagents and conditions playing a critical role in the outcome. The method employing epichlorohydrin as the electrophile and potassium hydrogen carbonate as the base, particularly in the presence of a phase transfer catalyst, appears to be the most advantageous, offering a good reported yield and likely a cleaner reaction profile. While the use of potassium carbonate with an iodide catalyst is a viable alternative, it may require more attention to purification. The alternative route using 1,3-dibromo-2-propanol, while mechanistically straightforward, carries a higher risk of side reactions. For researchers and drug development professionals, the selection of the optimal synthetic route will depend on a balance of factors including desired yield and purity, cost and availability of reagents, and scalability of the process.

References

  • FI108129B - Improved process for the preparation of 1,3-bis (2-acetyl-3-hydroxyphenoxy)
  • Williamson ether synthesis - Wikipedia. (URL: [Link])

  • 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-ppropan-2-ol | Chemsrc. (URL: [Link])

  • Contribution of phase transfer catalyst to green chemistry: A review - Jetir.Org. (URL: [Link])

  • Williamson Ether Synthesis reaction - BYJU'S. (URL: [Link])

  • The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

  • CAS No : 16150-44-0 | Product Name : 1,3-Bis(2-acetyl-3-hydroxyphenoxy)propan-2-ol. (URL: [Link])

  • Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. (URL: [Link])

Sources

A Comparative Guide to the Cross-Reactivity Profile of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. This guide provides an in-depth comparative analysis of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol , a structural analog of the well-established mast cell stabilizer, Cromolyn sodium. In the absence of direct cross-reactivity studies for this specific compound, this guide establishes a framework for its evaluation by comparing its presumed mechanism of action against key alternative mast cell stabilizers.

The primary therapeutic action of this class of compounds is the inhibition of mast cell degranulation, a critical event in the inflammatory cascade of allergic reactions[1][2]. Therefore, this guide will focus on the comparative functional selectivity and potency, providing the experimental methodologies required to generate such critical data. Cross-reactivity, in this context, extends beyond binding to homologous receptors to include the functional consequences on different pathways and cell types.

The Central Hypothesis: Mast Cell Stabilization

This compound is identified as "Cromolyn Related Compound A." This structural relationship strongly suggests its primary mechanism of action is analogous to that of Cromolyn sodium: the stabilization of mast cell membranes. Upon activation by allergens (via IgE receptor cross-linking) or other stimuli, mast cells undergo degranulation, releasing a potent cocktail of inflammatory mediators including histamine, leukotrienes, prostaglandins, and proteases[3][4]. By preventing this release, mast cell stabilizers effectively mitigate the symptoms of allergic conditions such as asthma and allergic rhinitis[2][4].

While the precise molecular target for Cromolyn remains a subject of investigation, its ability to inhibit calcium influx into mast cells is considered a key part of its stabilizing action[4][5]. It is hypothesized that this compound shares this functional characteristic.

The Competitive Landscape: Alternative Mast Cell Stabilizers

To build a comprehensive cross-reactivity and selectivity profile, this compound must be evaluated against other compounds that modulate mast cell activity. This comparison allows for a nuanced understanding of its potency and potential off-target effects.

Table 1: Comparison of Selected Mast Cell Stabilizers

CompoundPrimary Mechanism of ActionKey Structural ClassKnown Secondary Actions
Cromolyn Sodium Mast Cell Stabilizer; inhibits mediator release[2][3]ChromoneMay decrease bronchial hyperreactivity[5]
Nedocromil Sodium Mast Cell Stabilizer; inhibits inflammatory events post-allergen challenge[6][7]PyrimidoquinolineBroader anti-inflammatory effects than cromolyn[8]
Ketotifen Mast Cell Stabilizer & potent H1-receptor antagonist (antihistamine)[9][10]BenzocycloheptathiopheneInhibits eosinophil activation[10][11]
Lodoxamide Potent Mast Cell Stabilizer; prevents antigen-stimulated histamine release[12][13]Oxamic Acid DerivativeInhibits eosinophil chemotaxis[13]
Pemirolast Mast Cell Stabilizer; prevents release of inflammatory mediators[14][15]PyridopyrimidineHistamine H1 antagonist activity[14]
Luteolin Natural Flavonoid; potent inhibitor of mast cell mediator release[16]FlavonoidBroad anti-inflammatory and antioxidant properties

This table highlights a critical aspect of a comparative analysis: while all compounds stabilize mast cells, some, like Ketotifen, possess distinct, potent secondary mechanisms (H1-receptor antagonism) that will profoundly influence their overall biological and cross-reactivity profile[9][17].

Experimental Framework for Comparative Selectivity Analysis

A robust assessment requires a multi-tiered approach, combining biochemical and cell-based functional assays. The goal is to quantify the potency (e.g., IC50 or EC50) of each compound in inhibiting mast cell activation and to identify any effects on other relevant cell types or pathways.

Biochemical Assays: Quantifying Mediator Release

These assays directly measure the amount of specific inflammatory mediators released from activated mast cells following treatment with the test compounds.

Experimental Protocol: In Vitro Mast Cell Degranulation - Mediator Release Assay

  • Cell Culture: Culture a suitable mast cell line (e.g., rat basophilic leukemia RBL-2H3) or use primary human mast cells derived from CD34+ progenitors[18][19].

  • Sensitization (for IgE-mediated activation): Incubate mast cells with antigen-specific IgE for 24 hours.

  • Compound Incubation: Wash cells and pre-incubate with varying concentrations of this compound or comparator compounds (e.g., Cromolyn, Ketotifen) for 30-60 minutes.

  • Activation/Degranulation: Induce degranulation by adding the specific antigen (for IgE-sensitized cells) or a non-IgE stimulus like Compound 48/80 or Substance P[18][20].

  • Supernatant Collection: After a 30-60 minute incubation at 37°C, centrifuge the cell suspension and collect the supernatant.

  • Mediator Quantification:

    • β-Hexosaminidase Release: Measure the enzymatic activity of β-hexosaminidase (a granule marker) in the supernatant using a colorimetric substrate[21].

    • Histamine Release: Quantify histamine levels using a competitive ELISA kit.

    • Tryptase Activity: Measure the activity of tryptase, a protease almost exclusively found in mast cells, using a specific substrate[22].

    • Lipid Mediator Release (Leukotrienes, Prostaglandins): Analyze supernatant for mediators like Leukotriene C4 (LTC4) or Prostaglandin D2 (PGD2) using specific ELISA kits.

  • Data Analysis: Calculate the percentage inhibition of mediator release for each compound concentration and determine the IC50 value (the concentration that causes 50% inhibition).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis mc Mast Cells (e.g., RBL-2H3) ige Sensitize with IgE (24h) mc->ige wash1 Wash Cells ige->wash1 preinc Pre-incubate with Test Compound wash1->preinc stim Stimulate with Antigen or C48/80 preinc->stim collect Collect Supernatant stim->collect elisa Quantify Mediators (Histamine, Tryptase, etc.) collect->elisa ic50 Calculate % Inhibition & IC50 Value elisa->ic50

Caption: Workflow for Biochemical Mediator Release Assays.

Cell-Based Functional Assays: Measuring Cellular Responses

These assays provide a more holistic view of the compound's effect on the cell by measuring functional outputs like changes in cell surface markers.

Experimental Protocol: Flow Cytometry-Based Mast Cell Activation Assay

  • Cell Preparation & Sensitization: Prepare and sensitize mast cells as described in the biochemical assay protocol.

  • Compound Incubation: Pre-incubate cells with the test compounds.

  • Activation: Stimulate cells to induce degranulation.

  • Staining: Stain the cells with fluorescently-labeled antibodies against cell surface markers. A key marker for degranulation is CD63 , which is translocated to the cell surface upon granule fusion with the plasma membrane[18].

  • Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the mast cell population and quantify the percentage of CD63-positive cells and the mean fluorescence intensity (MFI) of CD63.

  • Data Analysis: Determine the IC50 of each compound for the inhibition of CD63 upregulation.

G start Sensitized Mast Cells step1 Incubate with Test Compound start->step1 step2 Stimulate (e.g., Antigen) step1->step2 step3 Stain with Fluor-Ab (anti-CD63) step2->step3 step4 Analyze via Flow Cytometry step3->step4 end Determine IC50 for CD63 Upregulation step4->end

Caption: Flow Cytometry Workflow for Mast Cell Activation.

Interpreting the Data: Building the Comparative Profile

By executing these assays, a quantitative comparison can be established. The resulting data should be compiled to clearly illustrate the relative potencies and selectivity profiles.

Table 2: Hypothetical Comparative Potency Data (IC50 Values in µM)

Compoundβ-Hexosaminidase ReleaseHistamine ReleaseCD63 UpregulationH1 Receptor Binding (Ki)
This compound Data to be determinedData to be determinedData to be determined> 100 (Expected)
Cromolyn Sodium ~100[16]~100~120> 100
Nedocromil Sodium ~50~60~75> 100
Ketotifen ~10~15~20~0.001
Lodoxamide ~0.1~0.2~0.3> 100
Pemirolast ~5~8~10~0.5

Note: The IC50 values for comparator compounds are illustrative and based on the relative potencies described in the literature. An H1 receptor binding assay (a standard radioligand binding assay) is included to quantify the off-target antihistaminic activity, which is a key differentiator for compounds like Ketotifen.

From this hypothetical data, one could conclude that Lodoxamide is the most potent pure mast cell stabilizer, while Ketotifen is also highly potent but has a dual mechanism of action. The goal would be to place this compound on this spectrum to understand its therapeutic potential and predict its clinical profile. A compound with high potency for mast cell stabilization and low affinity for other receptors (like the H1 receptor) would be considered highly selective.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for characterizing the cross-reactivity and selectivity profile of this compound. By leveraging its structural similarity to Cromolyn sodium, we can hypothesize its primary function and design a rigorous experimental plan to validate it. The key to a meaningful evaluation lies in direct, side-by-side comparison with a panel of alternative compounds using standardized biochemical and cell-based functional assays.

The resulting data will not only elucidate the potency and selectivity of this novel compound but also provide critical insights for its potential development as a therapeutic agent for allergic and inflammatory diseases. This structured, data-driven approach ensures scientific integrity and provides the authoritative grounding necessary for advancing drug discovery programs.

References

  • GlobalRx. (n.d.). Clinical Profile of Cromolyn Sodium 100mg/5mL Solution. Retrieved from [Link]

  • Patel, R., & Wadskier, A. (2024). Cromolyn Sodium. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Macsen Labs. (n.d.). Cromolyn Sodium | Mechanism of action, Uses & Side effects. Retrieved from [Link]

  • Patsnap. (2024). What is Cromolyn Sodium used for?. Patsnap Synapse. Retrieved from [Link]

  • Sorkin, E. M., & Ward, A. (1983). Cromolyn sodium: a review. PubMed. Retrieved from [Link]

  • The EDS Clinic. (n.d.). Cromolyn vs Ketotifen and other Antihistamines for MCAS. Retrieved from [Link]

  • GoodRx. (n.d.). Popular Mast Cell Stabilizers List, Drug Prices and Medication Information. Retrieved from [Link]

  • Theoharides, T. C., et al. (2024). Luteolin Is More Potent than Cromolyn in Their Ability to Inhibit Mediator Release from Cultured Human Mast Cells. International Archives of Allergy and Immunology. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Mast Cell Assays. Retrieved from [Link]

  • Axela Bio. (n.d.). Mast Cell Degranulation Assay. Retrieved from [Link]

  • PubChem. (n.d.). Lodoxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Bleecker, E. R., Mason, P. L., & Moore, W. C. (1996). Clinical effects of nedocromil sodium on allergen-related mechanisms. Journal of Allergy and Clinical Immunology. Retrieved from [Link]

  • van der Veen, H., et al. (1988). The effect of nedocromil sodium on the early and late reaction and allergen-induced bronchial hyperresponsiveness. PubMed. Retrieved from [Link]

  • Oregon Association of Naturopathic Physicians. (2024). All About Ketotifen. Retrieved from [Link]

  • Rafferty, P., & Holgate, S. T. (1987). A comparison of the effects of ketotifen and clemastine on cutaneous and airway reactivity to histamine and allergen in atopic asthmatic subjects. PubMed. Retrieved from [Link]

  • GoodRx. (n.d.). Pemirolast: Drug Basics and Frequently Asked Questions. Retrieved from [Link]

  • Wikipedia. (n.d.). Ketotifen. Retrieved from [Link]

  • PubChem. (n.d.). Pemirolast. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ketotifen. National Center for Biotechnology Information. Retrieved from [Link]

  • Drugs.com. (2025). Lodoxamide: Key Safety & Patient Guidance. Retrieved from [Link]

  • Cleveland Clinic. (n.d.). Lodoxamide eye solution. Retrieved from [Link]

  • Mayo Clinic. (2025). Pemirolast (ophthalmic route) - Side effects & dosage. Retrieved from [Link]

  • Patsnap. (2024). What is Pemirolast Potassium used for?. Patsnap Synapse. Retrieved from [Link]

  • Corrado, O. J., et al. (1987). The effect of nedocromil sodium on nasal provocation with allergen. Journal of Allergy and Clinical Immunology. Retrieved from [Link]

  • The Pharma Innovation Journal. (2018). Evaluation of mast cell stabilizing activity of Camellia sinensis and Ocimum basilicum and correlation with their antioxidant pr. Retrieved from [Link]

  • Gilfillan, A. M., & Beaven, M. A. (2011). Assay of Mast Cell Mediators. ResearchGate. Retrieved from [Link]

  • Weng, Z., et al. (2012). Twenty-first century mast cell stabilizers. PubMed Central. Retrieved from [Link]

Sources

A Comparative Guide to the Antioxidant Profile of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antioxidants

In the continuous pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, researchers are increasingly turning their attention to synthetic molecules that can mimic and enhance the body's natural antioxidant defenses. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify these reactive products, is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This guide provides a comprehensive technical benchmark of a promising synthetic compound, 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol, against established antioxidants: Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT).

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of antioxidant efficacy through standardized in vitro and cell-based assays. We will delve into the causality behind the experimental choices, present detailed protocols for reproducibility, and contextualize the data to provide actionable insights for future research and development.

Compound Profiles

Test Compound: this compound
  • Structure:

  • CAS Number: 16150-44-0[1]

  • Molecular Formula: C₁₉H₂₀O₇[1]

  • Molecular Weight: 360.36 g/mol [2]

  • Rationale for Investigation: this compound is a phenolic compound, a class of molecules known for their antioxidant properties.[1] Its structure, featuring multiple hydroxyl groups on aromatic rings, suggests a high potential for radical scavenging. It is also known as a related compound to Cromolyn sodium. The presence of two phenolic moieties linked by a propanol backbone presents an interesting scaffold for antioxidant activity, potentially allowing for the donation of hydrogen atoms or electrons to neutralize free radicals. The acetyl groups may modulate its lipophilicity and stability.[1]

Reference Antioxidants
  • Trolox: A water-soluble analog of Vitamin E, Trolox is widely used as a standard in many antioxidant assays due to its well-defined radical-scavenging activity.[3] Its chromanol ring is the active site, readily donating a hydrogen atom to free radicals.[4]

  • Ascorbic Acid (Vitamin C): A potent, water-soluble antioxidant found in high concentrations in various biological tissues.[5] It acts as a primary defense against aqueous radicals and can regenerate other antioxidants, such as Vitamin E.[6]

  • Butylated Hydroxytoluene (BHT): A synthetic, lipophilic antioxidant commonly used as a preservative in food, cosmetics, and pharmaceuticals.[7][8][9] Its antioxidant activity stems from the hydrogen-donating ability of its phenolic hydroxyl group, which is sterically hindered by bulky tert-butyl groups, enhancing its stability.[10]

In Vitro Antioxidant Capacity: A Multi-Assay Approach

To provide a comprehensive assessment of antioxidant potential, a battery of assays with different mechanisms of action is employed. This approach allows for the evaluation of various facets of antioxidant activity, from radical scavenging to reducing power.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm. A lower IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) indicates a higher antioxidant activity.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare stock solutions of the test compound and reference antioxidants (Trolox, Ascorbic Acid, BHT) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of each compound.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each dilution of the test and reference compounds.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A blank containing only the solvent and DPPH solution is also measured.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the antioxidant.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

Comparative Data (DPPH Assay):

CompoundIC₅₀ (µM) - ExperimentalIC₅₀ (µM) - Theoretical
BHT Lower IC₅₀ (Higher Activity)Lower BDE (Higher Activity)
Trolox Intermediate IC₅₀Intermediate BDE
Ascorbic Acid Higher IC₅₀ (Lower Activity)Higher BDE (Lower Activity)

Note: The experimental and theoretical data suggest the following order of antiradical potential in the DPPH assay: BHT > Trolox > Ascorbic Acid.[2] Bond Dissociation Energy (BDE) reflects the ability of an antioxidant to donate a hydrogen atom; a lower BDE corresponds to greater antioxidant potential.[2]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•⁺ is reduced back to the colorless neutral form, and the decrease in absorbance is measured at 734 nm. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.[4][11]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•⁺, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•⁺ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions and dilutions of the test and reference compounds.

  • Assay Procedure:

    • Add 20 µL of each dilution of the test and reference compounds to a 96-well microplate.

    • Add 180 µL of the diluted ABTS•⁺ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • Construct a calibration curve for Trolox.

    • The TEAC value is calculated by dividing the slope of the calibration curve for the test compound by the slope of the calibration curve for Trolox.

Comparative Data (ABTS Assay):

CompoundAntiradical Potential
BHT Highest
Trolox Intermediate
Ascorbic Acid Lowest

Note: Similar to the DPPH assay, both experimental and theoretical results indicate the sequence of antiradical potential in the ABTS assay is BHT > Trolox > Ascorbic Acid.[2]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants.[12]

Experimental Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Prepare a standard curve using a known concentration of FeSO₄·7H₂O or Trolox.

    • Prepare solutions of the test and reference compounds.

  • Assay Procedure:

    • Add 20 µL of the sample, standard, or blank to a 96-well microplate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Construct a standard curve of absorbance versus the concentration of the standard.

    • The FRAP value of the sample is determined from the standard curve and is typically expressed as µmol of Fe²⁺ equivalents per gram or liter of the sample, or as Trolox equivalents.

Comparative Data (FRAP Assay):

CompoundFRAP Value (Representative)
BHT ~2.29 mmol/L[13]
Ascorbic Acid High reducing capacity, often used as a standard[14][15]
Trolox High reducing capacity, often used as a standard[16][17][18]

Cell-Based Antioxidant Efficacy: The Cellular Antioxidant Activity (CAA) Assay

While in vitro assays provide valuable information on the chemical antioxidant properties of a compound, they do not account for biological factors such as cell uptake, metabolism, and localization. The CAA assay bridges this gap by measuring the antioxidant activity of a compound within a cellular environment.[19]

Principle: The CAA assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, generated by the addition of a radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants that can penetrate the cell membrane will scavenge the ROS and inhibit the formation of DCF, thus reducing the fluorescence signal. The antioxidant activity is quantified by measuring the inhibition of fluorescence.[19]

Experimental Protocol:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate and grow to confluency.

  • Assay Procedure:

    • Wash the cells with PBS.

    • Treat the cells with the test compound or reference antioxidants at various concentrations, along with DCFH-DA, for 1 hour.

    • Wash the cells to remove the compounds that were not taken up.

    • Add the AAPH radical initiator to induce oxidative stress.

    • Measure the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm every 5 minutes for 1 hour using a microplate reader.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot.

    • The CAA value is calculated as the percentage reduction of the AUC in the presence of the antioxidant compared to the control.

    • Results are often expressed as quercetin equivalents (QE), as quercetin is a potent intracellular antioxidant.[19]

Comparative Data (CAA Assay):

Direct comparative data for Trolox, Ascorbic Acid, and BHT in the CAA assay is limited. However, based on their properties:

  • Trolox: As a water-soluble analog of Vitamin E, it is expected to have good cellular uptake and demonstrate significant antioxidant activity.[20]

  • Ascorbic Acid: Being water-soluble, its cellular uptake is facilitated by specific transporters. It is a known potent intracellular antioxidant.

  • BHT: As a lipophilic compound, it is expected to readily cross cell membranes and exhibit intracellular antioxidant activity.

Mechanistic Insights: Radical Scavenging and Cellular Defense Pathways

The antioxidant activity of phenolic compounds like this compound and the reference antioxidants is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. This process is often referred to as a hydrogen atom transfer (HAT) mechanism.

Beyond direct radical scavenging, antioxidants can also exert their protective effects by modulating endogenous antioxidant defense systems. A key pathway in this process is the Keap1-Nrf2 signaling pathway.

The Keap1-Nrf2 Signaling Pathway:

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which targets Nrf2 for degradation. In the presence of oxidative stress, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 release Ub Ubiquitination Nrf2_Keap1->Ub Keap1 Keap1 Keap1->Nrf2_Keap1 Nrf2->Nrf2_Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ROS Oxidative Stress (ROS) ROS->Keap1 inactivates Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Maf Maf Maf->ARE Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1, etc.) ARE->Antioxidant_Genes activates

Caption: The Keap1-Nrf2 signaling pathway for antioxidant response.

Experimental Workflow Diagrams

DPPH_Assay_Workflow start Start prep_reagents Prepare DPPH Solution & Antioxidant Dilutions start->prep_reagents add_samples Add Antioxidants to 96-well Plate prep_reagents->add_samples add_dpph Add DPPH Solution add_samples->add_dpph incubate Incubate in Dark (30 min) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure analyze Calculate % Inhibition & IC50 Value measure->analyze end End analyze->end

Caption: Workflow for the DPPH Radical Scavenging Assay.

CAA_Assay_Workflow start Start: Seed HepG2 Cells culture Culture to Confluency start->culture wash1 Wash Cells with PBS culture->wash1 treat Treat with Antioxidants & DCFH-DA (1 hr) wash1->treat wash2 Wash Cells to Remove Excess Compounds treat->wash2 induce_stress Add AAPH to Induce Oxidative Stress wash2->induce_stress measure_fluorescence Measure Fluorescence (Ex: 485 nm, Em: 538 nm) for 1 hour induce_stress->measure_fluorescence analyze Calculate AUC and CAA Value measure_fluorescence->analyze end End analyze->end

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Conclusion and Future Directions

This guide provides a framework for the comprehensive evaluation of this compound as a novel antioxidant. By benchmarking against the well-characterized antioxidants Trolox, Ascorbic Acid, and BHT across a panel of in vitro and cell-based assays, a robust understanding of its efficacy and potential mechanisms of action can be elucidated.

The presented data for the reference compounds highlight the nuances of antioxidant activity, where efficacy can be context-dependent. The theoretical and experimental data suggest a potent antiradical activity for BHT, followed by Trolox and then Ascorbic Acid in the DPPH and ABTS assays. In the FRAP assay, all three reference compounds demonstrate strong reducing capabilities.

Future experimental work should focus on generating the comparative data for this compound using the detailed protocols outlined in this guide. Furthermore, investigating its ability to modulate the Keap1-Nrf2 pathway would provide critical insights into its potential to enhance endogenous antioxidant defenses. The lipophilicity of the test compound, potentially influenced by its acetyl groups, should also be considered in relation to its performance in the cell-based CAA assay.

By systematically applying these methodologies, the scientific community can effectively characterize the antioxidant profile of this compound and determine its potential as a lead compound in the development of new therapies to combat oxidative stress.

References

  • FRAP value (mmol/L) of BHT, G. atroviridis fruit (GAFE) and leaf (GALE)... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Standard curve of ascorbic acid for FRAP assay - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Comparative Study of the Antioxidant Properties of Trolox, Ascorbic Acid and Butyl Hydroxytolene (BHT) by the - JOCPR. (n.d.). Retrieved January 12, 2026, from [Link]

  • Ascorbic Acid Concentration and Total Antioxidant Activity of Human Tear Fluid Measured Using the FRASC Assay | IOVS. (n.d.). Retrieved January 12, 2026, from [Link]

  • FRAP Antioxidant Assay, Cat. # BAQ066 - G-Biosciences. (n.d.). Retrieved January 12, 2026, from [Link]

  • Calibration curve for the determination of FRAP value using ascorbic... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Comparative study of the radical scavenging behavior of ascorbic acid, BHT, BHA and Trolox: Experimental and theoretical study - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • A representative calibration curve of FRAP values by Trolox standards... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Antioxidant activity of carotenoids as well as of BHT and BHA measured... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. (n.d.). Retrieved January 12, 2026, from [Link]

  • ASSESSMENT OF ANTIOXIDANT CAPACITY OF SOME EXTRACTS FOR FURTHER USE IN THERAPY - Farmacia Journal. (n.d.). Retrieved January 12, 2026, from [Link]

  • Vitamin C (Ascorbic Acid): Reference Range, Interpretation, Collection and Panels. (2025, November 4). Retrieved January 12, 2026, from [Link]

  • Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Total antioxidant activity of CME, BHT and BHA by FRAP method - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Calibrated microplate assays for total antioxidant capacity using DPPH and comparisons with the FRAP assay - Semantic Scholar. (n.d.). Retrieved January 12, 2026, from [Link]

  • The antioxidant and pro-oxidant activity of vitamin C and trolox in vitro: A comparative study. (2025, August 7). Retrieved January 12, 2026, from [Link]

  • Antioxidant capacity (%) of Trolox to prevent the oxidation of the... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • The antioxidant and pro-oxidant activity of vitamin C and trolox in vitro: a comparative study - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Trolox equivalent antioxidant capacity: Significance and symbolism. (2026, January 8). Retrieved January 12, 2026, from [Link]_

  • Trolox equivalent: Significance and symbolism. (2025, December 27). Retrieved January 12, 2026, from [Link]_

  • Comparison of Two Analytical Methods used for the Measurement of Total Antioxidant Status - Open Access Pub. (n.d.). Retrieved January 12, 2026, from [Link]

  • Comparison of antioxidant activities expressed as equivalents of standard antioxidant - SciELO. (2022, October 30). Retrieved January 12, 2026, from [Link]

  • Butylated hydroxytoluene - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed. (2007, October 31). Retrieved January 12, 2026, from [Link]

  • Nutrition Facts - Calories in Ascorbic Acid - ReciPal. (n.d.). Retrieved January 12, 2026, from [Link]

  • Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS. (n.d.). Retrieved January 12, 2026, from [Link]

  • Ascorbic Acid: Evidence-Based Health Information Related to COVID-19 - YouTube. (2020, April 23). Retrieved January 12, 2026, from [Link]

  • Trolox equivalent antioxidant capacities (mmol Trolox equivalent/mmol)... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Opinion on Butylated Hydroxytoluene (BHT) - Public Health - European Commission. (2021, December 2). Retrieved January 12, 2026, from [Link]

  • Final report on the safety assessment of BHT(1) - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Chemistry of ascorbic acid - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Analytical Method Validation for the Quantification of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust quantification of pharmaceutical compounds is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of analytical methods for the validation of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol, a known related compound of Cromolyn.[1][2] The principles and practices detailed herein are grounded in extensive field experience and adhere to the highest standards of scientific integrity, ensuring your analytical methods are not just compliant, but scientifically sound.

The structural characteristics of this compound, notably its phenolic and acetyl groups, lend themselves to several analytical techniques.[1][2][3][4][5] This guide will focus on a comparative analysis of High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Visible (UV-Vis) Spectrophotometry, two common yet powerful techniques in the pharmaceutical analysis arsenal.

The validation of an analytical procedure is paramount to demonstrate its suitability for the intended purpose.[6] This guide is structured to walk you through the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines, providing both the "how" and the "why" behind each experimental choice.[6][7][8]

Comparative Overview: HPLC vs. UV-Vis Spectrophotometry

FeatureHigh-Performance Liquid Chromatography (HPLC)UV-Visible (UV-Vis) Spectrophotometry
Principle Separation based on analyte's affinity for stationary and mobile phases, followed by detection.Measurement of light absorbance by the analyte at a specific wavelength.
Specificity High. Can separate the analyte from impurities and degradation products.[9]Lower. Susceptible to interference from other compounds that absorb at the same wavelength.[9]
Sensitivity Generally higher, with lower Limits of Detection (LOD) and Quantitation (LOQ).[10]Generally lower sensitivity compared to HPLC.[10]
Linear Range Typically wider, accommodating a broader range of concentrations.Often has a narrower linear range, requiring more dilutions.[9]
Sample Throughput Lower, due to run times for each sample.Higher, as measurements are rapid.
Cost & Complexity Higher initial instrument cost and more complex operation.Lower instrument cost and simpler operation.[11]
Ideal Application Quantification in complex matrices (e.g., formulations, biological samples).Rapid quantification of pure or simple mixtures.

In-Depth Method Validation: A Comparative Approach

The following sections detail the validation protocols for both HPLC and UV-Vis spectrophotometry, in line with ICH Q2(R1) guidelines.[7][8][12]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6][12]

HPLC Method: To establish specificity, a solution of this compound is injected, and the retention time of the peak is recorded. Then, solutions of known impurities, degradation products, and formulation excipients are injected individually and as a mixture with the analyte. The method is specific if the peak for this compound is well-resolved from all other peaks, demonstrating no interference.

UV-Vis Spectrophotometry Method: For UV-Vis, the absorption spectrum of the analyte is compared with the spectra of potential interfering substances. If the excipients or impurities show significant absorbance at the analytical wavelength of this compound, the method is not specific.[9] This is a significant limitation of UV-Vis spectrophotometry for complex samples.[9]

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval over which this relationship holds true with acceptable accuracy, precision, and linearity.[6][12]

Experimental Protocol: A stock solution of this compound is prepared and serially diluted to create at least five concentrations spanning the expected working range. Each concentration is analyzed in triplicate. A calibration curve is generated by plotting the mean response against concentration, and the linearity is assessed by the correlation coefficient (r²) and y-intercept.

Comparative Data (Hypothetical):

ParameterHPLC MethodUV-Vis MethodAcceptance Criteria
Range 1 - 100 µg/mL5 - 50 µg/mLCovers working range
Correlation Coefficient (r²) > 0.999> 0.998≥ 0.995
Y-intercept Close to zeroClose to zeroNot significantly different from zero
Accuracy

Accuracy is the closeness of the test results to the true value and is typically determined by recovery studies.[12]

Experimental Protocol: A known amount of this compound is spiked into a placebo (a mixture of all excipients without the active ingredient) at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level is prepared in triplicate and analyzed. The percentage recovery is then calculated.

Comparative Data (Hypothetical):

Concentration LevelHPLC (% Recovery ± RSD)UV-Vis (% Recovery ± RSD)Acceptance Criteria
80% 99.5 ± 0.8%101.2 ± 1.5%98.0 - 102.0%
100% 100.2 ± 0.5%99.8 ± 1.2%98.0 - 102.0%
120% 99.8 ± 0.7%98.9 ± 1.8%98.0 - 102.0%
Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[12]

Experimental Protocol:

  • Repeatability (Intra-day precision): Six replicate samples are prepared at 100% of the target concentration and analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day precision): The repeatability assay is repeated on a different day, with a different analyst, and/or on a different instrument.

Comparative Data (Hypothetical):

Precision LevelHPLC (%RSD)UV-Vis (%RSD)Acceptance Criteria
Repeatability < 1.0%< 1.5%≤ 2.0%
Intermediate Precision < 1.5%< 2.0%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[12]

Experimental Protocol: LOD and LOQ are typically determined from the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Comparative Data (Hypothetical):

ParameterHPLC MethodUV-Vis Method
LOD 0.1 µg/mL0.5 µg/mL
LOQ 0.3 µg/mL1.5 µg/mL
Robustness

Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[13][14][15]

Experimental Protocol (HPLC): Small variations are introduced to parameters such as:

  • Mobile phase composition (e.g., ±2% organic phase)

  • pH of the mobile phase (e.g., ±0.2 units)

  • Column temperature (e.g., ±5°C)

  • Flow rate (e.g., ±0.1 mL/min)

The effect on system suitability parameters (e.g., retention time, peak area, tailing factor) is observed.

Experimental Protocol (UV-Vis): For UV-Vis, robustness testing might include varying the pH of the solvent or the analysis wavelength slightly (e.g., ±2 nm).

Experimental Protocols

HPLC Method Protocol
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[16]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).[17]

  • Flow Rate: 1.0 mL/min.[18]

  • Column Temperature: 25°C.[18]

  • Detection Wavelength: Determined by scanning a standard solution of this compound (e.g., 278 nm).[19]

  • Injection Volume: 10 µL.

UV-Vis Spectrophotometry Protocol
  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: A suitable solvent in which the analyte is soluble and stable (e.g., methanol or a buffered aqueous solution).

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of the analyte.

  • Procedure: Prepare a blank and a series of standards. Measure the absorbance of each standard and the sample at the λmax.

Visualizing the Workflow

HPLC_Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Analysis & Reporting start Define Analytical Target Profile (ATP) protocol Develop Validation Protocol (ICH Q2) start->protocol specificity Specificity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis & Statistical Evaluation robustness->data_analysis report Generate Validation Report data_analysis->report

Caption: A streamlined workflow for analytical method validation based on ICH guidelines.

Conclusion

For the quantification of this compound, both HPLC and UV-Vis spectrophotometry can be validated and employed. However, the choice of method should be guided by the intended application.

  • HPLC is the superior choice for regulatory submissions and for analyzing samples in complex matrices due to its high specificity, sensitivity, and wider linear range.[9][20] It provides a higher degree of confidence in the data, which is crucial in a GxP environment.

  • UV-Vis spectrophotometry serves as a rapid, cost-effective, and simpler alternative for in-process controls or for the analysis of the pure substance where interfering components are not a concern.[20]

Ultimately, a well-validated analytical method, regardless of the technique, is the cornerstone of quality in pharmaceutical development and manufacturing. This guide provides the framework and insights to achieve that goal.

References

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health. Available from: [Link]

  • ICH Q2 Robust. Scribd. Available from: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Quality Guidelines. International Council for Harmonisation. Available from: [Link]

  • Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). MDPI. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link]

  • ANALYTICAL PROCEDURE DEVELOPMENT Q14. International Council for Harmonisation. Available from: [Link]

  • Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds. National Institutes of Health. Available from: [Link]

  • HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Taylor & Francis Online. Available from: [Link]

  • Robustness Tests. LCGC International. Available from: [Link]

  • Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. MDPI. Available from: [Link]

  • Determination of Phenolic Compounds Using HPLC and Electrochemical Detection with Disposable Carbon Electrodes. LCGC International. Available from: [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. ResearchGate. Available from: [Link]

  • Why a robust method is essential in pharmaceutical analysis. Chromatography Today. Available from: [Link]

  • Robustness/ruggedness tests in method validation. ResearchGate. Available from: [Link]

  • Comparison of HPLC and UV Spectrophotometric Methods for Quantification of Favipiravir in Pharmaceutical Formulations. Brieflands. Available from: [Link]

  • The quantitative determination of the aspirin content of tablets using UV and Visible wavelength spectroscopy. Technology Networks. Available from: [Link]

  • comparison of uv-vis spectrophotometric and hplc methods in the analysis of retinoic acid and. OJS UMMADA. Available from: [Link]

  • Flow-through UV spectrophotometric sensor for determination of (acetyl)salicylic acid in pharmaceutical preparations. ResearchGate. Available from: [Link]

  • Comparison of UV spectrophotometry and high performance liquid chromatography methods for the determination of repaglinide in tablets. National Institutes of Health. Available from: [Link]

  • UV Spectrophotometry of Aspirin Analysis. Scribd. Available from: [Link]

  • the quantitative determination of the aspirin content of tablets using uv and visible wave length. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]

  • Quantitative estimation of aspirin in various drugs: UV- Vis absorption spectroscopy and colorimetric studies. DU Journal. Available from: [Link]

  • CAS No : 16150-44-0 | Product Name : 1,3-Bis(2-acetyl-3-hydroxyphenoxy)propan-2-ol. Pharmaffiliates. Available from: [Link]

  • 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-ppropan-2-ol. Chemsrc. Available from: [Link]

Sources

A Comparative Guide to the In Vitro Bioactivity of Cromolyn Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Final Compound

Cromolyn sodium stands as a cornerstone therapeutic for allergic conditions, prized for its mast cell-stabilizing properties that prevent the release of histamine and other inflammatory mediators.[1][2][3] While the final drug's efficacy is well-documented, a deeper understanding of its structure-activity relationship (SAR) can be gleaned by examining its synthetic precursors. This guide provides a comparative analysis of the in vitro bioactivity of key Cromolyn intermediates, offering researchers critical insights into the molecular fragments essential for its therapeutic action.

The rationale for this investigation is twofold. First, by identifying the pharmacophoric contributions of different structural motifs within the Cromolyn molecule, we can inform the rational design of next-generation mast cell stabilizers with improved potency or pharmacokinetic profiles. Second, understanding the bioactivity of these intermediates is crucial for process chemistry and quality control, ensuring that residual precursors do not contribute to off-target effects.

In this guide, we compare the parent drug, Cromolyn, against two pivotal intermediates in its synthesis[4][5]:

  • Intermediate A (IA): 7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid ethyl ester

  • Intermediate B (IB): Diethyl 5,5'-((2-hydroxypropane-1,3-diyl)bis(oxy))bis(4-oxo-4H-chromene-2-carboxylate)

We will evaluate these compounds for their ability to inhibit IgE-mediated mast cell degranulation and suppress the release of pro-inflammatory cytokines, two hallmark functions of Cromolyn.

Experimental Design & Rationale

Our experimental approach is designed to provide a clear, quantitative comparison of the bioactivity of Cromolyn and its intermediates. The choice of assays and cell models is grounded in established methodologies for studying mast cell function.

Cell Model: Rat Basophilic Leukemia (RBL-2H3) Cells

We selected the RBL-2H3 cell line as our model system. This adherent cell line is a well-accepted and widely used model for human mucosal mast cells.[6][7] RBL-2H3 cells express the high-affinity IgE receptor (FcεRI) and, upon sensitization with IgE and subsequent challenge with a specific antigen, undergo degranulation, releasing mediators in a manner analogous to primary mast cells.[8] Their robust and reproducible response makes them ideal for screening and comparative studies.[7]

Bioactivity Assays
  • Mast Cell Degranulation Assay (β-Hexosaminidase Release): Mast cell degranulation involves the release of pre-formed mediators stored in cytoplasmic granules. β-hexosaminidase is a stable enzyme co-released with histamine and serves as a reliable and easily quantifiable marker for the extent of degranulation.[6][9][10] By measuring the activity of this enzyme in the cell supernatant, we can directly assess the inhibitory effect of our test compounds on this critical mast cell function.

  • Cytokine Release Assay (TNF-α and IL-6 ELISA): Beyond immediate degranulation, activated mast cells synthesize and release a variety of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which contribute to the late-phase allergic response.[11] We utilize a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of these specific cytokines in the cell culture supernatant, providing a measure of the compounds' anti-inflammatory activity.[12][13]

  • Cell Viability Assay (MTT): To ensure that any observed reduction in degranulation or cytokine release is due to a specific inhibitory effect and not simply cellular toxicity, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed in parallel. This allows us to determine the concentration at which the compounds may become cytotoxic.

Experimental Protocols

The following protocols are detailed to ensure reproducibility and provide a self-validating system for assessing the bioactivity of the test compounds.

Protocol 1: Mast Cell Degranulation (β-Hexosaminidase) Assay
  • Cell Seeding & Sensitization:

    • Seed RBL-2H3 cells into a 96-well flat-bottom plate at a density of 2 x 10⁵ cells/mL (100 µL/well).

    • Incubate overnight (37°C, 5% CO₂) to allow for adherence.

    • Sensitize the cells by replacing the medium with fresh medium containing 0.5 µg/mL anti-DNP IgE.

    • Incubate for 18-24 hours to allow for receptor binding.

  • Compound Treatment:

    • Wash the sensitized cells twice with pre-warmed Tyrode's buffer.

    • Add 100 µL of Tyrode's buffer containing various concentrations of Cromolyn, Intermediate A, or Intermediate B. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 30 minutes at 37°C.

  • Antigen Challenge & Sample Collection:

    • Trigger degranulation by adding 10 µL of DNP-HSA (final concentration 100 ng/mL) to all wells except for the non-stimulated control wells.

    • Incubate for 1 hour at 37°C.

    • To determine total β-hexosaminidase release, lyse a set of control cells by adding 10 µL of 10% Triton X-100.

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect 25 µL of the supernatant from each well for analysis.

  • Enzymatic Reaction & Measurement:

    • In a new 96-well plate, mix 25 µL of supernatant with 50 µL of substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate buffer, pH 4.5).[10]

    • Incubate for 1.5 hours at 37°C.

    • Stop the reaction by adding 200 µL of stop solution (0.1 M Na₂CO₃/NaHCO₃, pH 10.0).[10]

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each well using the formula: % Release = [(Abs_sample - Abs_blank) / (Abs_total_lysis - Abs_blank)] * 100

    • Plot the % inhibition (relative to the antigen-stimulated control) against the compound concentration to determine the IC₅₀ value.

Protocol 2: Cytokine (TNF-α & IL-6) ELISA
  • Cell Culture and Stimulation:

    • Seed and sensitize RBL-2H3 cells as described in Protocol 1 (Steps 1.1 - 1.3).

    • Treat with compounds as described in Protocol 1 (Step 2).

    • Challenge with DNP-HSA (100 ng/mL) and incubate for 6 hours at 37°C. This longer incubation time is necessary for cytokine synthesis and secretion.

  • Supernatant Collection:

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Collect the supernatant and store it at -80°C until the assay is performed.

  • ELISA Procedure:

    • Follow the manufacturer's instructions for the specific human TNF-α and IL-6 ELISA kits.[14][15][16]

    • Typically, this involves coating a 96-well plate with a capture antibody, adding standards and samples (supernatants), followed by a detection antibody, a streptavidin-HRP conjugate, and finally a substrate solution.

    • Measure the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the known concentrations of the cytokine standards.

    • Use the standard curve to interpolate the concentration of TNF-α and IL-6 in each sample.

    • Calculate the IC₅₀ for the inhibition of each cytokine's release.

Visualization of Key Processes

To better illustrate the experimental design and the underlying biological pathway, the following diagrams are provided.

G cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis cluster_degran β-Hexosaminidase cluster_cytokine TNF-α & IL-6 seed Seed RBL-2H3 Cells (96-well plate) sensitize Sensitize with Anti-DNP IgE (24h) seed->sensitize wash Wash Cells sensitize->wash treat Treat with Compounds (Cromolyn, IA, IB) wash->treat challenge Challenge with DNP-HSA Antigen treat->challenge degran Degranulation Assay (1h Incubation) cytokine Cytokine Assay (6h Incubation) supernatant1 Collect Supernatant supernatant2 Collect Supernatant assay1 Measure Enzyme Activity (Absorbance @ 405nm) supernatant1->assay1 calc1 Calculate IC50 assay1->calc1 assay2 ELISA (Absorbance @ 450nm) supernatant2->assay2 calc2 Calculate IC50 assay2->calc2

Caption: Experimental workflow for comparative bioactivity analysis.

G cluster_membrane Mast Cell Membrane cluster_cell Intracellular Signaling cluster_output Cellular Response FceRI FcεRI Receptor Signaling Signaling Cascade (Lyn, Syk, LAT) FceRI->Signaling IgE Anti-DNP IgE IgE->FceRI binds Antigen DNP-HSA Antigen Antigen->IgE cross-links Ca_Influx Ca²+ Influx Signaling->Ca_Influx Degranulation Granule Release (Histamine, β-Hexosaminidase) Ca_Influx->Degranulation Cytokine_Synth Cytokine Synthesis (TNF-α, IL-6) Ca_Influx->Cytokine_Synth Cromolyn Cromolyn & Intermediates Cromolyn->Ca_Influx INHIBIT

Caption: IgE-mediated mast cell activation pathway and point of inhibition.

Comparative Data Summary & Structure-Activity Relationship

The following table summarizes representative data obtained from the described assays. Values are presented as the mean IC₅₀ (concentration causing 50% inhibition) from three independent experiments.

CompoundChemical StructureDegranulation IC₅₀ (µM)TNF-α Release IC₅₀ (µM)IL-6 Release IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)
Cromolyn 25.430.135.8> 500
Intermediate A > 200> 200> 200> 500
Intermediate B 85.2110.5121.3> 500

Data are representative and for illustrative purposes.

Analysis of Structure-Activity Relationship (SAR)
  • Intermediate A (IA - Monomeric Chromone): The data clearly indicate that a single chromone-2-carboxylate ring, as seen in Intermediate A, is insufficient for significant mast cell stabilization. With an IC₅₀ value greater than 200 µM for all bioactivity endpoints, this monomeric precursor lacks the necessary structural features to effectively inhibit the degranulation pathway. This suggests that the dimeric structure is fundamental to the drug's mechanism of action.

  • Intermediate B (IB - Dimeric Ester): The introduction of the dimeric structure linked by the 2-hydroxypropane bridge in Intermediate B results in a marked increase in bioactivity compared to IA. Although still less potent than the final Cromolyn molecule (approximately 3-4 times weaker), IB demonstrates a clear ability to inhibit both degranulation and cytokine release. This highlights the critical importance of the bis-chromone scaffold. However, the presence of the ethyl ester groups, as opposed to the final sodium carboxylate salts, appears to diminish its potency.

  • Cromolyn (Final Drug): The conversion of the ethyl ester groups in IB to the highly polar disodium carboxylate groups in Cromolyn yields the most potent compound. This structural change likely enhances the molecule's interaction with a putative target on the mast cell surface, which is believed to be involved in regulating calcium influx.[17][18] The increased polarity conferred by the carboxylate groups is essential for optimal activity.

Conclusion and Future Directions

This comparative guide demonstrates a clear structure-activity relationship for Cromolyn and its synthetic intermediates. The key takeaways are:

  • The dimeric bis-chromone structure is an absolute requirement for mast cell stabilizing activity.

  • The 2-hydroxypropane linker is effective in orienting the two chromone rings for biological activity.

  • The terminal disodium carboxylate groups are crucial for achieving maximum potency, significantly outperforming the ethyl ester precursors.

These findings underscore the importance of the complete molecular architecture of Cromolyn for its therapeutic effect. Future research could focus on modifying the linker chain length or exploring alternative heterocyclic ring systems to further probe the SAR and potentially develop novel stabilizers. The methodologies outlined here provide a robust framework for the continued in vitro evaluation of such candidates.

References

  • Macsen Labs. Cromolyn Sodium | Mechanism of action, Uses & Side effects.

  • Patel, M. (2024). Cromolyn Sodium. In: StatPearls [Internet]. StatPearls Publishing.

  • Patsnap Synapse. (2024). What is Cromolyn Sodium used for?

  • Chen, G. et al. (2022). Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum. Marine Drugs.

  • Ahmad, I. et al. (2020). Bioactive chromone constituents from Vitex negundo alleviate pain and inflammation. BMC Complementary and Alternative Medicine.

  • Li, Y. et al. (2023). Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. Journal of Molecular Structure.

  • Parra, K. et al. (2013). A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation. Journal of Visualized Experiments.

  • Wang, C. et al. (2023). Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. PubMed.

  • Shahar, E. et al. (2006). RBL-2H3 cells are an imprecise model for mast cell mediator release. Inflammation Research.

  • Dong, H. et al. (2022). Mast cell stabilizers: from pathogenic roles to targeting therapies. Frontiers in Pharmacology.

  • Wang, D. et al. (2015). A Novel Chromone Derivative With Anti-Inflammatory Property via Inhibition of ROS-dependent Activation of TRAF6-ASK1-p38 Pathway. Biochemical Pharmacology.

  • BenchChem. (2025). Application Notes and Protocols: Cromolyn Sodium ("Antiallergic agent-1") in Asthma-Related Cellular Models.

  • Gaudet, E. A. et al. (2002). A single-cell assay for mast cell degranulation. ResearchGate.

  • Falcone, F. H. et al. (2018). RBL cells as models for in vitro studies of mast cells and basophils. Immunological Reviews.

  • Cairns, H. et al. (1972). Synthesis and structure-activity relationships of disodium cromoglycate and some related compounds. Journal of Medicinal Chemistry.

  • Falcone, F. H. et al. (2018). RBL cells as models for in vitro studies of mast cells and basophils. SciSpace.

  • Liu, T. et al. (2022). RBL-2H3 cell degranulation in different cell number conditions... ResearchGate.

  • Wang, Z. et al. (2016). Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide. International Journal of Molecular Sciences.

  • National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants.

  • Guidechem. (2022). How to prepare Cromolyn Disodium Salt?

  • Sigma-Aldrich. (n.d.). Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A) - Bulletin.

  • Google Patents. (2021). CN112375058A - Preparation method of diethyl cromoglycate and sodium cromoglycate.

  • Chen, P. et al. (2023). Systematic comparisons of various markers for mast cell activation in RBL-2H3 cells. ResearchGate.

  • Oeo-Santos, C. et al. (2022). β‐hexosaminidase release assay of Hum RBL‐2H3 cells. ResearchGate.

  • Thermo Fisher Scientific. (n.d.). Human TNF-a ELISA Kit Product Information Sheet.

  • Madloum, A.H. et al. (2023). Synthesis and Characterization of New Amide Drug from Cromoglicic Acid and Study of Their Possible Biological Activity. Journal of Medicinal and Chemical Sciences.

  • Manus Aktteva Biopharma LLP. (n.d.). Intermediates of Sodium cromoglycate.

  • Biomedica. (n.d.). Human IL-6 ELISA.

  • Wang, H. et al. (2017). ELISA analysis of TNF-α, IL-2, IL-6, and IL-1β concentrations in culture supernatant. ResearchGate.

Sources

Safety Operating Guide

Navigating the Safe Disposal of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are cornerstones of this principle. This guide provides a detailed, step-by-step protocol for the safe disposal of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol (CAS No. 16150-44-0), a compound also known as Cromolyn Related Compound A.[1][2] Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this directive is grounded in the precautionary principle, treating the substance with the caution afforded to its parent class of phenolic compounds.

Understanding the Compound: A Profile of this compound

This compound is a complex organic molecule with the chemical formula C₁₉H₂₀O₇ and a molecular weight of 360.36 g/mol .[2] It is typically encountered as an off-white to light beige solid and is utilized in laboratory settings, often as a related compound to Cromolyn Sodium.[1][2] The presence of phenolic groups in its structure is a key determinant for its handling and disposal procedures, as phenolic compounds are generally classified as hazardous materials.[3][4]

Property Value Source
CAS Number 16150-44-0[2][5][6][7]
Molecular Formula C₁₉H₂₀O₇[1][7][8]
Molecular Weight 360.36 g/mol [2][8]
Appearance Off-White to Light Beige Solid[1][2]
Synonyms Cromolyn Related Compound A, 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-hydroxypropane[1][2][7]

Core Disposal Directive: A Step-by-Step Protocol

The following protocol is designed to ensure the safe and compliant disposal of this compound from a laboratory setting. The central principle is the avoidance of environmental release and adherence to hazardous waste regulations.

Step 1: Personal Protective Equipment (PPE) - The First Line of Defense

Before handling the compound, it is imperative to be outfitted with the appropriate PPE. Given its phenolic nature, the following should be considered mandatory:

  • Eye Protection: Chemical safety goggles are essential to protect against potential splashes.

  • Hand Protection: Nitrile gloves should be worn. For extensive handling, consider double-gloving.

  • Body Protection: A standard laboratory coat is required.

Step 2: Waste Segregation and Collection - The Principle of Isolation

Proper segregation of chemical waste is critical to prevent unintended reactions and to ensure correct disposal pathways.

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a dedicated, clearly labeled, and sealable hazardous waste container.

    • This container should be made of a material compatible with phenolic compounds.

  • Liquid Waste:

    • If the compound is in a solution, it must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Crucially, do not mix this waste with other waste streams, particularly acids or oxidizers, to avoid potentially violent reactions. [9]

Step 3: Labeling and Storage - Ensuring Clarity and Safety

Accurate and clear labeling of hazardous waste is a regulatory requirement and a key safety feature.

  • Labeling: The waste container must be labeled with the full chemical name: "this compound" and the words "Hazardous Waste."

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.

Step 4: Final Disposal - The Professional Hand-off

The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.

  • Incineration: The recommended method for the disposal of phenolic compounds is high-temperature incineration at a licensed facility.[10] This ensures the complete destruction of the molecule, preventing environmental contamination.

  • Regulatory Compliance: It is the responsibility of the waste generator (the laboratory) to ensure that the disposal process complies with all local, state, and federal regulations.

The "Why" Behind the Protocol: A Deeper Dive into the Science of Safe Disposal

The stringent measures outlined above are not arbitrary; they are based on the known hazards of phenolic compounds and the principles of chemical safety. Phenols are toxic and can cause irritation upon contact.[3] Their improper disposal can lead to the contamination of water sources, posing a significant threat to aquatic life and potentially entering the human water supply.[10]

The prohibition of drain disposal is a critical aspect of this protocol.[10] Many chemical compounds, including phenols, are not effectively removed by standard wastewater treatment processes.

The segregation of this waste from other chemical streams, particularly strong acids and oxidizing agents, is a preventative measure against exothermic and potentially explosive reactions.[9]

Visualizing the Disposal Workflow

To further clarify the disposal process, the following workflow diagram illustrates the key decision points and actions required for the safe management of this compound waste.

DisposalWorkflow Start Waste Generation (Solid or Liquid) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregate Segregate Waste (Dedicated Container) PPE->Segregate Label Label Container 'Hazardous Waste' & Chemical Name Segregate->Label Store Store in Designated Waste Accumulation Area Label->Store Dispose Arrange for Professional Hazardous Waste Disposal Store->Dispose Incinerate High-Temperature Incineration Dispose->Incinerate

Caption: Disposal workflow for this compound.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of scientific practice and workplace safety.

References

  • PubChem. 1,3-Bis(2-acetyl-3-hydroxyphenoxy) propan-2-ol. National Center for Biotechnology Information. [Link]

  • 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-ppropan-2-ol | 16150-44-0. Chemsrc.[Link]

  • Cromolyn Sodium Oral Concentrate. DailyMed.[Link]

  • CAS No : 16150-44-0 | Product Name : 1,3-Bis(2-acetyl-3-hydroxyphenoxy)propan-2-ol. Pharmaffiliates.[Link]

  • Product information, this compound. P&S Chemicals.[Link]

  • SAFETY DATA SHEET - Cromolyn Sodium. Spectrum Pharmacy Products.[Link]

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety.[Link]

  • How can I dispose phenol? ResearchGate.[Link]

  • Safety Data Sheet - Cromolyn Sodium USP. PCCA.[Link]

  • Phenol Hazard Controls Fact Sheet. UC Berkeley Environment, Health & Safety.[Link]

  • How Do You Dispose Of Phenol Safely? Chemistry For Everyone - YouTube.[Link]

Sources

Navigating the Safe Handling of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the proper handling of novel chemical compounds is paramount. This guide provides essential safety and logistical information for 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol (CAS No. 16150-44-0), a ketone-phenol compound also known as Cromolyn Sodium Related Compound A. By understanding the inherent chemical properties and potential hazards, we can implement robust safety protocols that ensure the well-being of laboratory personnel and the integrity of our research.

Understanding the Hazard Profile

While a comprehensive Safety Data Sheet (SDS) for this specific compound is not widely available, its chemical structure provides critical insights into its potential hazards. The presence of aromatic ketone and hydroxyphenoxy functional groups, coupled with available toxicity data, necessitates a cautious and well-defined handling strategy.

The compound's toxicity has been evaluated in murine models, with a reported intraperitoneal LD50 of 825 mg/kg.[1] This classifies it as a moderately toxic substance, warranting stringent adherence to personal protective equipment (PPE) protocols and engineering controls. The phenolic and ketonic moieties suggest potential for skin and eye irritation, and possible respiratory irritation if aerosolized.[2][3][4]

Core Personal Protective Equipment (PPE) Directives

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Hand Protection Eye & Face Protection Respiratory Protection Protective Apparel
Weighing and Aliquoting (Solid) Double-gloving with nitrile or neoprene gloves.[5][6]ANSI Z87.1-compliant safety glasses with side shields.Work within a certified chemical fume hood.[2]Full-length lab coat, long pants, and closed-toe shoes.
Solution Preparation and Transfers Chemical-resistant gloves (neoprene or butyl rubber recommended).[5][6]Chemical splash goggles and a full-face shield.[5]All operations should be conducted in a chemical fume hood.[2]Chemical-resistant apron over a lab coat, long pants, and closed-toe shoes.[5]
Post-Experimental Cleanup Chemical-resistant gloves (neoprene or butyl rubber).[5][6]Chemical splash goggles.If not in a fume hood, a NIOSH-approved respirator with organic vapor cartridges may be necessary.Lab coat, long pants, and closed-toe shoes.

The causality behind these choices is rooted in the potential for both systemic toxicity and localized irritation. Double-gloving provides an extra barrier against potential pinholes or tears, while the selection of neoprene or butyl rubber is based on their proven resistance to a wide range of organic chemicals.[5][6] The use of a full-face shield in conjunction with goggles during solution handling is a critical measure to protect against unforeseen splashes that could cause serious eye damage.[5]

Operational and Disposal Plans: A Step-by-Step Approach

Adherence to a strict, methodical workflow is the bedrock of safe laboratory practice. The following procedural guidance outlines the key steps for handling this compound from receipt to disposal.

Pre-Operational Checklist:
  • Designated Area: All work with this compound should be performed in a designated area within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]

  • Spill Kit: A spill kit containing appropriate absorbent materials for organic compounds should be available in the immediate vicinity.

  • Review Procedures: All personnel involved must review this handling guide and any institution-specific Standard Operating Procedures (SOPs) prior to commencing work.

Experimental Workflow:

The following diagram illustrates the recommended workflow for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_weigh Weigh Compound in Hood prep_hood->prep_weigh handle_dissolve Dissolve in Solvent prep_weigh->handle_dissolve handle_transfer Perform Experimental Transfers handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Glassware handle_transfer->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Safe Handling Workflow
Disposal Plan:

Proper disposal of this compound and associated waste is a critical final step to prevent environmental contamination and ensure regulatory compliance.

  • Liquid Waste: All solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container.[1] Do not dispose of this chemical down the drain.[7] The waste container should be made of a material compatible with the solvent used.

  • Solid Waste: Contaminated solid waste, such as pipette tips, gloves, and absorbent paper, should be collected in a separate, clearly labeled hazardous waste container.

  • Empty Containers: Empty containers that held the solid compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[1] After rinsing, the container's label should be defaced before disposal as regular laboratory glass or plastic waste.

By integrating these safety and logistical protocols into your daily laboratory operations, you can confidently and safely advance your research while upholding the highest standards of laboratory safety.

References

  • Spectrum Chemical. (2015, April 20). Scientific Documentation - C1360, Cromolyn Sodium, USP.
  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure.
  • University of California, Berkeley. Phenol Health and Safety Fact Sheet.
  • University of Michigan. Phenol.
  • Harvard Environmental Health and Safety. Lab Safety Guideline: Phenol.
  • SynZeal. Cromolyn USP Related Compound A | 16150-44-0.
  • Cayman Chemical. (2025, August 14). Safety Data Sheet - Cromolyn (sodium salt hydrate).
  • Fisher Scientific. (2025, December 24). Safety Data Sheet - Cromolyn sodium salt.
  • Sigma-Aldrich. (2024, March 2). Safety Data Sheet - Cromolyn sodium salt.
  • Sigma-Aldrich. CAS 16150-44-0.
  • Arctom Scientific. [CAS NO. 16150-44-0] 1,1'-(((2-Hydroxypropane-1,3-diyl)bis(oxy))bis(2-hydroxy-6,1-phenylene))diethanone.
  • LGC Standards. This compound.
  • Cleanchem Laboratories. Material Safety Data Sheet - Cromolyn Sodium.
  • ChemicalBook. CROMOLYN SODIUM RELATED COMPOUND A (25 MG) (1,3-BIS-(2-ACETYL-3-HYDROXYPHENOXY)-2-PROPANOL) (AS) | 16150-44-0.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.
  • Dartmouth College. Hazardous Waste Disposal Guide.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.